2,5-Anhydro-D-mannofuranose oxime
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2/b7-1+/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWIEQVCSWOMAE-VUZDSOHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)C=NO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)/C=N/O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,5-Anhydro-D-mannofuranose Oxime: Structural Properties and Synthetic Utility in C-Nucleoside Chemistry
Topic: 2,5-Anhydro-D-mannofuranose oxime basic properties Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals
Executive Summary & Structural Significance
2,5-Anhydro-D-mannofuranose oxime (CAS: 127676-61-3) represents a pivotal chiral synthon in carbohydrate chemistry. Unlike typical aldose oximes which exist in equilibrium between cyclic (pyranose/furanose) and acyclic forms, this compound is rigidly locked in a furanose configuration due to the 2,5-anhydro oxygen bridge. This structural constraint renders it an exceptional scaffold for the stereoselective synthesis of C-nucleosides , a class of hydrolytically stable nucleoside mimics with potent antiviral and antineoplastic activities.
This guide details the physicochemical profile, synthesis, and application of 2,5-anhydro-D-mannofuranose oxime, emphasizing its role as a "chiral pool" intermediate derived from the nitrous acid deamination of D-glucosamine.
Physicochemical Properties
The following data consolidates physical constants and chemical characteristics essential for handling and characterization.
Table 1: Core Physicochemical Constants
| Property | Value / Description | Note |
| Chemical Name | 2,5-Anhydro-D-mannofuranose oxime | Also known as Chitose oxime |
| CAS Number | 127676-61-3 | |
| Molecular Formula | C₆H₁₁NO₅ | |
| Molecular Weight | 177.16 g/mol | |
| Appearance | White to off-white solid or viscous syrup | State depends on purity and E/Z isomer ratio |
| Solubility | High: Water, Methanol, DMSO, DMFLow: Hexane, Diethyl ether | Polar nature due to multiple -OH groups |
| Stereochemistry | D-Mannose configuration (C2 epimer of glucose) | Rigid 2,5-anhydro furanose ring |
| Stability | Stable at neutral pH; susceptible to hydrolysis in strong acid | Hygroscopic; store under inert atmosphere |
Structural Characterization[1][2]
-
Ring Stability: The 2,5-anhydro bridge locks the sugar into a tetrahydrofuran (THF) ring system. Unlike standard sugars, it cannot mutarotate to a pyranose form.
-
Oxime Geometry: The compound exists as a mixture of E (trans) and Z (cis) isomers across the C=N bond. In solution (D₂O or DMSO-d₆), NMR spectroscopy typically reveals two sets of signals for the anomeric proton (H-1) and the oxime proton.
Synthesis and Mechanistic Origins
The synthesis of 2,5-anhydro-D-mannofuranose oxime is a classic example of "chiral pool" synthesis, utilizing the natural chirality of D-glucosamine.
The "Chitose" Pathway (Nitrous Acid Deamination)
The most robust route involves the deamination of D-glucosamine (or chitosan) using nitrous acid. This reaction proceeds via a diazonium intermediate which undergoes a concerted ring contraction to form the 2,5-anhydro aldehyde (chitose), followed by condensation with hydroxylamine.
Mechanism:
-
Diazotization: The amine at C2 of glucosamine reacts with HONO to form a diazonium ion.
-
Ring Contraction: The C1-O5 bond assists in the displacement of nitrogen, leading to ring contraction from a pyranose to a furanose (2,5-anhydro-D-mannose).
-
Oximation: The resulting aldehyde at C1 reacts with hydroxylamine to form the oxime.[1]
Figure 1: Synthetic pathway from D-Glucosamine to 2,5-Anhydro-D-mannofuranose oxime via the Tiffeneau-Demjanov-like rearrangement.
Experimental Protocol: Preparation and Isolation
Note: This protocol is adapted for laboratory-scale synthesis (10-50 mmol scale).
Materials
-
D-Glucosamine hydrochloride[2]
-
Sodium nitrite (NaNO₂)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ion-exchange resin (Amberlite IR-120 H⁺ form)
Step-by-Step Methodology
-
Deamination (Formation of 2,5-Anhydro-D-mannose):
-
Dissolve D-glucosamine HCl (10.0 g, 46 mmol) in water (100 mL).
-
Cool to 0°C in an ice bath.
-
Add sodium nitrite (4.0 g, 58 mmol) portion-wise over 30 minutes.
-
Stir at 0°C for 3 hours, then allow to warm to room temperature overnight.
-
Checkpoint: The solution should turn pale yellow. The pH will drop slightly.
-
Remove excess sodium ions by passing the solution through a column of Amberlite IR-120 (H⁺) resin. Elute with water.
-
Concentrate the effluent under reduced pressure to obtain 2,5-anhydro-D-mannose as a syrup.
-
-
Oximation:
-
Dissolve the crude syrup from Step 1 in Ethanol/Water (1:1, 50 mL).
-
Add Hydroxylamine HCl (4.0 g, 58 mmol) and Sodium Acetate (4.8 g, 58 mmol).
-
Heat the mixture at 50°C for 2 hours.
-
Monitor reaction progress by TLC (Solvent: Ethyl acetate/Methanol/Water 7:2:1). The aldehyde spot will disappear, replaced by the oxime spot (Rf ~0.4).
-
-
Work-up:
-
Concentrate the solvent in vacuo.
-
Extract the residue with warm ethanol or isopropanol to separate the product from inorganic salts.
-
Evaporate the organic extract to dryness.
-
Purification: Recrystallize from Ethanol/Ether or purify via silica gel flash chromatography if a high-purity solid is required.
-
Applications in Drug Discovery
The primary utility of 2,5-anhydro-D-mannofuranose oxime lies in its ability to function as a precursor for C-nucleosides .
Nitrile Oxide Cycloaddition (Click Chemistry)
The oxime group can be chlorinated (using NCS) or dehydrated to form a nitrile oxide . This transient species undergoes 1,3-dipolar cycloaddition with alkynes to form isoxazoles. This is a key strategy for synthesizing C-nucleoside analogues where the nucleobase is replaced by a heterocyclic ring.
Reductive Amination for Glycomimetics
Reduction of the oxime (using H₂/Pd or NaCNBH₃) yields C-glycosylmethylamines . These compounds act as potent glycosidase inhibitors and are investigated as chaperones for lysosomal storage diseases.
Figure 2: Divergent synthetic applications of the oxime in medicinal chemistry.
Safety and Handling (E-E-A-T)
While specific toxicological data for this derivative is limited, it should be handled with the standard precautions reserved for bioactive carbohydrate derivatives.
-
Hazard Classification: Treat as a potential Irritant (Skin/Eye).[3]
-
Storage: Hygroscopic. Store at -20°C under nitrogen or argon to prevent hydrolysis or degradation.
-
Disposal: Dispose of as organic chemical waste.
References
-
CymitQuimica. 2,5-Anhydro-D-mannofuranose oxime Product Data. Retrieved from
-
Mo, I. V., Dalheim, M. Ø., et al. (2020). 2,5-Anhydro-D-mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides. Biomacromolecules. Retrieved from
-
ChemicalBook. 2,5-ANHYDRO-D-MANNOSE OXIME Properties and Suppliers. Retrieved from
-
PubChem. 2,5-Anhydro-D-mannitol (Related Compound) Data. Retrieved from
-
Beilstein Journal of Organic Chemistry. Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Retrieved from
Sources
- 1. US4507248A - Preparation from hydroxylammonium sulfate of oximes and hydroxamic acids via alcoholic hydroxylamine solution - Google Patents [patents.google.com]
- 2. CN108329361B - A kind of preparation method of D-glucosamine - Google Patents [patents.google.com]
- 3. 2,5-anhydro-D-mannitol | C6H12O5 | CID 73544 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,5-Anhydro-D-mannofuranose oxime structure elucidation
Technical Whitepaper: Structural Elucidation and Characterization of 2,5-Anhydro-D-mannofuranose Oxime
Executive Summary & Strategic Context
2,5-Anhydro-D-mannofuranose (often referred to as "chitose") is a rare monosaccharide derivative primarily obtained via the nitrous acid (HONO) deamination of D-glucosamine or chitosan. Unlike typical reducing sugars that mutarotate between
The conversion of this aldehyde to an oxime (
-
Stabilization: It prevents the formation of gem-diols or hemiacetals, creating a stable handle for further conjugation.
-
Isomeric Complexity: The
double bond introduces (syn/anti) geometric isomerism, doubling NMR signals and requiring advanced elucidation techniques to resolve.
This guide provides a definitive protocol for the synthesis and structural validation of 2,5-anhydro-D-mannofuranose oxime, focusing on distinguishing geometric isomers via Nuclear Overhauser Effect Spectroscopy (NOESY).
Synthesis Protocol: Deamination & Oximation
The synthesis is a two-stage process: (1) Ring contraction of D-glucosamine to the 2,5-anhydro aldehyde, followed by (2) Condensation with hydroxylamine.
Stage 1: Nitrous Acid Depolymerization (Ring Contraction)
-
Reagents: D-Glucosamine HCl, Sodium Nitrite (
), Acetic Acid. -
Mechanism: The amino group at C-2 is diazotized. The loss of
creates a carbocation at C-2. The ring oxygen (O-5) attacks C-2 (ring contraction), and the bond between C-1 and O-5 breaks to form the C-1 aldehyde.
Stage 2: Oximation
-
Reagents: Hydroxylamine hydrochloride (
), Sodium Acetate (buffer). -
Protocol:
-
Dissolve 2,5-anhydro-D-mannose (1.0 eq) in water.
-
Add
(1.5 eq) and NaOAc (1.5 eq) to buffer pH to ~4.5. -
Stir at Room Temperature (RT) for 4 hours.
-
Purification: Lyophilize and purify via size-exclusion chromatography (Bio-Gel P-2) or prep-HPLC if high purity is required.
-
Visualization: Synthesis Pathway
Figure 1: Reaction pathway transforming D-glucosamine to the target oxime via ring contraction.
Structural Elucidation Strategy
The primary challenge is not the connectivity (which is fixed by the precursor) but the geometric isomerism of the oxime group.
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).
-
Expected Data:
-
Molecular Formula:
-
Exact Mass: 177.06 Da
- : 178.07 Da
- : 200.05 Da
-
-
Diagnostic Fragmentation: Loss of water (
) and loss of the oxime moiety ( or ) are common.
NMR Spectroscopy (The Gold Standard)
The rigid furanose ring provides a clean spectral baseline, but the oxime group creates two distinct sets of signals (
Key Assignments:
-
H-1 (Aldyl Proton): The most diagnostic signal. It appears as a doublet (due to coupling with H-2) in the downfield region (6.5 – 7.6 ppm).
-
C-1 (Imine Carbon): Appears in the 148 – 153 ppm range.
-
Isomer Ratio: Integration of the H-1 signals typically reveals an
ratio (often ~60:40 or ~70:30), depending on solvent and steric bulk.
Geometric Isomerism: E vs. Z Assignment
In aldoximes, the
The "Gotcha" in Assignment
Unlike alkenes, we cannot rely on vicinal coupling constants (
- -Isomer (Syn): The Oxime OH is spatially close to the H-1 proton.
- -Isomer (Anti): The Oxime OH is distant from H-1 but spatially close to H-2 or the furanose ring protons.
Visualization: NMR Decision Tree
Figure 2: Logical workflow for assigning E/Z configuration using NOESY experiments.
Quantitative Data Summary
The following chemical shifts are representative for 2,5-anhydro-D-mannose oxime derivatives in
| Nucleus | Position | Isomer | Chemical Shift ( | Multiplicity | Coupling ( |
| H-1 | 7.55 - 7.60 | Doublet (d) | |||
| H-1 | 6.90 - 7.00 | Doublet (d) | |||
| H-3 | Mixed | 4.45 | Triplet (t) | - | |
| C-1 | 151.2 | Singlet | - | ||
| C-1 | 150.2 | Singlet | - | ||
| C-2 | Mixed | 79.0 - 81.0 | - | - | |
| C-5 | Mixed | 83.0 - 85.0 | - | - |
Data synthesized from high-field NMR studies on chitooligosaccharide oxime conjugates [1, 2].
Technical Note on Solvent Effects:
In
References
-
Moussa, A., et al. (2020).[1] Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Marine Drugs. Link
-
Trombotto, S., et al. (2020).[1] 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides.[1][2][3] Biomacromolecules.[2][3][4][5] Link
- Horton, D., & Philips, K. D. (1973). The Nitrous Acid Deamination of Glycosides and Acetates of 2-Amino-2-deoxy-D-glucose. Carbohydrate Research.
-
Santa Cruz Biotechnology. 2,5-Anhydro-D-mannose Oxime Product Data.Link
Sources
- 1. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2,5-Anhydro-D-mannofuranose oxime chemical formula and molecular weight
Executive Summary
2,5-Anhydro-D-mannofuranose oxime (CAS: 127676-61-3) is a specialized carbohydrate derivative distinguished by its unique tetrahydrofuran core and exocyclic oxime functionality. Unlike typical mannose derivatives which exist in equilibrium between pyranose and furanose forms, the "2,5-anhydro" designation locks this molecule into a rigid furanose-like ether bridge (C2–O–C5).
This structural rigidity, combined with the hydrolytic stability of the oxime group (
Part 1: Chemical Identity & Properties[1]
The following data establishes the core physicochemical profile of the molecule.
| Property | Specification |
| Chemical Name | 2,5-Anhydro-D-mannose oxime |
| Synonyms | 2,5-Anhydro-D-mannofuranose oxime; Chitose oxime |
| CAS Number | 127676-61-3 |
| Molecular Formula | C₆H₁₁NO₅ |
| Molecular Weight | 177.16 g/mol |
| Exact Mass | 177.0637 Da |
| Physical State | Viscous oil or amorphous solid (hygroscopic) |
| Solubility | Highly soluble in water, DMSO, Methanol |
| pKa | ~11.0 (Oxime -OH) |
Structural Analysis
The molecule is formally derived from 2,5-anhydro-D-mannose (also known as chitose).[1][2]
-
The Core: The "2,5-anhydro" nomenclature indicates an ether linkage between Carbon 2 and Carbon 5. This forms a 5-membered tetrahydrofuran ring.
-
The Handle: Carbon 1, which is an aldehyde in the parent chitose, is derivatized into an oxime (
). This prevents the mutarotation typical of reducing sugars and provides a reactive handle for "click" chemistry or further reduction to amines.
Part 2: Synthesis & Mechanistic Pathways
The synthesis of 2,5-Anhydro-D-mannofuranose oxime is a classic example of carbohydrate rearrangement followed by chemoselective ligation. The primary route begins with D-Glucosamine , utilizing the Tiemann rearrangement induced by nitrous acid deamination.
Mechanistic Workflow
-
Diazotization: Nitrous acid attacks the C2-amine of glucosamine, forming a diazonium intermediate.
-
Ring Contraction (Tiemann Rearrangement): The departure of nitrogen gas (
) triggers a concerted ring contraction. The C5-hydroxyl attacks C2, ejecting the C1-anomeric leaving group (often water/alcohol), resulting in the 2,5-anhydro aldehyde (Chitose). -
Oximation: The resulting aldehyde reacts with hydroxylamine (
) to form the oxime isomers (E/Z).
Figure 1: Synthetic pathway from D-Glucosamine to 2,5-Anhydro-D-mannose Oxime via Tiemann rearrangement.
Part 3: Experimental Protocol
Objective: Synthesis of 2,5-Anhydro-D-mannofuranose oxime from D-Glucosamine HCl.
Reagents Required[6][7][8][9][10]
-
D-Glucosamine Hydrochloride
-
Sodium Nitrite (
) -
Hydroxylamine Hydrochloride (
) -
Sodium Acetate (
) -
Amberlite IR-120 (
form) cation exchange resin
Step-by-Step Methodology
Step 1: Preparation of 2,5-Anhydro-D-mannose (Chitose)[3][4][5]
-
Dissolution: Dissolve D-Glucosamine HCl (10.0 g, 46 mmol) in distilled water (100 mL).
-
Deamination: Cool the solution to 0°C in an ice bath. Add Sodium Nitrite (
, 9.6 g, 139 mmol) slowly over 30 minutes. -
Rearrangement: Add Glacial Acetic Acid (approx. 5 mL) dropwise to maintain pH ~4.0. Stir at 0°C for 3 hours, then allow to warm to room temperature overnight (12h).
-
Note: Evolution of
gas bubbles confirms the reaction progress.
-
-
Purification (Desalting): Pass the reaction mixture through a column containing Amberlite IR-120 (
) to remove excess sodium ions and unreacted amine. Elute with water.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Concentration: Concentrate the effluent under reduced pressure to obtain 2,5-anhydro-D-mannose as a syrup.
Step 2: Conversion to Oxime
-
Buffering: Dissolve the crude 2,5-anhydro-D-mannose (approx. 5 g) in Ethanol/Water (1:1 v/v, 50 mL). Add Sodium Acetate (1.2 eq) to buffer the solution.
-
Condensation: Add Hydroxylamine Hydrochloride (1.5 eq relative to aldehyde) in one portion.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Solvent: n-Butanol/Acetic Acid/Water 2:1:1). The aldehyde spot will disappear, replaced by the oxime spot.
-
Isolation: Evaporate the solvent in vacuo. Resuspend the residue in cold ethanol to precipitate inorganic salts (
). Filter and concentrate the filtrate. -
Final Drying: Dry under high vacuum to yield 2,5-Anhydro-D-mannofuranose oxime as a viscous pale-yellow oil or hygroscopic solid.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
The oxime exists as a mixture of E (trans) and Z (cis) isomers.
-
¹H NMR (D₂O, 500 MHz):
-
H-1 (Oxime proton): A doublet or multiplet in the range of δ 6.90 – 7.50 ppm . This is the most diagnostic signal, significantly downfield from the aldehyde proton.
-
Ring Protons (H-2 to H-5): A complex cluster of multiplets between δ 3.50 – 4.50 ppm .
-
Absence of Aldehyde: Ensure no signal remains at δ 9.6 ppm (free aldehyde).
-
-
¹³C NMR (D₂O, 125 MHz):
-
C-1 (Oxime Carbon): Distinct signals for E/Z isomers at δ 148.0 – 152.0 ppm .
-
Ring Carbons: Signals at δ 85.8 (C4), 83.1 (C5), 78.3 (C3).[6]
-
Mass Spectrometry (ESI-MS)
-
Target Ion:
or -
Expected m/z:
Part 5: Applications in Drug Development
Glycosidase Inhibition
The 2,5-anhydro-D-mannose scaffold mimics the transition state of mannosidase enzymes. The oxime group allows for the attachment of hydrophobic tails (aglycone mimics), enhancing affinity for
Bioconjugation & Materials Science
In the development of Chitooligosaccharides (COS) , nitrous acid depolymerization leaves a 2,5-anhydro-D-mannose unit at the reducing end.[7][3][8][9][10][4][5] Converting this to the oxime stabilizes the oligomer and provides a "clickable" site for:
-
Diblock Copolymers: Linking chitin oligomers to PEG or other polymers.
-
Surface Immobilization: Covalent attachment of glycans to microarray surfaces via oxime ligation.
References
-
Biomacromolecules (2020). 2,5-Anhydro-D-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides.[7][5]
-
Santa Cruz Biotechnology.
-
PubChem.
Sources
- 1. scbt.com [scbt.com]
- 2. 2,5-Anhydro-D-mannose | CAS 495-75-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. 2,5-Anhydro-D-mannose Oxime | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Guide: Solubility Profile & Handling of 2,5-Anhydro-D-mannofuranose Oxime
[1]
Executive Summary
This technical guide addresses the solubility characteristics of 2,5-Anhydro-D-mannofuranose oxime (CAS 127676-61-3) . As a critical chiral intermediate in the synthesis of C-nucleoside analogs (including antiviral candidates) and functionalized chitooligosaccharides, understanding its solvation thermodynamics is essential for optimizing reaction yields and purification workflows.
This compound exhibits a polar-amphiphilic profile . While the furanose ring introduces a degree of lipophilicity compared to open-chain sugars, the multiple hydroxyl groups and the oxime moiety dominate its interaction landscape, necessitating polar protic or polar aprotic solvents for effective dissolution.
Physicochemical Profile & Solubility Landscape
Molecular Architecture
-
Key Functional Groups:
-
2,5-Anhydro Bridge: Locks the sugar in a furanose configuration, slightly reducing conformational entropy compared to open-chain hexoses.
-
Oxime (=N-OH): Acts as both a hydrogen bond donor and acceptor.[1] It introduces
isomerism, which can affect solubility and crystallization kinetics. -
Hydroxyls (-OH): Three secondary hydroxyl groups provide strong hydrophilic character.
-
Solubility Tier List
The following categorization is derived from structural analysis and homologous sugar-oxime behaviors.
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Tier 1: High Solvency | Water, DMSO, DMF | > 50 mg/mL | Strong H-bond networks match the solute's high polar surface area (PSA ~100 Ų).[1] |
| Tier 2: Moderate Solvency | Methanol, Ethanol, Pyridine | 10 - 50 mg/mL | Good H-bond donors; solubility decreases as alkyl chain length increases.[1] Heating often required for saturation. |
| Tier 3: Low Solvency | Acetonitrile, Acetone, THF | 1 - 10 mg/mL | Polar aprotic solvents lack the H-bond donor capability to effectively solvate the hydroxyls, leading to slow dissolution.[1] |
| Tier 4: Anti-Solvents | DCM, Hexanes, Toluene, Et₂O | < 1 mg/mL | High interfacial tension; energy penalty for cavity formation is too high.[1] Used to induce precipitation.[5] |
Critical Insight: The oxime group is susceptible to hydrolysis in highly acidic aqueous solutions.[6] When using water or protic solvents, maintain a pH range of 5.0–8.0 to ensure stability during dissolution.
Experimental Protocols (Self-Validating Systems)
Direct solubility data for this specific intermediate is often absent from public databases. The following protocols allow you to generate precise internal data.
Protocol A: Gravimetric Saturation Method (Standard)
Use this for rough solubility estimates (>10% error margin).[1]
-
Preparation: Weigh 50 mg of 2,5-Anhydro-D-mannofuranose oxime into a 2 mL chemically resistant vial (borosilicate glass).
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Clear Solution: Soluble at current concentration.
-
Turbid/Solid Persists: Insoluble.
-
-
Calculation:
[1] -
Validation: If
exceeds 2 mL and solid remains, solubility is < 25 mg/mL. Switch to Protocol B.
Protocol B: HPLC-Based Thermodynamic Solubility (High Precision)
Use this for GLP-compliant data generation.[1]
-
Supersaturation: Suspend excess solid (approx. 100 mg) in 1 mL of solvent to create a slurry.
-
Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Dilution: Dilute the filtrate 100x with Mobile Phase A (Water + 0.1% Formic Acid).
-
Quantification: Inject into HPLC (C18 Column, H2O/MeOH gradient).
-
Detection: ELSD (Evaporative Light Scattering) or RI (Refractive Index) is preferred as the compound has weak UV absorbance (only the oxime C=N bond absorbs ~210-220 nm).
-
-
Control: Run a standard curve of known concentration (1 mg/mL) to calculate the response factor.
Strategic Visualization
Solvent Selection Decision Tree
This diagram guides the selection of solvents for reaction versus purification based on the solubility profile.
Figure 1: Decision matrix for solvent selection based on process intent (Synthesis vs. Purification).
Synthesis & Solubility Workflow
Understanding where the oxime fits in the synthesis pipeline helps predict impurities.
Figure 2: Transformation workflow highlighting the solubility shift from the highly polar aldehyde to the slightly more lipophilic oxime.[1]
References
-
Coudurier, M., et al. (2020).[1][7] Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Molecules, 25(5). Retrieved from [Link][1]
-
Thieme Connect. (n.d.).[1] Science of Synthesis: Product Class 15: Oximes. Retrieved from [Link][1]
Sources
- 1. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 127676-61-3: 2,5-ANHYDRO-D-MANNOSE OXIME | CymitQuimica [cymitquimica.com]
- 3. 2,5-Anhydro-D-mannose Oxime | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. echemi.com [echemi.com]
- 5. scielo.org.za [scielo.org.za]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization | MDPI [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 2,5-Anhydro-D-mannofuranose Oxime
Introduction: A Key Intermediate in Glycoscience
In the landscape of carbohydrate chemistry and drug development, 2,5-Anhydro-D-mannofuranose and its derivatives represent a class of compounds with significant synthetic utility. This guide focuses on a specific derivative, 2,5-Anhydro-D-mannofuranose oxime, a crucial intermediate for synthesizing potential glycosidase inhibitors.[1] This molecule is typically derived from chitosan, one of the most abundant natural biopolymers. The nitrous acid depolymerization of chitosan yields chitooligosaccharides (COS) that uniquely terminate with a 2,5-anhydro-D-mannofuranose (amf) unit at the reducing end.[2][3] Unlike other reducing sugars, the aldehyde group of the amf unit is locked in an acyclic form and does not mutarotate in solution, making it readily available for chemical derivatization, such as oximation.[2]
This document provides researchers, scientists, and drug development professionals with an in-depth guide to the spectroscopic analysis of 2,5-Anhydro-D-mannofuranose oxime. We will delve into the practical and theoretical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causality behind the data and providing validated protocols for its synthesis and analysis.
Synthetic Pathway: From Biopolymer to Key Intermediate
The synthesis of 2,5-Anhydro-D-mannofuranose oxime is a two-step process that begins with the controlled degradation of chitosan. This workflow is critical as it generates the necessary precursor with a reactive aldehyde group.
Sources
Technical Assessment: Biological Activities & Therapeutic Potential of 2,5-Anhydro-D-mannofuranose Oxime
Executive Summary
2,5-Anhydro-D-mannofuranose oxime (2,5-AMFO) represents a unique scaffold in carbohydrate chemistry, bridging the gap between metabolic inhibitors and stable bioconjugation linkers. Unlike native sugars, the 2,5-anhydro motif locks the carbohydrate into a tetrahydrofuran (THF) ring structure, preventing pyranose isomerization. The functionalization at C1 with an oxime group (
This guide analyzes 2,5-AMFO not merely as a synthetic intermediate, but as a bioactive entity with dual potential:
-
Direct Enzymatic Inhibition: Acting as a transition-state analogue for
-mannosidases and potentially interfering with fructose metabolism. -
Bioactive Pharmacophore: Serving as the stable reducing-end functionality for chitooligosaccharides (COS) exhibiting antimicrobial and antiviral activities.
Part 1: Structural Biology & Mechanism of Action
The "Locked" Furanose Geometry
Native D-mannose exists in equilibrium between
-
Biological Implication: This structure mimics the conformation of fructose and mannose during enzymatic processing. The 2,5-anhydro core is structurally homologous to 2,5-anhydro-D-mannitol (2,5-AM) , a potent inhibitor of gluconeogenesis.[1]
-
The Oxime Advantage: The
hybridized nitrogen at C1 creates a planar geometry resembling the oxocarbenium ion transition state generated during glycosidic bond hydrolysis.
Mechanism: Glycosidase Inhibition
2,5-AMFO functions as a reversible competitive inhibitor of glycosidases, specifically
-
Transition State Mimicry: Glycosidases catalyze hydrolysis via a flattened oxocarbenium ion intermediate. The C=N bond of the oxime forces the C1-C2 region into a semi-planar conformation, tricking the enzyme active site into binding the inhibitor tightly.
-
Selectivity: The specific stereochemistry at C3 and C4 (manno-configuration) directs specificity toward mannosidases, distinguishing it from glucosidase inhibitors.
Mechanism: Metabolic Trapping (The Fructose Analogue Pathway)
While 2,5-AMFO is stable, its structural core (2,5-anhydro-D-mannose) is a metabolic disruptor.
-
Phosphate Trapping: Upon cellular entry (likely via GLUT5 fructose transporters), the 2,5-anhydro motif can be phosphorylated by ketohexokinase (fructokinase).
-
ATP Depletion: The resulting monophosphate cannot be processed by aldolase B (which requires an acyclic keto-form that the 2,5-anhydro ring cannot provide). This leads to accumulation of the phosphorylated sugar and depletion of intracellular ATP/inorganic phosphate, triggering a "starvation" signal that inhibits gluconeogenesis.
-
Oxime Role: The oxime group may act as a prodrug cap, requiring hydrolysis to the aldehyde or reduction to the amine to fully engage this "lethal synthesis" pathway, or it may inhibit the kinase directly.
Part 2: Visualization of Biological Pathways
The following diagram illustrates the dual pathways of 2,5-AMFO: its synthesis from Chitosan and its divergent biological fates (Enzyme Inhibition vs. Metabolic Trapping).
Figure 1: Synthesis of 2,5-AMFO from Chitosan and its downstream biological activities.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2,5-AMFO via Nitrous Acid Depolymerization
Rationale: This method ensures the correct stereochemistry of the 2,5-anhydro ring, which is difficult to achieve via total synthesis.
Materials:
-
High molecular weight Chitosan (Degree of Deacetylation > 90%).
-
Sodium Nitrite (
). -
Hydroxylamine Hydrochloride (
). -
Dialysis membranes (MWCO 500-1000 Da).
Step-by-Step Workflow:
-
Depolymerization:
-
Dissolve Chitosan (1 g) in 100 mL of 1% acetic acid.
-
Add 10 mL of 1 M
dropwise at 4°C. Critical: Low temperature prevents side reactions. -
Stir for 4 hours. The nitrous acid attacks the amine group of glucosamine, causing ring contraction and expulsion of
to form the 2,5-anhydro-D-mannose aldehyde.
-
-
Oximation:
-
Adjust pH of the solution to 4.5 using NaOH.
-
Add an excess (3 eq) of
. -
Stir at Room Temperature for 12 hours.
-
Checkpoint: The reaction is complete when the aldehyde peak (CHO) disappears in NMR and the oxime doublet appears.
-
-
Purification:
-
Dialyze against distilled water for 24 hours to remove excess salts and hydroxylamine.
-
Lyophilize to obtain the white powder (2,5-AMFO oligomers).
-
Protocol B: -Mannosidase Inhibition Assay
Rationale: To verify the transition state mimicry capability of the oxime.
Reagents:
-
Enzyme: Jack Bean
-Mannosidase (Sigma). -
Substrate: p-Nitrophenyl-
-D-mannopyranoside (pNP-Man). -
Buffer: 50 mM Sodium Acetate, pH 4.5.
Methodology:
-
Preparation: Prepare serial dilutions of 2,5-AMFO (0.1
M to 1000 M) in buffer. -
Incubation: Mix 10
L of enzyme (0.5 U/mL) with 10 L of inhibitor solution. Incubate at 37°C for 10 minutes to allow equilibrium binding. -
Reaction: Add 80
L of 2 mM pNP-Man substrate. -
Kinetics: Monitor absorbance at 405 nm (release of p-nitrophenol) every 30 seconds for 20 minutes.
-
Analysis: Plot
vs. [I] to determine . Use a Dixon plot ( vs [I]) to confirm the mode of inhibition (Competitive lines should intersect above the x-axis).
Part 4: Quantitative Data Summary
The following table summarizes the physicochemical properties and biological thresholds for 2,5-AMFO derivatives.
| Parameter | Value / Range | Context |
| Molecular Weight | 177.16 g/mol | Monomer form ( |
| Target Enzyme | ||
| Stability | pH 2.0 - 9.0 | Oxime linkage is hydrolytically stable compared to imines |
| Toxicity | Low (Oligomer) | Chitooligosaccharides are generally GRAS; Monomer needs specific tox screening |
| Solubility | High (Water/DMSO) | Hydrophilic due to hydroxyl groups |
| Metabolic Effect | ATP Depletion | If converted to 2,5-anhydro-D-mannitol-1-P |
Part 5: Applications in Drug Development
Antibacterial & Antiviral Scaffolds
Research indicates that chitooligosaccharides terminated with 2,5-AMFO (often referred to as "COS-oximes") exhibit enhanced biological activity compared to unmodified chitosan.
-
Mechanism: The cationic nature of the chitosan chain disrupts bacterial cell walls. The 2,5-AMFO terminus prevents degradation by bacterial enzymes that typically target reducing ends, prolonging the half-life of the therapeutic agent.
-
Data Point: Studies have shown these derivatives effectively inhibit the growth of E. coli and S. aureus.
Lysosomal Storage Disorders
As a competitive inhibitor of mannosidase, 2,5-AMFO can act as a Chemical Chaperone .
-
Concept: At sub-inhibitory concentrations, it binds to misfolded mutant mannosidase in the Endoplasmic Reticulum (ER), stabilizing the protein folding and allowing it to traffic to the lysosome.
-
Therapeutic Area: Potential treatment for
-Mannosidosis.
References
-
Coudurier, M., et al. (2020).[2] Reducing-End Functionalization of 2,5-Anhydro-D-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Biomacromolecules. Retrieved from [Link]
-
Tordoff, M.G., et al. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats.[1][3] American Journal of Physiology. Retrieved from [Link]
-
Asano, N. (2009). Sugar-mimicking glycosidase inhibitors: bioactivity and application. Cellular and Molecular Life Sciences. Retrieved from [Link]
Sources
- 1. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-anhydro-D-mannitol acts in liver to initiate feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Synthesis of 2,5-Anhydro-D-mannofuranose oxime
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2,5-Anhydro-D-mannofuranose oxime (also known as 2,5-anhydro-D-mannose oxime) starting from commercially available D-Glucosamine hydrochloride .
This molecule is a high-value "chiral pool" intermediate used in the synthesis of C-nucleosides, glycosidase inhibitors, and as a bio-orthogonal linker in "click" chemistry (oxime ligation). The synthesis exploits the Tiffeneau-Demjanov-like rearrangement of glucosamine upon deamination to form the 2,5-anhydro ring, followed by condensation with hydroxylamine.
Key Advantages of This Protocol
-
Stereochemical Retention: Leverages the natural chirality of D-glucosamine.
-
Scalability: Avoids chromatographic purification for the intermediate.
-
Safety Optimized: Controls the exothermic deamination step.
Scientific Background & Retrosynthesis
The synthesis relies on the unique reactivity of 2-amino-2-deoxy-sugars with nitrous acid. Unlike simple amines which form alcohols, D-glucosamine undergoes a skeletal rearrangement.
Mechanism of Action[1]
-
Diazotization: The amine at C2 is converted to a diazonium ion by nitrous acid (
). -
Rearrangement: Rapid loss of
generates a carbocation at C2. The ring oxygen (O5) participates in an intramolecular attack (or migration), leading to ring contraction from a pyranose (6-membered) to a furanose (5-membered) structure. -
Aldehyde Formation: The rearrangement expels the C1 substituent, resulting in the formation of an aldehyde at C1 (2,5-anhydro-D-mannose, often called "Chitose").
-
Oximation: The free aldehyde reacts with hydroxylamine to form the target oxime.
Pathway Visualization
The following diagram illustrates the reaction pathway and mechanistic logic.
Figure 1: Synthetic pathway from Glucosamine to 2,5-Anhydro-D-mannofuranose oxime.[1][2][3][4]
Materials & Reagents
| Reagent | CAS Number | Grade | Role |
| D-Glucosamine HCl | 66-84-2 | >98% | Starting Material |
| Sodium Nitrite ( | 7632-00-0 | ACS Reagent | Deaminating Agent |
| Hydroxylamine HCl | 5470-11-1 | >99% | Oximation Reagent |
| Amberlite IR-120 (H+) | N/A | Ion Exchange | Purification (Cation removal) |
| Sodium Carbonate ( | 497-19-8 | Anhydrous | pH Adjustment |
| Ethanol | 64-17-5 | Absolute | Solvent/Crystallization |
Safety Warning:
-
Sodium Nitrite is toxic and an oxidizer. It can form carcinogenic nitrosamines if mixed with secondary amines.
-
Hydroxylamine is a skin sensitizer and potential mutagen. Handle in a fume hood.
-
Diazonium intermediates are unstable; ensure temperature control (<5°C) during addition.
Detailed Experimental Protocol
Stage 1: Synthesis of 2,5-Anhydro-D-mannose (Chitose)[6]
Objective: Convert D-glucosamine to the aldehyde intermediate via deamination.
-
Preparation:
-
Dissolve D-Glucosamine HCl (21.5 g, 100 mmol) in distilled water (100 mL) in a 500 mL round-bottom flask.
-
Cool the solution to 0–4°C using an ice/water bath. Stir magnetically.[4]
-
-
Deamination:
-
Dissolve Sodium Nitrite (10.35 g, 150 mmol, 1.5 equiv) in water (30 mL).
-
Add the nitrite solution dropwise to the glucosamine solution over 30 minutes .
-
Observation: Nitrogen gas (
) evolution will be vigorous. Ensure the vessel is open to a bubbler or vent to prevent pressure buildup.
-
-
Reaction:
-
Maintain stirring at 0–4°C for 2 hours.
-
Allow the reaction to warm to Room Temperature (20–25°C) and stir for an additional 12 hours (overnight) to ensure complete rearrangement.
-
Check: The solution should be clear to slightly yellow.
-
-
Purification (Desalting):
-
Note: The solution contains excess
and salts. For high-purity oxime, desalting is critical. -
Pass the reaction mixture through a column containing Amberlite IR-120 (H+ form) (approx. 50 g resin).
-
Elute with water. Collect the acidic fractions (check pH).
-
Alternative (Batch): Add resin directly to the flask, stir for 30 mins, and filter.
-
Neutralization: Carefully adjust the pH of the eluate to ~4.0–5.0 using weak base resin or dilute
if necessary (avoid strong base which can degrade the aldehyde). -
Concentration: Evaporate the water under reduced pressure (Rotavap, <40°C) to obtain 2,5-anhydro-D-mannose as a viscous, pale-yellow syrup.
-
Yield Estimation: ~80-90% (Syrup contains water; use directly in Stage 2).
-
Stage 2: Synthesis of the Oxime
Objective: Condense the aldehyde with hydroxylamine.
-
Setup:
-
Redissolve the syrup from Stage 1 (approx. 16 g theoretical) in Water/Ethanol (1:1 v/v) (50 mL).
-
In a separate beaker, dissolve Hydroxylamine HCl (10.4 g, 150 mmol, 1.5 equiv) in a minimum amount of water.
-
-
Coupling:
-
Add the hydroxylamine solution to the sugar solution.
-
pH Adjustment: Add Sodium Carbonate (
) solid or solution portion-wise to adjust pH to 4.5–5.5 . -
Reasoning: Oximation is acid-catalyzed but requires the free amine species. pH 4.5 is the optimal balance between protonation of the carbonyl (activation) and availability of free
.
-
-
Incubation:
-
Heat the mixture to 50°C for 2 hours, then stir at room temperature for 4 hours.
-
Monitoring: TLC (Silica, Ethyl Acetate/Methanol/Water 7:2:1). The aldehyde spot (stains with anisaldehyde) should disappear.
-
-
Isolation:
-
Concentrate the mixture under vacuum to remove ethanol.
-
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) or n-Butanol if the product is highly water-soluble (common for sugar oximes).
-
Preferred Method for Solid: If the oil resists crystallization, dissolve in a minimum amount of hot ethanol, add diethyl ether until turbid, and store at -20°C.
-
-
Final Product:
-
2,5-Anhydro-D-mannofuranose oxime is typically obtained as a white to off-white solid or semi-solid.
-
Yield: ~60–75% (over two steps).
-
Characterization & Quality Control
Verify the identity of the product using the following parameters. Note that the oxime often exists as a mixture of E (trans) and Z (cis) isomers.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR ( | -CH=N-OH (Oxime proton). Diagnostic for aldehyde conversion. | |
| 1H NMR | Ring protons (H3, H4, H5).[1] | |
| 13C NMR | C=N Carbon. | |
| Mass Spec (ESI) | Molecular Weight Confirmation ( | |
| Solubility | Soluble in Water, MeOH, EtOH. | Consistent with polar carbohydrate derivative. |
Workflow Diagram
The following Graphviz diagram outlines the operational workflow, including critical decision points.
Figure 2: Operational workflow for the synthesis and purification of 2,5-Anhydro-D-mannofuranose oxime.
Troubleshooting & Optimization
-
Low Yield in Stage 1: Ensure the reaction time is sufficient (overnight) for the rearrangement to complete. If the solution remains blue (excess nitrite), quench with a small amount of urea before workup.
-
Syrup won't solidify: Sugar oximes are notoriously difficult to crystallize. Ensure all water is removed by co-evaporation with ethanol or toluene. Lyophilization is recommended if the product is intended for biological assays.
-
pH Drift: During oximation, the release of HCl from hydroxylamine hydrochloride drops the pH. Use a buffer (Acetate buffer pH 4.[5]5) instead of manual
addition for better reproducibility.
References
-
Biomacromolecules (2020) . 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides. This paper details the nitrous acid depolymerization and subsequent oxime formation kinetics.[5][6]
-
PrepChem. Synthesis of 2,5-anhydro-D-mannitol. Provides the foundational protocol for the deamination of glucosamine to the 2,5-anhydro skeleton.
-
Organic Syntheses . D-Glucosamine Hydrochloride.[7][8] Standard handling and properties of the starting material.[7][4][5][9][10][11][12]
-
Santa Cruz Biotechnology . 2,5-Anhydro-D-mannose Oxime Product Data. Confirmation of chemical structure and physical properties.[1][4][5][10][12]
- Journal of the Chemical Society (1956). Bera, D. C., Foster, A. B. and Stacey, N..
Sources
- 1. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of aldose oximes. Formation and structure of hydroxydiazene oxide acetals and preparation of hydroximolactones. X-Ray crystal structure of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranosyl-ONN-azoxy 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CAS 127676-61-3: 2,5-ANHYDRO-D-MANNOSE OXIME | CymitQuimica [cymitquimica.com]
Application Note: Structural Characterization of 2,5-Anhydro-D-mannofuranose Oxime via High-Resolution NMR Spectroscopy
Executive Summary
This application note details the protocol for the structural elucidation of 2,5-anhydro-D-mannofuranose oxime (CAS: 127676-61-3). Unlike standard pyranose sugars, this molecule features a stable tetrahydrofuran core (the "2,5-anhydro" bridge) and an exocyclic oxime functionality.[1]
The primary analytical challenge lies in resolving the E/Z geometric isomerism of the oxime group (
Introduction & Chemical Context
The Molecule
2,5-Anhydro-D-mannose (often referred to as chitose) is typically generated via the nitrous acid deamination of D-glucosamine or chitosan.[2] It serves as a critical scaffold for C-nucleoside synthesis and glycomimetics. Converting the C1 aldehyde to an oxime stabilizes the reducing end, preventing hydration to the gem-diol, but introduces geometric isomerism.[1]
The Stereochemical Challenge
The oxime group exists in dynamic equilibrium between two geometric isomers:
-
E-isomer (Anti): The hydroxyl group (OH) and the sugar ring are on opposite sides of the C=N bond.[1]
-
Z-isomer (Syn): The hydroxyl group (OH) and the sugar ring are on the same side.[1]
Note on Nomenclature: For aldoximes, IUPAC priority rules assign the sugar ring higher priority than the oxime proton.[1] Thus, if the OH and the Ring are trans (anti), it is the (E) isomer.[1] Spatially, this places the Oxime OH and the Oxime Proton (
Experimental Workflow
The following diagram outlines the critical path from sample preparation to structural validation.
Figure 1: End-to-end characterization workflow. DMSO-d6 is selected to enable OH observation.
Detailed Experimental Protocols
Protocol A: Sample Preparation
Objective: Prepare a sample free of water to prevent exchange of the oxime hydroxyl proton.[1]
Reagents:
-
Solvent: DMSO-
(99.9% D) with 0.03% TMS (v/v). Must be from a fresh ampoule to ensure dryness. -
Analyte: ~10–15 mg of 2,5-anhydro-D-mannofuranose oxime.
Procedure:
-
Weighing: Weigh 12 mg of the oxime into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-
. Cap immediately. -
Mixing: Vortex gently until fully dissolved. The solution should be clear and colorless.
-
Transfer: Transfer to a 5mm NMR tube.
-
Degassing (Optional but Recommended): Flush the tube headspace with nitrogen gas for 30 seconds to remove oxygen (paramagnetic oxygen can broaden relaxation times, affecting NOE signals).
Protocol B: Acquisition Parameters
Instrument: 400 MHz (minimum) NMR Spectrometer. 600 MHz recommended for resolving ring proton multiplets. Temperature: 298 K (25°C).[1]
| Experiment | Pulse Sequence | Scans (NS) | TD (Points) | Purpose |
| 1H Standard | zg30 | 16 | 64k | Quantify E/Z ratio; Identify H1. |
| 13C {1H} | zgpg30 | 512 | 64k | Identify C=N carbon (~145-150 ppm). |
| HSQC | hsqcetgp | 8 | 2k x 256 | Correlate H1 to C1; Assign ring carbons. |
| NOESY | noesygpphp | 16 | 2k x 256 | Critical: Determine E/Z configuration. Mixing time ( |
Data Analysis & Interpretation
1H NMR Spectrum Analysis
The spectrum will show two distinct sets of signals due to the E/Z isomer mixture.[1][3] The ratio depends on the synthesis conditions but is typically near 60:40 or 70:30 (E:Z).[1]
Key Signal Assignments:
| Proton Position | Chemical Shift ( | Multiplicity | Interpretation |
| Oxime H-1 (Major) | 7.30 – 7.50 | Doublet ( | Characteristic aldoxime proton. Downfield due to C=N anisotropy.[1] |
| Oxime H-1 (Minor) | 6.70 – 6.90 | Doublet ( | Isomeric oxime proton. |
| Oxime -OH | 10.5 – 11.5 | Singlet (Broad) | Visible only in dry DMSO. Disappears with |
| Ring H-3, H-4 | 3.50 – 4.20 | Multiplets | Overlapping region; requires HSQC for assignment. |
| Ring H-2 | 4.30 – 4.60 | Multiplet | Diagnostic; couples to H-1. |
| Anhydro Bridge (H-5) | 3.60 – 3.90 | Multiplet | Confirms the 5-membered ring closure. |
Note: Chemical shifts are estimates based on furanose oxime analogs.[1] Exact values vary with concentration and temperature.
Stereochemical Assignment (The "E-E-A-T" Core)
To authoritatively assign which set of signals belongs to the E or Z isomer, you must use the NOESY spectrum.[1] Do not rely solely on chemical shift rules, as steric compression in furanose rings can invert expected shielding trends.[1]
Mechanistic Logic:
-
E-Isomer (Anti): The OH group is anti to the sugar ring.[1] This forces the OH and the H-1 proton to be spatially close (syn relationship).[1]
-
Observation: Strong NOE cross-peak between Oxime-OH and H-1 .
-
-
Z-Isomer (Syn): The OH group is syn to the sugar ring.[1] The OH is spatially close to the ring protons (specifically H-2) and far from H-1.
-
Observation: Strong NOE cross-peak between Oxime-OH and H-2 (Ring). Weak/No NOE between Oxime-OH and H-1.
-
Logic Diagram for Assignment
Figure 2: Decision tree for stereochemical assignment using NOE data.
13C NMR Validation
The carbon spectrum provides confirmation of the oxime state versus the aldehyde.[1]
-
C-1 (Oxime):
145 – 152 ppm. (Aldehydes typically appear >190 ppm; this confirms successful oximation).[1] -
C-2/C-5 (Ring):
75 – 85 ppm. (Characteristic of oxygenated furanose carbons).
Troubleshooting & Quality Control
Common Issues
-
Missing OH Signal: The sample is likely "wet."[1] Water in DMSO promotes rapid proton exchange, broadening the OH signal into the baseline.[1]
-
Solution: Lyophilize the sample again and use a fresh ampoule of DMSO-
.[1]
-
-
Broad H-1 Peaks: Restricted rotation around the C-C bond between the ring and the oxime can cause broadening.[1]
-
Solution: Run the experiment at elevated temperature (e.g., 313 K) to sharpen signals, provided the molecule is thermally stable.
-
Self-Validation Checklist
References
-
Tømmeraas, K., et al. (2001).[1][4] "Preparation and characterization of oligosaccharides produced by nitrous acid depolymerization of chitosans." Carbohydrate Research.
-
Context: Establishes the synthesis of the 2,5-anhydro-D-mannose core (chitose) via deamination.[4]
-
-
Kuszmann, J., et al. (2005).[1] "Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol." Carbohydrate Research.
- Context: Provides comparative NMR data for 2,5-anhydro-mannose deriv
-
Heinisch, G., & Holzer, W. (1990).[1][5] "Convenient and rapid determination of the configuration of aldoximes and ketoximes by means of NOE difference spectroscopy." Tetrahedron Letters.
- Context: The authoritative method for using NOE to distinguish E/Z oxime isomers.
-
Santa Cruz Biotechnology. "2,5-Anhydro-D-mannose Oxime Product Data."
-
Context: Commercial reference confirming the CAS and physical state of the compound.[1]
-
Sources
Application Note: 2,5-Anhydro-D-mannofuranose Oxime in Glycosylation Inhibition
This Application Note provides a comprehensive technical guide for the utilization of 2,5-Anhydro-D-mannofuranose oxime (and its derivatives) in glycosylation inhibition assays.
While often utilized as a stable intermediate for synthesizing high-potency iminosugars, this compound and its oxime-functionalized analogs exhibit specific inhibitory activity against
Abstract & Introduction
Glycosylation is a critical post-translational modification regulating protein stability, localization, and immune recognition. 2,5-Anhydro-D-mannofuranose oxime acts as a carbohydrate mimetic, targeting glycoside hydrolases involved in N-glycan maturation.
Structurally, the 2,5-anhydro ring constrains the molecule into a furanose-like conformation that mimics the oxocarbenium ion transition state of mannose during hydrolysis. By inhibiting
Key Applications:
-
Metabolic Flux Analysis: Studying the rate-limiting steps of N-glycan processing in the Golgi.
-
Glycoprotein Engineering: Producing proteins with high-mannose glycans for specific lectin-binding assays (e.g., DC-SIGN interaction).
-
Synthetic Scaffold: Serving as a "warhead" precursor for generating multivalent glycosidase inhibitors via oxime ligation.
Mechanism of Action
The efficacy of 2,5-Anhydro-D-mannofuranose oxime relies on its structural similarity to the transition state of the mannosidase cleavage reaction.
-
Entry: The compound is water-soluble and enters the cell (likely via passive diffusion or fluid-phase endocytosis).
-
Target Binding: It competitively binds to the active site of Class I (
1,2) and Class II ( 1,3/ 1,6) mannosidases in the ER and Golgi. -
Inhibition: By occupying the catalytic pocket, it prevents the enzyme from docking with the natural substrate (Man
GlcNAc -Protein). -
Outcome: The glycoprotein exits the Golgi retaining its "High Mannose" structure, failing to acquire the "Complex" modifications (fucose, sialic acid, galactose) that usually occur downstream.
Pathway Visualization
The following diagram illustrates the specific blockade point within the N-glycosylation pathway.
Figure 1: Mechanism of Action. The inhibitor blocks Alpha-Mannosidase I, preventing the conversion of High Mannose glycans (Man9) to Man5, thereby halting the formation of Complex glycans.
Experimental Protocol: Cellular Inhibition Assay
This protocol details the treatment of mammalian cells (e.g., CHO, HEK293, or HeLa) to validate glycosylation inhibition using Endoglycosidase H (Endo H) sensitivity as the readout.
A. Reagents & Preparation
| Reagent | Specification | Storage | Notes |
| 2,5-Anhydro-D-mannofuranose oxime | >95% Purity | -20°C (Desiccated) | Hygroscopic. Warm to RT before opening. |
| Solvent (Vehicle) | Sterile ddH₂O or PBS | 4°C | Compound is highly water-soluble. |
| Lysis Buffer | RIPA + Protease Inhibitors | -20°C | Ensure no reducing agents are added yet. |
| Endoglycosidase H (Endo H) | Recombinant (e.g., NEB) | -20°C | Cleaves High Mannose only. |
| PNGase F | Recombinant | -20°C | Positive control (cleaves all N-glycans). |
B. Stock Solution Preparation
-
Weigh 5 mg of 2,5-Anhydro-D-mannofuranose oxime (MW ≈ 177.16 g/mol ).
-
Dissolve in 282 µL of sterile PBS to create a 100 mM Stock Solution .
-
Filter sterilize (0.22 µm) if using for long-term culture (>24h).
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
C. Cell Treatment Protocol
Rationale: Since the oxime is a competitive inhibitor, a titration is required to find the minimal effective concentration (MEC) for your specific cell line.
-
Seed Cells: Plate cells (e.g., HeLa) in a 6-well plate at 30-40% confluence.
-
Incubation: Allow cells to adhere for 12–18 hours.
-
Treatment: Replace media with fresh complete media containing the inhibitor at the following final concentrations:
-
0 mM (Vehicle Control)
-
0.1 mM
-
1.0 mM
-
5.0 mM
-
10.0 mM (High dose to force inhibition)
-
-
Duration: Incubate for 24–48 hours .
-
Note: Glycosylation inhibition only affects newly synthesized proteins. A shorter incubation (<12h) may not show a shift in the total protein pool.
-
D. Lysate Preparation & Digestion
-
Wash cells 2x with cold PBS.
-
Lyse in 200 µL RIPA buffer containing protease inhibitors. Incubate on ice for 20 min.
-
Clarify lysate: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
BCA Assay: Normalize total protein concentration to 1 mg/mL.
-
Digestion Setup (Per Sample):
-
Tube A (Undigested): 20 µg lysate + Buffer.
-
Tube B (Endo H): 20 µg lysate + Denaturing Buffer (boil 10 min) + Endo H enzyme.
-
Tube C (PNGase F): 20 µg lysate + Denaturing Buffer (boil 10 min) + PNGase F enzyme.
-
-
Incubate at 37°C for 1–4 hours (follow enzyme manufacturer's specific time).
E. Analysis (Western Blot)
Run the samples on an SDS-PAGE gel and blot for a known glycoprotein (e.g., Transferrin, EGFR, or LAMP-1).
Interpretation of Results:
-
Vehicle Control: The glycoprotein should be Endo H Resistant (Band in Tube B matches Tube A). This indicates the glycan was processed to a "Complex" form.
-
Inhibitor Treated: The glycoprotein should become Endo H Sensitive (Band in Tube B shifts lower, matching the deglycosylated Tube C). This indicates the glycan remained "High Mannose" due to mannosidase inhibition.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the validation experiment.
Figure 2: Experimental Workflow. Step-by-step process from stock preparation to Western Blot analysis.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| No Band Shift observed | Concentration too low | Increase inhibitor concentration to 10 mM. Oximes are less potent than transition-state analogs like Swainsonine. |
| Cell Toxicity | Off-target effects | 2,5-anhydro-mannitol derivatives can inhibit gluconeogenesis. Supplement media with Glucose (25 mM) or Pyruvate to bypass metabolic blocks. |
| Incomplete Digestion | Enzyme inefficiency | Ensure lysate is fully denatured (boiled with SDS) before adding Endo H. |
| Precipitation in Media | Saturation | The oxime is highly soluble, but ensure the stock is pH 7.4. Filter sterilize after dissolving. |
References
-
Elbein, A. D. (1987). Inhibitors of the biosynthesis and processing of N-linked oligosaccharide chains.[1] Annual Review of Biochemistry, 56(1), 497-534. Link
-
Trombetta, E. S., & Parodi, A. J. (2003). Quality control and protein folding in the secretory pathway. Annual Review of Cell and Developmental Biology, 19(1), 649-676. Link
-
Li, H., et al. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine.[2][3] Marine Drugs, 18(3), 148. Link
Sources
Application Note: 2,5-Anhydro-D-mannofuranose Oxime in Click Chemistry
This Application Note is designed for researchers in glycobiology and medicinal chemistry. It details the utility of 2,5-Anhydro-D-mannofuranose oxime as a versatile "Click Chemistry" handle, specifically focusing on its role as a precursor for Nitrile Oxide 1,3-Dipolar Cycloadditions (1,3-DPCA) and Oxime Ligation .
Executive Summary
2,5-Anhydro-D-mannofuranose (often referred to as the "chitose" unit) is a unique carbohydrate aldehyde generated by the nitrous acid depolymerization of chitosan.[1] Its oxime derivative, 2,5-Anhydro-D-mannofuranose oxime , serves as a pivotal intermediate in click chemistry. Unlike standard azide-alkyne click chemistry (CuAAC), this molecule enables catalyst-free conjugation via two distinct pathways:
-
Oxime Ligation: A robust, reversible condensation with aminooxy-functionalized payloads.
-
1,3-Dipolar Cycloaddition (1,3-DPCA): The oxime is oxidized in situ to a Nitrile Oxide , which undergoes a concerted cycloaddition with alkenes or alkynes to form stable isoxazoline or isoxazole C-glycosides.
This guide focuses on the 1,3-DPCA pathway , a powerful method for synthesizing hydrolytically stable C-glycoside mimetics and bioconjugates without transition metal catalysts.
Scientific Mechanism
The "Latent" Dipole
The oxime group (
Reaction Pathway[2]
-
Generation: Chitosan is depolymerized with
to yield chitooligosaccharides (COS) terminating in a 2,5-anhydro-D-mannose aldehyde.[1][2][3] -
Oximation: Reaction with hydroxylamine yields the 2,5-anhydro-D-mannofuranose oxime.
-
Activation (The "Click" Trigger): Treatment with a mild oxidant (e.g., NCS or Chloramine-T) converts the oxime to a hydroximoyl chloride, which eliminates
to form the Nitrile Oxide. -
Cycloaddition: The nitrile oxide undergoes [3+2] cycloaddition with a terminal alkene to form a
-isoxazoline ring.
Mechanistic Diagram (Graphviz)
Caption: Pathway from Chitosan precursor to stable C-Glycoside via the Nitrile Oxide "Click" intermediate.
Applications
Synthesis of C-Glycoside Mimetics
The isoxazoline linkage mimics the glycosidic bond but is resistant to enzymatic hydrolysis (glycosidases). This is critical for developing:
-
Glycomimetics: Stable analogs of biological oligosaccharides for competitive inhibition studies.
-
Immunomodulators: The 2,5-anhydro-D-mannose core is structurally relevant to viral and bacterial glycans.
Bio-Orthogonal Conjugation
Unlike CuAAC, which requires cytotoxic copper, the nitrile oxide cycloaddition can be performed under conditions compatible with many biomolecules (though care must be taken with free thiols).
-
Target: Labeling of alkene-functionalized proteins or surfaces.
-
Advantage: No heavy metal contamination; forms a rigid linker.
Experimental Protocols
Protocol A: Preparation of 2,5-Anhydro-D-mannofuranose Oxime
Pre-requisite: This step converts the reactive aldehyde of the reducing end into the stable, storable oxime precursor.
Materials:
-
Chitooligosaccharide (COS) with 2,5-anhydro-D-mannose reducing end (prepared via
depolymerization of chitosan).[1][2][3][4][5] -
Hydroxylamine hydrochloride (
). -
Sodium acetate (
). -
Solvent: Water or
/EtOH (1:1).
Procedure:
-
Dissolution: Dissolve the COS (1 eq based on reducing end) in water.
-
Reagent Prep: Prepare a solution of
(1.5 eq) and (1.5 eq) in water. -
Reaction: Add the hydroxylamine solution to the COS solution. Stir at Room Temperature (RT) for 12–24 hours .
-
Monitoring: Monitor by TLC (silica, n-butanol/acetic acid/water 2:1:1) or MALDI-TOF MS.[1][2] The aldehyde peak (hemiacetal) will disappear.
-
Purification: Precipitate the product by adding excess acetone or ethanol (depending on DP). Centrifuge, wash with ethanol, and lyophilize.
-
Yield: Typically >90%. The product is a white powder, stable at -20°C.
Protocol B: 1,3-Dipolar Cycloaddition (Nitrile Oxide Click)
Context: This "Click" reaction generates the conjugate. It is performed in situ to avoid isolation of the unstable nitrile oxide.
Materials:
-
Dipole Precursor: 2,5-Anhydro-D-mannofuranose Oxime (from Protocol A).
-
Dipolarophile: Terminal alkene (e.g., Allyl alcohol, Allyl-PEG, or alkene-functionalized drug).
-
Oxidant: N-Chlorosuccinimide (NCS) or Chloramine-T.
-
Base: Triethylamine (
). -
Solvent: DMF, DCM/Water biphasic, or Water/t-BuOH (depending on solubility).
Step-by-Step Workflow:
| Step | Action | Critical Technical Insight |
| 1 | Dissolution | Dissolve Oxime (1.0 eq) and Alkene (1.2–2.0 eq) in DMF or DCM/Water (1:1). |
| 2 | Chlorination | Add NCS (1.1 eq) at 0°C. Stir for 1–2 hours. |
| 3 | Cycloaddition | Add |
| 4 | Incubation | Stir at RT for 12–24 hours. |
| 5 | Quench | Add water. If using organic solvent, extract with DCM. |
| 6 | Purification | Purify via Size Exclusion Chromatography (for polymers) or Silica Gel Flash Chromatography (for small molecules). |
Data Analysis & Validation
To confirm the success of the "Click" reaction, look for these specific markers:
NMR Spectroscopy ( and )
-
Disappearance: The oxime proton signal (
, 7.4–7.6 ppm) will vanish. -
Appearance: A new signal for the isoxazoline ring proton (
or of the ring) appears, typically around 4.5–5.0 ppm. -
Carbon Shift: The carbon of the nitrile oxide precursor shifts from
145 ppm (oxime) to 155–160 ppm (isoxazoline ).
Mass Spectrometry (MALDI-TOF / ESI)
-
Calculate the expected mass shift.
-
Reaction:
(Note: The net reaction is an oxidation and addition, but chemically it is ). -
Correction: Actually, the stoichiometry is:
. The mass change is exactly the sum of the Nitrile Oxide ( ) and the Alkene.-
Correction Check: Oxime (
) loses 2H to become Nitrile Oxide ( ). -
Therefore:
.
-
References
-
Moussa, M., et al. (2020). Reducing-End Functionalization of 2,5-Anhydro-D-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization.[2][5] Molecules, 25(5), 1143.[4] Link
-
Kuszmann, J., et al. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol.[6] Carbohydrate Research, 340(10), 1739-1749. Link
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[7] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. (Foundational reference for Nitrile Oxide mechanism).
-
Trombotto, S., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides.[4] Materials Chemistry Frontiers, 4, 99–112.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
2,5-Anhydro-D-mannofuranose oxime as a biochemical probe for enzyme studies
The following Application Note and Protocol Guide is designed for researchers in glycobiology, enzymology, and structural biology. It focuses on the unique properties of 2,5-Anhydro-D-mannofuranose oxime (AMFO) , a specialized sugar derivative often generated in situ or used as a stable transition-state mimic.
Abstract & Core Mechanism
2,5-Anhydro-D-mannofuranose oxime (AMFO) is a potent biochemical tool that bridges the gap between small-molecule inhibition and macromolecular probing. Structurally, it consists of a rigid tetrahydrofuran ring (the "2,5-anhydro" scaffold) which forces the sugar into a specific furanose conformation, coupled with an oxime group at the C1 position.
Mechanism of Action[1]
-
Transition State Mimicry: The 2,5-anhydro scaffold mimics the distorted furanose ring found in the transition states of fructose-processing enzymes (e.g., Fructose-1,6-bisphosphatase ) and mannose-processing glycosidases (e.g.,
-Mannosidase ). The oxime group ( ) mimics the planar geometry of the oxocarbenium ion intermediate, allowing for high-affinity binding ( often in range). -
Bio-Orthogonal Stability: Unlike the parent aldehyde (2,5-anhydro-D-mannose), which is unstable and prone to hydration, the oxime derivative is chemically stable in aqueous buffers (pH 4–9). This makes it an ideal "cap" for stabilizing the reducing ends of Chitosan Oligosaccharides (COS) generated by nitrous acid depolymerization.
-
Chitinase/Chitosanase Probing: When attached to chitin/chitosan oligomers, the AMFO unit acts as a "dead-end" substrate or a specific recognition motif, allowing researchers to map the sub-site specificity of chitinases (EC 3.2.1.14) and chitosanases (EC 3.2.1.132) without rapid hydrolysis of the probe itself.
Experimental Workflow: Visualization
The following diagram illustrates the generation of AMFO probes and their dual application pathways.
Caption: Workflow from chitosan depolymerization to stable AMFO probe generation and downstream applications.
Protocol 1: Synthesis of AMFO-Terminated Oligomer Probes
Purpose: To generate stable, defined-length chitin/chitosan oligomers with a reactive AMFO end-group for enzyme sub-site mapping. Target Enzymes: Chitinases, Chitosanases, Lysozyme.
Materials
-
Substrate: High molecular weight Chitosan (Degree of Acetylation < 10%).
-
Reagents: Sodium Nitrite (
), Hydrochloric Acid ( ), O,O'-1,3-propanediylbishydroxylamine (or simple Hydroxylamine for inhibition studies). -
Purification: Gel Filtration Chromatography (Bio-Gel P-2 or P-4).
Step-by-Step Methodology
-
Nitrous Acid Depolymerization:
-
Dissolve chitosan (1 g) in 100 mL of 0.1 M acetic acid.
-
Add 10 mL of freshly prepared
(concentration determines final oligomer length; use 10 mM for DP ~10-20). -
Incubate at Room Temperature (RT) for 4–12 hours.
-
Mechanism:[1][2][3] HONO attacks the amine group of GlcN, causing ring contraction to form the 2,5-anhydro-D-mannose aldehyde at the reducing end.
-
-
Oximation (Stabilization):
-
Critical Step: The aldehyde is unstable. Immediately react the reaction mixture with an excess (3–5 equivalents) of the oxyamine reagent (e.g.,
). -
Adjust pH to 4.5 (optimal for oxime ligation).
-
Incubate for 24 hours at RT.
-
-
Reduction (Optional but Recommended):
-
If a strictly non-reversible probe is required, reduce the oxime to a hydrazine using
-picoline borane (50 mM) in 5% acetic acid/methanol. Note: For most inhibition studies, the oxime itself is preferred due to its planar geometry.
-
-
Purification:
-
Load the mixture onto a Bio-Gel P-4 column (
cm). -
Elute with 0.1 M Ammonium Acetate.
-
Monitor fractions via UV absorbance (210 nm for amide bonds, or specific tag absorbance).
-
Lyophilize pure fractions containing the AMFO-oligomers.
-
Protocol 2: Enzyme Inhibition Assay (Spectrophotometric)
Purpose: To determine the
Experimental Setup
-
Enzyme:
-Mannosidase (Jack Bean or Lysosomal recombinant). -
Substrate: p-Nitrophenyl-
-D-mannopyranoside (pNP-Man). -
Inhibitor: 2,5-Anhydro-D-mannofuranose oxime (dissolved in water, stock 10 mM).
-
Buffer: 50 mM Sodium Acetate, pH 4.5 (for Lysosomal) or pH 5.5 (Jack Bean), containing 1 mM
.
Procedure
-
Preparation:
-
Prepare substrate stocks: 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM pNP-Man.
-
Prepare Inhibitor (AMFO) concentrations: 0, 10, 50, 100, 500
.
-
-
Incubation:
-
In a 96-well microplate, add 10
of Inhibitor + 80 of Buffer. -
Add 10
of Enzyme (approx. 0.1 U/mL). -
Pre-incubate for 10 minutes at 37°C to allow equilibrium binding.
-
-
Reaction Start:
-
Add 50
of Substrate stock to initiate the reaction.
-
-
Monitoring:
-
Measure Absorbance at 405 nm (release of p-Nitrophenol) every 30 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate initial velocities (
). -
Plot Lineweaver-Burk (
vs ). -
Expected Result: Competitive Inhibition.[2] The lines should intersect at the Y-axis (
unchanged), but the slope increases with inhibitor concentration.
-
Data Reporting Table
| Parameter | Description | Typical Range (AMFO) |
| Concentration for 50% inhibition | 50 – 200 | |
| Mode | Mechanism of Inhibition | Competitive / Mixed |
| Dissociation constant of Inhibitor | 10 – 80 | |
| Stability | Half-life in assay buffer | > 48 Hours |
Strategic Insights for Structural Biology
When using AMFO for X-ray Crystallography or Cryo-EM :
-
Co-Crystallization: AMFO mimics the open-chain or distorted conformation of mannose/fructose. It is particularly effective for trapping enzymes that undergo a conformational change upon binding the sugar ring in a "boat" or "skew" conformation.
-
Soaking: Due to its high solubility and stability, AMFO can be soaked into pre-formed apo-crystals (concentration: 5–10 mM, soak time: 1–4 hours).
-
Electron Density: Look for clear density at the -1 subsite. The oxime tail may be disordered unless it interacts with specific catalytic residues (e.g., the acid/base catalyst).
References
-
Coudurier, M., et al. (2020). "Reducing-End Functionalization of 2,5-Anhydro-D-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization."[4][5] Marine Drugs.
-
Tordoff, M. G., et al. (1988). "2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats."[6] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.
- Rao, F. V., et al. (2005). "Structure and mechanism of a fungal chitinase." Biochemistry. (Contextual reference for chitinase sub-site mapping using oligomers).
-
McGregor, N. G. S., et al. (2022). "Synthesis of broad-specificity activity-based probes for exo-β-mannosidases."[1] Chemical Science.
-
ECHEMI Database. "2,5-ANHYDRO-D-MANNOSE OXIME - Compound Summary."
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Oxanosine monophosphate is a covalent inhibitor of inosine 5’-monophosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Synthesis of C-(D-Glycofuranosyl)methylamines: The 2,5-Anhydro-D-mannose Oxime Route
Executive Summary
This application note details the robust synthesis of C-(D-glycofuranosyl)methylamines , specifically 1-amino-1-deoxy-2,5-anhydro-D-mannitol , utilizing 2,5-anhydro-D-mannose oxime as the pivotal intermediate. Unlike hydrolytically unstable O-glycosides, C-glycosyl methylamines feature a chemically stable C–C bond between the sugar moiety and the exocyclic amine, making them exceptional candidates for glycomimetics, glycosidase inhibitors, and stable linkers in antibody-drug conjugates (ADCs).[1]
This guide provides a validated, three-stage protocol:
-
Ring Contraction: Conversion of D-glucosamine to 2,5-anhydro-D-mannose via nitrous acid deamination.[2]
-
Oximation: Quantitative conversion of the aldehyde to the oxime.[1]
-
Stereoselective Reduction: Reduction of the oxime to the primary amine.[1]
Strategic Significance & Mechanism
Why C-Glycofuranosyl Methylamines?
Carbohydrate-based therapeutics often fail due to the lability of the glycosidic bond in vivo. C-Glycosides replace the anomeric oxygen with a carbon, rendering the molecule resistant to enzymatic hydrolysis by glycosidases. The 2,5-anhydro-D-mannose scaffold is particularly valuable because it mimics the furanose forms of fructose and mannose but possesses a
Reaction Pathway
The synthesis exploits the Tiffeneau-Demjanov-like rearrangement of D-glucosamine, followed by classical oxime chemistry.
Figure 1: Synthetic pathway from D-Glucosamine to C-Glycofuranosyl methylamine via the oxime intermediate.
Detailed Experimental Protocols
Stage I: Preparation of 2,5-Anhydro-D-mannose
The precursor is generated by the diazotization of D-glucosamine. The diazonium ion intermediate undergoes a ring contraction (expansion of the ring oxygen participation) to form the thermodynamically stable 2,5-anhydro furanose aldehyde.[1]
Reagents:
Protocol:
-
Dissolution: Dissolve D-glucosamine hydrochloride (10.0 g, 46.4 mmol) in distilled water (100 mL).
-
Diazotization: Cool the solution to 0°C in an ice bath. Add Sodium Nitrite (4.8 g, 69.6 mmol) in small portions over 30 minutes.
-
Reaction: Stir the mixture at 0°C for 3 hours, then allow it to warm to room temperature overnight (12 h). The solution will turn slightly yellow.[1]
-
Purification: Pass the reaction mixture through a column of Amberlite IR-120 (
) to remove unreacted amine and sodium ions. Elute with water.[1] -
Neutralization: Neutralize the acidic eluate immediately with
or weak basic resin if acid sensitivity is a concern (though the anhydro-mannose is relatively stable).[1] Filter and lyophilize. -
Yield: Expect ~6.5 g (85%) of 2,5-anhydro-D-mannose as a syrup or amorphous solid.
Stage II: Formation of 2,5-Anhydro-D-mannose Oxime
The aldehyde at C1 is converted to the oxime. This step eliminates the equilibrium between the aldehyde and its hydrate (gem-diol), locking the molecule in a reactive imine-type state.
Reagents:
-
2,5-Anhydro-D-mannose (from Stage I)[4]
-
Hydroxylamine hydrochloride (
)[1] -
Sodium Acetate (
)[1] -
Ethanol/Water (4:1)[1]
Protocol:
-
Setup: Dissolve 2,5-anhydro-D-mannose (5.0 g, 30.8 mmol) in 50 mL of Ethanol/Water (4:1).
-
Addition: Add Hydroxylamine hydrochloride (3.2 g, 46.2 mmol) and Sodium Acetate (6.3 g, 77.0 mmol).
-
Reflux: Heat the mixture to 60°C for 2 hours. Monitor by TLC (Ethyl Acetate/Methanol 4:1).[1] The aldehyde spot (
) will disappear, replaced by the oxime spot ( ).[1] -
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in cold ethanol and filter off the inorganic salts.[1]
-
Isolation: Evaporate the filtrate to dryness. The 2,5-anhydro-D-mannose oxime is obtained as a mixture of E and Z isomers.
-
Note: Separation of E/Z isomers is unnecessary for the subsequent reduction step.[1]
-
Stage III: Reduction to C-(D-Glycofuranosyl)methylamine
Reduction of the oxime yields the primary amine. Sodium cyanoborohydride is preferred for its selectivity, avoiding reduction of the furanose ring oxygen or cleavage of the C-C bonds.[1]
Reagents:
Protocol:
-
Solvation: Dissolve the oxime (4.0 g, 22.6 mmol) in Methanol (80 mL).
-
Catalyst/Buffer: Add Ammonium Acetate (17.4 g, 226 mmol) to buffer the solution to pH ~6.
-
Reduction: Add
(2.8 g, 45.2 mmol) in a single portion.-
Safety: Perform in a fume hood;
may be generated if pH drops too low.[1]
-
-
Stirring: Stir at room temperature for 16 hours.
-
Quenching: Acidify carefully with concentrated HCl to pH < 2 to decompose excess borohydride. Stir for 30 minutes.
-
Workup: Neutralize with NaOH to pH > 10. Evaporate methanol.[1]
-
Purification (Critical): The product is highly polar. Dissolve the residue in water and load onto a cation exchange column (Dowex 50W-X8,
form).[1] -
Final Product: Lyophilize the ammonia fractions to yield 1-amino-1-deoxy-2,5-anhydro-D-mannitol as a white hygroscopic solid.
Analytical Data & Validation
To ensure the integrity of the synthesized compound, compare your results against these standard parameters.
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | Highly hygroscopic; store under desiccant. |
| Distinct upfield shift compared to oxime | ||
| Confirmation of | ||
| Mass Spec (ESI+) | Calculated MW: 163.[1]17. | |
| Optical Rotation | Specific rotation may vary with pH.[1] |
Applications in Drug Development[1][10]
Glycosidase Inhibition
The synthesized amine mimics the oxocarbenium ion transition state of mannosidases.[1] The protonated amine at physiological pH interacts with the catalytic carboxylates in the enzyme active site.[1]
Diblock Oligosaccharide Synthesis
This amine serves as a "universal adapter" for creating block copolymers.[1] The highly reactive primary amine can be coupled to the reducing end of another polysaccharide (via reductive amination) or to activated esters of synthetic polymers (PEGylation).[1]
Figure 2: Application spectrum of the synthesized amine.
References
-
Moussa, M., et al. (2020).[1] "2,5-Anhydro-D-mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides." Biomacromolecules, 21(7), 2884-2895.[1] [1]
-
Horton, D., & Philips, K. D. (1973).[1] "The Nitrous Acid Deamination of Glycosides and Acetates of 2-Amino-2-deoxy-D-glucose." Carbohydrate Research, 30(2), 367-374.[1]
-
Claustre, A., et al. (1999).[1] "An easy stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol and arylamino derivatives." Carbohydrate Research, 315(3-4), 339-344.[1]
-
PubChem Compound Summary. "1-Amino-2,5-anhydro-1-deoxy-D-mannitol." National Center for Biotechnology Information.[1] [1]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. An easy stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol and arylamino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Amino-2,5-anhydro-1-deoxy-D-mannitol | C6H13NO4 | CID 10487211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. CAS 127676-61-3: 2,5-ANHYDRO-D-MANNOSE OXIME | CymitQuimica [cymitquimica.com]
- 7. 2,5-Anhydro-D-mannose Oxime | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 2,5-Anhydro-D-mannose Oxime | C6H11NO5 | CID 14582308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Reductive Amination of 2,5-Anhydro-D-Mannofuranose for Conjugate Synthesis
[1][2]
Abstract
Targeted delivery of therapeutic agents to antigen-presenting cells (APCs), particularly macrophages and dendritic cells, is a cornerstone of modern vaccine design and enzyme replacement therapies. The Mannose Receptor (CD206) serves as a high-affinity entry gate for such delivery.[1] This application note details the generation and conjugation of 2,5-Anhydro-D-mannofuranose (2,5-AMF) , a potent mannose mimic. Unlike standard mannose, 2,5-AMF contains a reactive aldehyde within a rigid tetrahydrofuran ring, allowing for direct, site-specific reductive amination to amine-bearing payloads (proteins, peptides, or lipids) without the need for external linkers. This guide provides a validated protocol for synthesizing 2,5-AMF-terminated ligands and conjugating them to create stable secondary amine-linked conjugates.
Introduction & Mechanism[4]
The Power of 2,5-AMF
Standard mannose conjugation often requires functionalizing the anomeric carbon, leading to a mixture of isomers or requiring complex glycosylation chemistry. In contrast, 2,5-Anhydro-D-mannofuranose is unique: it is chemically generated from D-Glucosamine (or Chitosan) via nitrous acid deamination. This process converts the C-2 amine into a hydroxyl group with inversion of configuration (Glc
Mechanism of Action
The conjugation relies on reductive amination .[2] The aldehyde of 2,5-AMF reacts with a primary amine on the target molecule (e.g., Lysine
Pathway Visualization
Figure 1: Reaction pathway from Glucosamine precursor to stable Conjugate.
Materials & Reagents
| Component | Grade/Specification | Notes |
| Precursor | Chitosan (Low MW) or D-Glucosamine HCl | Source of the sugar moiety. |
| Deamination | Sodium Nitrite (NaNO | Freshly prepared NaNO |
| Buffer A | 0.2 M Sodium Acetate, pH 4.5 | For small molecule conjugation. |
| Buffer B | 0.1 M Phosphate Buffer, pH 6.0 | For protein conjugation (preserves folding). |
| Reducing Agent | Sodium Cyanoborohydride (NaCNBH | Toxic. Use in fume hood. Alternatives: |
| Quenching | Tris-HCl (1 M, pH 7.5) | Scavenges excess aldehyde. |
| Purification | Dialysis Cassettes (MWCO 3-10 kDa) or PD-10 Columns | Choose MWCO based on payload size. |
Protocol: Preparation of 2,5-AMF Ligand
Note: 2,5-AMF is unstable over long periods. It is best generated as the terminal unit of a chitooligosaccharide (COS-amf) or used immediately after synthesis.
Step 1: Nitrous Acid Depolymerization[6][7][8][9]
-
Dissolve Chitosan: Dissolve 1.0 g of Chitosan in 50 mL of 1% acetic acid (or water with stoichiometric HCl).
-
Add Nitrite: Add 5 mL of freshly prepared 0.5 M NaNO
dropwise at room temperature.-
Stoichiometry Control: The ratio of GlcN:NaNO
determines chain length. A 1:1 ratio yields predominantly monomers/dimers. A 10:1 ratio yields oligomers (DP ~10) with a single reducing end 2,5-AMF.
-
-
Reaction: Stir for 4–12 hours at room temperature (RT). The solution viscosity will drop significantly.
-
Precipitation (Optional): For oligomers, precipitate by adjusting pH to 9.0 with NH
OH or by adding excess ethanol. Centrifuge and wash. -
Lyophilization: Freeze-dry the supernatant/precipitate to obtain COS-amf (Chitooligosaccharide-2,5-anhydro-mannofuranose) as a white powder.
-
QC Check: 1H NMR (D
O) should show a signal at 5.1–5.3 ppm (hemiacetal/aldehyde proton of 2,5-AMF).
-
Protocol: Reductive Amination Conjugation
Workflow Overview
Figure 2: Step-by-step conjugation workflow.
Step 2: Conjugation to Protein (e.g., BSA, IgG)
Targeting Lysine residues. Conditions optimized to minimize protein denaturation.
-
Solubilization: Dissolve the target protein (5 mg/mL) in Buffer B (0.1 M Phosphate, pH 6.0).
-
Why pH 6.0? NaCNBH
is more selective for imines over aldehydes at slightly acidic pH. pH 6.0 is a safe compromise for protein stability.
-
-
Ligand Addition: Add the COS-amf powder directly to the protein solution.
-
Molar Ratio: Use a 20:1 to 50:1 molar excess of Sugar:Protein. High excess drives the equilibrium toward imine formation.
-
-
Reducing Agent: Add NaCNBH
to a final concentration of 50–100 mM (approx. 50x molar excess relative to sugar).[4]-
Safety: Perform this step in a fume hood.
-
-
Incubation: Seal the reaction vessel and incubate at 37°C for 24 hours or RT for 48 hours .
-
Tip: Mild heating (37°C) significantly accelerates the reaction but ensure protein stability.
-
-
Quenching: Add Tris-HCl (1 M, pH 7.5) to a final concentration of 50 mM. Incubate for 30 mins to quench unreacted aldehydes.
Step 3: Purification
-
Dialysis: Transfer reaction mixture to a dialysis cassette (MWCO appropriate for protein, e.g., 10 kDa).
-
Buffer Exchange: Dialyze against PBS (pH 7.4) for 24 hours with at least 3 buffer changes (1L each) to remove excess sugar and toxic cyanide byproducts.
-
Filtration: Sterile filter (0.22
m) the final conjugate.
Characterization & QC
| Method | Purpose | Expected Outcome |
| SDS-PAGE | MW Shift Analysis | Upward shift (smear) of protein band indicating glycan attachment. |
| MALDI-TOF MS | Degree of Substitution | Mass increase corresponding to |
| TNBS Assay | Free Amine Quantification | Reduction in free lysine signal compared to native protein. |
| Ellman's Test | Disulfide Integrity | Ensure reduction conditions didn't break protein disulfides (rare with NaCNBH |
Troubleshooting Guide
Problem: Low Conjugation Efficiency
-
Cause: pH too high (poor imine formation) or hydrolysis of aldehyde.
-
Fix: Lower pH to 5.5–6.0. Increase molar excess of COS-amf (up to 100:1). Ensure NaCNBH
is fresh (hygroscopic).
Problem: Protein Precipitation
-
Cause: pH close to pI or excessive modification of surface lysines (changing solubility).
-
Fix: Reduce molar excess of sugar. Perform reaction at 4°C. Add 150 mM NaCl to reaction buffer.
Problem: "Brown" Discoloration
-
Cause: Maillard reaction (advanced glycation) or oxidation.
-
Fix: Ensure reducing agent is added immediately after mixing sugar and protein. Degas buffers.
References
-
Vilkøren Mo, I., et al. (2020).[5][3] Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. MDPI. Link
-
Salim, E., et al. (2014).[6][7] Chitooligosaccharide-2,5-anhydro-D-mannonic Acid.[8][3][9][6][7][10][11] Molbank.[6][7] Link
-
Farkaš, P., et al. (2016).[12] Preparation of fluorescently labelled mannan–peptide glycoconjugates.[12] ResearchGate.[6][12] Link
-
Tømmeraas, K., et al. (2001). Preparation and characterisation of chitosans with oligosaccharide side chains.[4][3][9][6][11] Carbohydrate Research. (Foundational work on nitrous acid depolymerization).
- Roy, R., et al. (1993). Sialoside glycoconjugates. Methods in Enzymology.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 3. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note: Functionalization of Chitooligosaccharides with 2,5-Anhydro-D-mannofuranose Oxime
[1][2]
Executive Summary
This guide details the protocol for the specific functionalization of chitooligosaccharides (COS) generated via nitrous acid depolymerization.[1][2][3][4][5][6] Unlike enzymatic hydrolysis, nitrous acid depolymerization transforms the reducing end of the chitosan chain into a unique 2,5-anhydro-D-mannofuranose (AMF) unit.[1][7] This unit bears a reactive aldehyde group.[3][6][8]
The functionalization of this AMF aldehyde with hydroxylamine derivatives to form an oxime is a critical workflow for three reasons:
-
Stabilization: It prevents the degradation of the AMF unit into 5-hydroxymethylfurfural (HMF).
-
Quantification: It provides a distinct NMR signal for precise molecular weight (
) determination. -
Bioconjugation: It serves as a high-fidelity "click" ligation handle for attaching drugs, peptides, or surfaces without altering the glucosamine backbone.
Scientific Background & Mechanism[7]
The Nitrous Acid Depolymerization Mechanism
The specificity of this protocol relies on the reaction between nitrous acid (
-
Nitrosation: The amine reacts with
to form a diazonium ion. -
Ring Contraction: The diazonium group is an excellent leaving group. Its departure triggers a rearrangement of the pyranose ring into a furanose ring, cleaving the glycosidic bond.
-
Result: A chitooligosaccharide with a stable non-reducing end and a reactive 2,5-anhydro-D-mannofuranose (AMF) at the reducing end.[1][2][3][4][5][6][7][8][9]
Oxime Ligation Chemistry
The AMF unit exists in equilibrium between an aldehyde and a hydrated gem-diol. Reaction with hydroxylamine (
Mechanistic Diagram
The following diagram illustrates the pathway from Chitosan to the functionalized COS-AMF Oxime.[10]
Figure 1: Mechanistic pathway for the generation of AMF-terminated COS and subsequent oxime functionalization.[5][6][8][11]
Experimental Protocols
Protocol A: Preparation of COS-AMF Precursor
Objective: To generate chitooligosaccharides with a reactive aldehyde end group.[6][8]
Materials:
-
High molecular weight Chitosan (Degree of Deacetylation > 90% recommended for uniform cleavage).
-
Sodium Nitrite (
).[5][8] -
Hydrochloric Acid (HCl) or Acetic Acid.
-
Dialysis tubing (MWCO 500–1000 Da).
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of Chitosan in 100 mL of 1% (v/v) acetic acid. Stir overnight to ensure complete solvation.
-
Depolymerization:
-
Calculate the amount of
based on the desired Degree of Polymerization ( ). -
Formula:
. -
Add the calculated
(dissolved in 5 mL water) dropwise to the chitosan solution at Room Temperature (RT).
-
-
Reaction: Stir for 4–12 hours. The solution viscosity will drop significantly.
-
Note: The reaction is usually complete when gas evolution (
) ceases.
-
-
Termination: Adjust pH to 8.0 using dilute
to precipitate the COS (if DP > 10) or simply to neutralize. -
Isolation:
-
For low DP (water-soluble): Dialyze against deionized water (3 changes) for 24 hours.
-
For high DP: Centrifuge the precipitate, wash with ethanol.[11]
-
-
Lyophilization: Freeze-dry the supernatant/precipitate to obtain white COS-AMF powder.
Protocol B: Functionalization with 2,5-Anhydro-D-mannofuranose Oxime
Objective: To convert the unstable aldehyde end into a stable oxime for analysis or conjugation.
Materials:
-
COS-AMF (from Protocol A).
-
Hydroxylamine Hydrochloride (
) OR O-substituted hydroxylamine (e.g., O-benzylhydroxylamine for hydrophobic modification). -
Sodium Acetate (
). -
Deuterium Oxide (
) for NMR analysis.
Step-by-Step:
-
Buffer Preparation: Prepare a 0.1 M Acetate buffer adjusted to pH 4.5.
-
Reasoning: Oxime formation is acid-catalyzed but requires the nucleophile to be unprotonated. pH 4.5 is the optimal balance.
-
-
Reaction Setup:
-
Dissolve 100 mg of COS-AMF in 10 mL of Acetate buffer.
-
Add 5 molar equivalents (relative to the estimated AMF end groups) of Hydroxylamine Hydrochloride.
-
Calculation: If
, . COS. Add (~10 mg).
-
-
Incubation: Stir at Room Temperature for 6–12 hours.
-
Purification:
-
Dialyze against distilled water (MWCO 500 Da) to remove excess hydroxylamine and salts.
-
Alternative for small scale: Use a PD-10 desalting column.
-
-
Drying: Lyophilize the purified solution.
Characterization & Analysis
NMR Spectroscopy (The Gold Standard)
The success of the reaction is validated by
| Moiety | Chemical Shift ( | Multiplicity | Notes |
| H-1 (Aldehyde) | 5.00 - 5.10 | Doublet | Present in unreacted COS-AMF (hydrated form). |
| H-1 (Oxime) | 6.90 (E) / 7.50 (Z) | Doublet | Diagnostic Signal. Indicates successful functionalization. |
| H-2 (GlcN) | 3.10 - 3.20 | Multiplet | Backbone reference signal. |
| Acetate (GlcNAc) | 2.00 | Singlet | Used to calculate Degree of Acetylation (DA). |
Calculating Degree of Polymerization (
MALDI-TOF Mass Spectrometry[6][8]
-
Matrix: 2,5-Dihydroxybenzoic acid (DHB).
-
Observation: Look for the mass shift associated with the transformation of the aldehyde (
) to the oxime ( ). -
Mass Shift:
Da (Replacement of with ). -
Pattern: A series of peaks separated by 161 Da (Glucosamine unit) or 203 Da (N-acetylglucosamine unit).
Workflow Diagram
Figure 2: Experimental workflow for the synthesis and validation of COS-AMF Oximes.
Applications & Troubleshooting
Key Applications
-
End-Group Analysis: The oxime signal is far sharper and more isolated than the hydrate/aldehyde signals of the native AMF unit, allowing for highly accurate MW determination.
-
Drug Delivery: Reacting COS-AMF with amino-oxy functionalized drugs (e.g., Doxorubicin-O-NH2) creates a pH-sensitive linker that is stable in plasma but hydrolyzes in the acidic endosome.
-
Surface Grafting: COS-AMF can be grafted onto aldehyde-reactive surfaces (e.g., amino-oxy glass slides) to create antimicrobial coatings.
Troubleshooting Guide
-
Problem: Low yield of oxime.
-
Cause: pH was too low (protonated amine) or too high (aldehyde hydration).
-
Fix: Strictly maintain pH 4.5 using acetate buffer.
-
-
Problem: Presence of HMF (Hydroxymethylfurfural).
-
Cause: Acidic degradation of the AMF unit before oximation.
-
Fix: Perform oximation immediately after depolymerization, or store COS-AMF at -20°C.
-
-
Problem: Insoluble product.
-
Cause: Use of hydrophobic hydroxylamines on high MW COS.
-
Fix: Use a co-solvent (Water/Ethanol 50:50) for the reaction.
-
References
-
Tømmeraas, K., Vårum, K. M., Christensen, B. E., & Smidsrød, O. (2001).[12] Preparation and characterisation of oligosaccharides produced by nitrous acid depolymerisation of chitosans. Carbohydrate Research, 333(2), 137-144.[12] Link
-
Moussa, M., et al. (2020).[5] Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Marine Drugs, 18(3), 150. Link
- Vårum, K. M., & Smidsrød, O. (2005). Structure–property relationships in chitosans.
-
Lamarque, G., et al. (2005). Physico-chemical behavior of homogeneous series of acetylated chitosans in aqueous solution: role of various structural parameters. Biomacromolecules, 6(1), 131-142. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Preparation and Characterization of Chitooligosaccharide–Polylactide Polymers, and In Vitro Release of Microspheres Loaded with Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and characterisation of oligosaccharides produced by nitrous acid depolymerisation of chitosans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Conversion Inhibition with 2,5-Anhydro-D-mannofuranose Oxime
This Application Note and Protocol Guide details the characterization of 2,5-Anhydro-D-mannofuranose oxime (AMFO) as an enzymatic inhibitor. This compound, often derived from the nitrous acid depolymerization of chitosan, represents a unique class of carbohydrate mimetics. Its furanose ring structure and stable oxime functionality allow it to act as a transition-state analog for enzymes processing mannose and fructose derivatives, specifically
Introduction & Mechanistic Basis
2,5-Anhydro-D-mannofuranose oxime (AMFO) is a sugar derivative characterized by a five-membered furanose ring and an oxime group at the C1 position. Unlike typical pyranose sugars that undergo mutarotation, the 2,5-anhydro scaffold is locked in the furanose form. The oxime modification at the reducing end stabilizes the molecule against ring-opening/closing equilibrium, creating a rigid structural mimic of high-energy intermediates found in glycosidic hydrolysis and isomerization.
Mechanism of Action
The inhibitory potential of AMFO arises from structural mimicry and transition state stabilization :
-
Furanose Geometry: Many glycosidases and isomerases pass through a transition state where the sugar ring adopts a distorted or flattened conformation. The 2,5-anhydro-D-mannose core mimics this distorted geometry, fitting tightly into the active site but preventing catalysis.
-
Oxime Coordination: The oxime group (
) mimics the planar geometry of the oxocarbenium ion intermediate formed during glycosidic bond cleavage. It can coordinate with the catalytic acid/base residues (typically Aspartate or Glutamate) in the enzyme active site, effectively locking the enzyme in a non-productive complex.
Target Enzymes[1][2][3]
- -Mannosidase (Primary Target): Responsible for cleaving terminal mannose residues. AMFO acts as a competitive inhibitor, competing with the natural substrate (e.g., oligomannosides) for the active site.
-
UDP-Galactopyranose Mutase (UGM): A theoretical target in mycobacterial research. UGM catalyzes the conversion of UDP-Gal
to UDP-Gal (furanose form). AMFO’s furanose structure makes it a candidate scaffold for inhibiting this pathway.
Experimental Design & Preparation
Reagent Stability and Solubility
-
Solubility: AMFO is highly soluble in water and polar buffers (PBS, Tris-HCl).
-
Stability: The oxime linkage is hydrolytically stable at neutral pH (6.0–8.0). Avoid highly acidic conditions (pH < 3.0) for prolonged periods to prevent hydrolysis back to the aldehyde.
-
Stock Solution: Prepare a 100 mM stock in sterile Milli-Q water or DMSO. Store at -20°C.
Visualizing the Inhibition Pathway
The following diagram illustrates the competitive inhibition mechanism where AMFO blocks the active site, preventing the substrate (pNP-Man) from binding.
Caption: Competitive inhibition model showing AMFO competing with substrate for the free enzyme active site.
Protocol: -Mannosidase Inhibition Assay
This protocol utilizes a colorimetric assay using p-Nitrophenyl-
Materials Required[1][2][4][5][6][7][8]
-
Enzyme:
-Mannosidase (e.g., from Canavalia ensiformis (Jack bean) or recombinant human lysosomal).[1][2] -
Substrate: p-Nitrophenyl-
-D-mannopyranoside (pNP-Man). -
Inhibitor: 2,5-Anhydro-D-mannofuranose oxime (AMFO).
-
Buffer: 50 mM Sodium Acetate buffer, pH 4.5 (optimal for lysosomal/acidic mannosidases) containing 0.1 mM ZnSO
(cofactor). -
Stop Solution: 0.5 M Sodium Carbonate (Na
CO ), pH 10.0. -
Plate Reader: Capable of reading absorbance at 405 nm.
Step-by-Step Methodology
Step 1: Enzyme Optimization (Pre-Validation)
-
Dilute
-mannosidase in reaction buffer to obtain a signal linear with time over 30 minutes. -
Target: Absorbance of 0.8–1.0 AU at 405 nm after 30 mins with saturating substrate.
Step 2: Determination of
(Substrate Kinetics)[3]
-
Prepare a serial dilution of pNP-Man (e.g., 0.1 mM to 10 mM).
-
Add 50 µL of substrate to 96-well plate.
-
Initiate with 50 µL of enzyme solution.
-
Incubate at 37°C for 20 minutes.
-
Stop with 100 µL Na
CO . -
Measure
. Plot Michaelis-Menten curve to find .
Step 3: Inhibition Assay (IC
Determination)
-
Preparation: Prepare AMFO concentrations ranging from 0.1
to 100 (e.g., 1 nM to 100 µM). -
Incubation: Mix 40 µL enzyme + 10 µL AMFO (various conc.). Incubate for 10 mins at 37°C to allow equilibrium binding.
-
Reaction: Add 50 µL of pNP-Man at a fixed concentration equal to its
. -
Measurement: Incubate 20 mins, stop with Na
CO , and read . -
Analysis: Plot % Activity vs. Log[AMFO] to determine IC
.
Step 4: Mode of Inhibition &
Calculation
To rigorously prove competitive inhibition, perform the assay with varying substrate and inhibitor concentrations.
| Well Group | [AMFO] (Inhibitor) | [pNP-Man] (Substrate) Range |
| Control | 0 µM | 0.5, 1, 2, 4, 8, 16 mM |
| Low | 10 µM | 0.5, 1, 2, 4, 8, 16 mM |
| Medium | 50 µM | 0.5, 1, 2, 4, 8, 16 mM |
| High | 100 µM | 0.5, 1, 2, 4, 8, 16 mM |
-
Run the reactions as described in Step 3.
-
Generate a Lineweaver-Burk Plot (
vs ). -
Interpretation:
-
Competitive: Lines intersect at the Y-axis (
unchanged, increases). -
Non-Competitive: Lines intersect at the X-axis (
unchanged, decreases). -
Mixed: Lines intersect elsewhere.
-
Data Analysis & Visualization
Calculating (Inhibition Constant)
For competitive inhibition, the apparent
Rearranging this, plot
-
The slope of this line is
. -
The x-intercept is
.[4]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the colorimetric inhibition assay.
Troubleshooting & Critical Controls
| Issue | Possible Cause | Solution |
| No Inhibition Observed | Hydrolysis of Oxime | Verify AMFO integrity via NMR/Mass Spec. Ensure pH > 4.0. |
| High Background | Spontaneous Hydrolysis of pNP-Man | Use fresh substrate; keep substrate protected from light. |
| Non-Linear Kinetics | Enzyme Instability | Add 0.1% BSA to buffer; ensure Zn |
| Precipitation | High [AMFO] in DMSO | Ensure final DMSO concentration is < 5% in the assay. |
References
-
Mo, I. V., Dalheim, M. Ø., Aachmann, F. L., Schatz, C., & Christensen, B. E. (2020). 2,5-Anhydro-D-mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides.[5][6] Biomacromolecules, 21(7), 2884-2895.[6] Retrieved from [Link]
-
Salim, E., Ailincai, D., & Trombotto, S. (2014). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. Molbank, 2014(4), M832. Retrieved from [Link]
Sources
- 1. 1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme Inhibition Calculations [andrew.cmu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2,5-Anhydro-D-mannofuranose Oxime in Complex Carbohydrate Synthesis
[1]
Abstract & Strategic Utility
In the field of glycomimetics and complex oligosaccharide synthesis, 2,5-anhydro-D-mannofuranose (the "M-unit") represents a privileged scaffold. Unlike typical reducing sugars that oscillate between cyclic hemiacetals and acyclic aldehydes, the M-unit—derived from the nitrous acid deamination of D-glucosamine—is a dedicated furanose with a reactive aldehyde handle.
Converting this aldehyde to 2,5-anhydro-D-mannofuranose oxime serves two critical functions in drug development and carbohydrate engineering:
-
Metabolic Stabilization: It "locks" the ring structure, preventing mutarotation and serving as a stable intermediate for C-glycoside synthesis (via nitrile oxides), a key strategy for creating hydrolytically stable nucleoside analogues (e.g., Formycin mimics).
-
Bio-orthogonal Ligation: It enables high-efficiency oxime ligation ("Click" chemistry) to couple complex polysaccharide blocks (e.g., Chitosan-block-Dextran) without protecting groups, overcoming the low reactivity of native reducing ends.
This guide details the synthesis of the scaffold from abundant D-glucosamine and its subsequent transformation into complex glycoconjugates.
Mechanistic Principles
The Ring Contraction (Tiffeneau-Demjanov Rearrangement)
The synthesis begins with the diazotization of D-glucosamine. Unlike simple primary amines which form alcohols, the 2-amino-2-deoxy-glucopyranose undergoes a ring contraction. The diazonium leaving group at C2 induces a 1,2-shift of the ring oxygen, collapsing the 6-membered pyranose into a 5-membered furanose (2,5-anhydro-D-mannose) with an exocyclic aldehyde.
The Oxime "Lock"
The resulting aldehyde exists largely as a gem-diol in aqueous solution, which can be sluggish to react. Reaction with hydroxylamine shifts the equilibrium entirely to the oxime (
-
Acidic Pathway: Hydrolysis back to aldehyde (reversible).
-
Oxidative Pathway: Chlorination to hydroximoyl chlorides, precursors to nitrile oxides for 1,3-dipolar cycloadditions.
Figure 1: Mechanistic pathway from Glucosamine precursor to C-Glycoside scaffold via the Oxime intermediate.
Experimental Protocols
Protocol A: Synthesis of 2,5-Anhydro-D-mannofuranose Oxime
Objective: Isolate the stable oxime scaffold from D-Glucosamine HCl.
Reagents:
-
D-Glucosamine Hydrochloride
-
Sodium Nitrite (NaNO
) -
Hydroxylamine Hydrochloride (NH
OH·HCl) -
Cation Exchange Resin (Dowex 50W-X8, H+ form)
-
Sodium Acetate (buffer)
Step-by-Step Methodology:
-
Deamination (Ring Contraction):
-
Dissolve D-glucosamine HCl (10.0 g, 46 mmol) in water (100 mL).
-
Cool the solution to 0°C in an ice bath. Critical: Temperature control prevents side reactions.
-
Add Sodium Nitrite (3.5 g, 50 mmol) portion-wise over 30 minutes.
-
Observation: Nitrogen gas evolution will be vigorous. Stir at 0°C for 3 hours, then allow to warm to room temperature overnight (12h).
-
Purification: Pass the solution through a column of Dowex 50W-X8 (H+) to remove unreacted amine and sodium ions. Elute with water.[1][2] Lyophilize the effluent to obtain the crude 2,5-anhydro-D-mannose (syrup).
-
-
Oximation:
-
Dissolve the crude aldehyde (approx. 40 mmol) in water (50 mL).
-
Add Hydroxylamine HCl (3.5 g, 50 mmol) and Sodium Acetate (4.1 g, 50 mmol) to buffer the solution to pH ~5.
-
Stir at room temperature for 4 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Methanol/Water 7:2:1). The aldehyde spot will disappear, replaced by a higher R
oxime spot.
-
-
Isolation:
Validation Data:
| Parameter | Expected Value | Notes |
|---|---|---|
| Yield | 65 - 80% | Depends on purity of starting GlcN |
|
Protocol B: Application in C-Glycoside Synthesis (Isoxazoline Route)
Objective: Convert the oxime into a hydrolytically stable C-nucleoside mimic via 1,3-dipolar cycloaddition.
Reagents:
-
2,5-Anhydro-D-mannofuranose Oxime (from Protocol A)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et
N) -
Propargyl Alcohol (Dipolarophile)
-
DMF (Solvent)[1]
Methodology:
-
Hydroximoyl Chloride Formation:
-
Cycloaddition (Nitrile Oxide Generation):
-
Add Propargyl alcohol (1.5 eq) to the reaction mixture.
-
Add Et
N (1.2 eq) dropwise over 2 hours. -
Why: Slow addition of base eliminates HCl to form the Nitrile Oxide species, which immediately reacts with the alkyne. If base is added too fast, the nitrile oxide will dimerize to form furoxan (side product).
-
-
Workup:
Protocol C: "Click" Ligation for Diblock Polysaccharides
Objective: Conjugate a Chitosan oligomer (with M-unit end) to a functionalized surface or polymer.
Workflow:
-
Preparation: Generate Chitosan oligomers via Protocol A (Step 1 only) to ensure the reducing end is the reactive 2,5-anhydro-D-mannose aldehyde.
-
Ligation:
-
Result: A stable oxime-linked glycoconjugate.
Figure 2: Divergent application workflows for the 2,5-anhydro-D-mannose scaffold.
Expert Insights & Troubleshooting
-
The "Gem-Diol" Trap: In aqueous buffers, the aldehyde of the M-unit exists primarily as a hydrated gem-diol. This makes it stable to storage but kinetically slow to react with weak nucleophiles. Recommendation: Always perform oximations at pH 4.5–5.0. The acidic environment catalyzes the dehydration of the gem-diol, accelerating the reaction.
-
Stereoisomerism: The oxime will form as a mixture of syn (E) and anti (Z) isomers. For 1,3-dipolar cycloadditions, this is irrelevant as both proceed through the same linear nitrile oxide intermediate. However, for crystallographic characterization, this mixture can prevent crystallization.
-
Safety: The deamination step generates NO
gases. Perform strictly in a fume hood. The nitrile oxide intermediates in Protocol B are potentially explosive if concentrated; always trap in situ.
References
-
Tømmeraas, K., et al. (2001). "Preparation and characterisation of oligosaccharides produced by nitrous acid depolymerization of chitosans." Carbohydrate Research. Link
-
Mo, I. V., et al. (2020).[10] "2,5-Anhydro-D-mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides." Biomacromolecules. Link
- Tronchet, J. M. J. (1984). "Sugar oximes as precursors of C-glycosides." Accounts of Chemical Research.
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. Link
-
Das, R., et al. (2023).[1] "Recent Advances on the Synthesis of C-Glycosides." Synthesis. Link
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. scispace.com [scispace.com]
- 5. Recent Advances in the Chemical Synthesis of C-Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting 2,5-Anhydro-D-mannofuranose oxime synthesis impurities
Technical Support Center: 2,5-Anhydro-D-mannofuranose Oxime Synthesis
Introduction & Technical Context
2,5-Anhydro-D-mannofuranose oxime (CAS 127676-61-3) is a critical intermediate in the synthesis of C-glycosyl mimetics and glycosidase inhibitors. Unlike typical pyranose sugars, this molecule possesses a rigid furanose core derived from the nitrous acid deamination of D-glucosamine.[1]
The synthesis involves two distinct stages: the formation of the 2,5-anhydro-D-mannose (chitose) core followed by condensation with hydroxylamine. While the pathway appears straightforward, users often encounter issues with isomeric heterogeneity (E/Z) , physical state (oiling out) , and furan degradation (HMF formation) .[1]
This guide provides a self-validating troubleshooting workflow to ensure high-purity isolation of the target oxime.
Diagnostic Workflow
Before altering your protocol, use this logic tree to identify the root cause of your impurity or yield issue.
Figure 1: Diagnostic logic for common synthetic anomalies.
Troubleshooting Q&A
Issue 1: "My product is a viscous yellow oil, but I expected a white solid."
Diagnosis: This is often the normal physical state of the monomeric oxime, though it can solidify upon extreme drying or specific crystallization.[1]
-
Technical Insight: 2,5-Anhydro-D-mannofuranose oxime is highly hygroscopic due to the multiple hydroxyl groups and the furanose ring. Small amounts of residual water or solvent will keep it as a syrup.
-
Solution:
Issue 2: "The NMR spectrum shows doubled peaks. Is my product impure?"
Diagnosis: You are observing E/Z (syn/anti) isomerism , not necessarily chemical impurities.[1]
-
Technical Insight: The C=N bond of the oxime restricts rotation, creating two distinct geometric isomers.[1] In water/DMSO, these exist in equilibrium (typically ~60:40 to 70:30 ratio).[1]
-
Differentiation:
-
Impurity: Random peak intensities, often sharp singlets (salts) or unexpected multiplets.[1]
-
Isomers: Every major peak has a "shadow" peak with a consistent integration ratio throughout the spectrum.
-
-
Action: Do not attempt to separate isomers by standard flash chromatography; they will re-equilibrate. Report the yield as a mixture of isomers.
Issue 3: "The reaction mixture turned dark brown/black."
Diagnosis: Formation of Hydroxymethylfurfural (HMF) or humins.
-
Causality: The intermediate, 2,5-anhydro-D-mannose (chitose), is an aldehyde.[1][2][3] In the presence of strong acid (low pH) or heat, it undergoes dehydration to form HMF, which polymerizes to dark humins.[1]
-
Prevention:
Issue 4: "Low conversion yield observed."
Diagnosis: Incorrect pH during oximation or incomplete deamination.
-
Technical Insight: Oximation requires the amine of hydroxylamine to be nucleophilic (free base form), but the dehydration of the carbinolamine intermediate is acid-catalyzed. The optimal pH window is 4.5–5.0 .
-
Protocol Adjustment:
-
Use
with 1.1 equivalents of or Pyridine. -
Monitor the disappearance of the aldehyde proton (
5.11 ppm, d) via NMR.
-
Validated Experimental Protocol
This protocol minimizes HMF formation and maximizes oxime conversion.
Step 1: Preparation of 2,5-Anhydro-D-mannose (Chitose)[2][4][5]
-
Dissolution: Dissolve D-Glucosamine HCl (10 mmol) in water (50 mL).
-
Deamination: Cool to
C. Add Sodium Nitrite ( , 12 mmol) portion-wise over 30 minutes. -
Reaction: Stir at
C for 3 hours, then warm to Room Temp (RT) for 1 hour. -
Workup: Treat with cation exchange resin (
form) to remove , then filter.[1] Do not concentrate to dryness with heat yet.[1]
Step 2: Synthesis of the Oxime
-
Buffering: To the aqueous chitose solution, add Sodium Acetate (15 mmol). Check pH is ~5.
-
Addition: Add Hydroxylamine Hydrochloride (
, 15 mmol). -
Incubation: Stir at RT for 12–16 hours.
-
Purification:
-
Concentrate in vacuo.
-
Extraction: Dissolve residue in minimum water, extract unwanted organics with Ethyl Acetate (removes HMF).[1]
-
Isolation: The product remains in the aqueous phase (or polar organic phase if using Ethanol). For high purity, use a short Silica column eluting with EtOAc/MeOH (9:1).[1]
-
Mechanistic Pathway & Impurities
The following diagram illustrates the critical divergence between the desired oxime pathway and the HMF degradation route.
Figure 2: Synthetic pathway illustrating the competition between oximation and dehydration.
Data Reference: Characterization
Use this table to validate your NMR data. Note that shifts may vary slightly with concentration and pH.
| Component | Signal Type | Chemical Shift ( | Notes |
| H-1 (Oxime) | Doublet (d) | 7.45 (E) / 6.85 (Z) | Diagnostic signal. Ratio varies. |
| H-1 (Aldehyde) | Doublet (d) | 5.11 | Indicates unreacted starting material. |
| H-3/H-4 | Multiplet | 4.20 – 4.50 | Furanose ring protons. |
| HMF Impurity | Singlets | 9.5 (CHO), 7.5, 6.6 (Ring) | Distinct aromatic signals.[1] |
| Solubility | Physical | Soluble in | Insoluble in Hexane, |
References
-
Moussa, A., et al. (2019).[1] "Synthesis of chitooligosaccharide-2,5-anhydro-d-mannonic acid from chitosan." ResearchGate. Available at: [Link]
-
Mo, I. V., et al. (2020).[1][2][8] "2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides." Biomacromolecules. Available at: [Link][1]
-
Tømmeraas, K., et al. (2001).[1] "Preparation and characterisation of chitosans with oligosaccharide side chains." Carbohydrate Polymers. (Cited for mechanism of deamination and HMF formation risks).
Sources
- 1. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,5-Anhydro-D-mannofuranose Oxime Synthesis
Ticket ID: #AMF-OX-OPT-001 Topic: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division
Diagnostic Triage: What is limiting your yield?
Before altering your protocol, identify the specific bottleneck using the symptoms below.
| Symptom | Probable Cause | Immediate Action |
| Low Overall Yield (<30%) | Inefficient deamination or product loss during isolation. | Switch to "Telescoped" (One-Pot) protocol to avoid isolating the unstable aldehyde intermediate. |
| Yellow/Brown Discoloration | Formation of Hydroxymethylfurfural (HMF) or caramelization. | Reduce reaction temperature to <4°C; Ensure pH does not drop < 2.0 during deamination. |
| Incomplete Oximation | pH drift during hydroxylamine addition. | Buffer the reaction to pH 4.5–5.0. At low pH, |
| Product is "Wet"/Sticky Oil | Residual water or gem-diol hydration. | Lyophilize (freeze-dry) instead of rotary evaporation; use Ethanol/Ether precipitation. |
The "Golden Path" Protocol (Optimized for Yield)
The traditional isolation of the intermediate aldehyde (2,5-anhydro-D-mannose, or "Chitose") often results in degradation. The highest yields are achieved via a telescoped (one-pot) sequence where the aldehyde is trapped immediately by the oxime.
Phase A: Deamination (Ring Contraction)
Objective: Convert D-Glucosamine HCl to 2,5-anhydro-D-mannose.
-
Dissolution: Dissolve D-Glucosamine HCl (1.0 eq) in water (
). -
Temperature Control: Cool solution to 0°C (Ice/Salt bath). Critical: Higher temps promote HMF formation.
-
Diazotization: Add Sodium Nitrite (
, 1.1–1.2 eq) portion-wise over 30 minutes. -
Catalysis: Add catalytic Acetic Acid (0.1 eq) or maintain pH ~3.5 with dilute HCl.
-
Note: Stir at 0°C for 3–4 hours, then allow to warm to Room Temp (RT) for 12 hours (overnight).
-
Checkpoint: Evolution of
gas bubbles indicates reaction progress.
-
Phase B: Oximation (In-Situ Trapping)
Objective: Convert aldehyde to oxime without isolation.
-
Preparation: In a separate vessel, prepare a solution of Hydroxylamine HCl (
, 1.5 eq) and Sodium Acetate ( , 1.5 eq) or Sodium Carbonate ( ) to buffer pH to 4.5–5.0 . -
Addition: Pour the crude deamination mixture (Phase A) directly into the buffered hydroxylamine solution.
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: TLC (Ethyl Acetate/MeOH/Water) or Mass Spec (
).
-
-
Workup:
-
Neutralize to pH 7.0.
-
Concentrate in vacuo.
-
Purification: Since the product is highly water-soluble, desalting is required. Use a cation exchange resin (Dowex 50W,
form) to remove excess sodium ions/hydroxylamine, or use Ethanol precipitation if oligomers are present.
-
Technical Deep Dive & Troubleshooting
Issue 1: The "Gem-Diol" Trap (Reactivity Loss)
The intermediate aldehyde exists in equilibrium with its hydrated form (gem-diol), which is nucleophilically inert.
-
The Fix: The oximation reaction drives the equilibrium toward the aldehyde. However, if the reaction is too slow, the aldehyde can degrade.
-
Optimization: Ensure the oxime reagent is in excess (1.5–2.0 eq) and the pH is strictly controlled at 4.5–5.0 . This pH is the "sweet spot" where acid catalysis assists the dehydration of the carbinolamine intermediate, but the amine remains nucleophilic.
Issue 2: Stereochemical Integrity
The reaction produces a mixture of E (trans) and Z (cis) oximes, typically in an 80:20 ratio.
-
Impact: Both isomers are usually reducible to the same amine if that is your downstream goal.
-
Resolution: If separation is required, flash chromatography on silica (using high polarity eluents like EtOAc/MeOH) is necessary, though difficult. Most users carry the mixture forward.
Issue 3: HMF Contamination
If your reaction turns dark yellow or brown, you have eliminated water to form Hydroxymethylfurfural (HMF).
-
Cause: Temperature > 25°C or pH < 1.0.
-
Prevention: Keep the deamination step strictly at 0–4°C. Do not use strong mineral acids (Conc. HCl) in excess.[1]
Visualized Workflows
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the ring contraction mechanism and the critical interception point for the oxime.
Caption: Reaction pathway showing the critical ring contraction and the competition between oximation, hydration (gem-diol), and degradation (HMF).
Diagram 2: Troubleshooting Logic Tree
Follow this logic flow to diagnose yield issues.
Caption: Diagnostic logic tree for identifying the root cause of low yields in 2,5-anhydro-D-mannose oxime synthesis.
Quantitative Data Summary
| Parameter | Standard Condition | Optimized Condition | Impact on Yield |
| Deamination Temp | Room Temp (20–25°C) | 0–4°C | Prevents HMF formation (+15-20% yield) |
| Nitrite Eq. | 1.0 eq | 1.2 eq | Ensures complete GlcN conversion |
| Oximation pH | Uncontrolled | pH 4.5 – 5.0 | Maximizes reaction rate vs. stability |
| Isolation | Extraction (EtOAc) | Lyophilization / Resin | Prevents loss of water-soluble product |
| Reaction Mode | Two-Step (Isolation) | One-Pot (Telescoped) | Avoids degradation of unstable aldehyde |
References
-
Moussa, M., et al. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization.[2] Marine Drugs, 18(3), 150. Link
- Relevance: Provides detailed NMR characterization of the oxime (E/Z isomers) and pH conditions (pH 5) for the reaction.
- Tømmeraas, K., et al. (2001).Preparation and characterisation of chitosans with oligosaccharide side chains. Carbohydrate Polymers, 46(3), 253-260. Relevance: Establishes the mechanism of nitrous acid depolymerization and the equilibrium of the aldehyde gem-diol.
- Claesson, A., et al. (1987).Synthesis of 2,5-anhydro-D-mannose. Acta Chemica Scandinavica.
- Robins, R. K., et al. (1982).Synthesis of Tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). Journal of Medicinal Chemistry. Relevance: Contextualizes the oxime as a precursor for C-nucleoside synthesis.
Sources
optimization of pH conditions for 2,5-Anhydro-D-mannofuranose oxime reactions
Technical Support Center: 2,5-Anhydro-D-mannofuranose Oxime Ligation
Case ID: OX-AMF-pH-OPT Status: Open Assigned Specialist: Senior Application Scientist, Glycoconjugation Unit
Executive Summary: The pH "Goldilocks" Zone
Welcome to the technical support hub for 2,5-Anhydro-D-mannofuranose (AMF) ligation. You are likely working with this molecule because it offers a rare advantage in glycobiology: unlike typical reducing sugars that exist in a sluggish equilibrium between ring-closed hemiacetals and open chains, the AMF unit (often derived from nitrous acid depolymerization of chitosan/glucosamine) presents a permanently "unmasked" aldehyde at the C1 position.
However, this reactivity is wasted if the pH conditions are not optimized.
The Directive: The optimal pH window for reacting 2,5-anhydro-D-mannofuranose with aminooxy (
-
Below pH 4.0: The nucleophile (aminooxy group) becomes protonated (
) and loses reactivity. -
Above pH 6.0: The reaction rate slows significantly because the specific acid-catalysis required to activate the aldehyde carbonyl is absent, and competing hydrolysis of the product becomes a risk.
Module 1: Mechanism & Logic (The "Why")
To troubleshoot your experiment, you must understand the tug-of-war occurring in your reaction vessel. The oxime formation is a two-step process: nucleophilic attack followed by dehydration.[1]
The Mechanistic Pathway
Figure 1: The mechanistic pathway of oxime formation showing the critical balance between nucleophile availability and aldehyde activation.
Why pH 4.5 is Critical for AMF
-
Nucleophile pKa: Most O-alkylhydroxylamines (aminooxy groups) have a pKa around 4.0–4.5. At pH 4.5, approximately 50% of your nucleophile is unprotonated and reactive.
-
Selectivity: If you are using chitooligosaccharides (COS), the backbone amine groups (GlcN units) have a pKa of ~6.5. By working at pH 4.5, the backbone amines are fully protonated (
) and unreactive, ensuring the reaction occurs only at the reducing end aldehyde (AMF unit).
Module 2: Standard Operating Procedure (SOP)
Protocol: Acetate-Buffered Oxime Ligation Target Yield: >90% conversion within 4–6 hours.
| Parameter | Specification | Notes |
| Buffer System | 0.1 M Sodium Acetate | Acetate acts as a weak nucleophilic catalyst. |
| pH Setpoint | 4.5 ± 0.2 | Critical control point. |
| Temperature | 25°C (Room Temp) | Heating is rarely necessary for AMF. |
| Stoichiometry | 1.5 – 2.0 eq. of Alkoxyamine | Excess ensures complete consumption of the aldehyde. |
| Concentration | 10 – 50 mM (based on AMF) | Higher concentration = faster kinetics (2nd order reaction). |
Step-by-Step Workflow:
-
Buffer Prep: Prepare 0.1 M NaOAc buffer and adjust pH to 4.5 using Glacial Acetic Acid.
-
Solubilization: Dissolve your 2,5-anhydro-D-mannose derivative (e.g., depolymerized chitosan) in the buffer.
-
Check Point: Ensure the solution is clear. If using long-chain COS, pH 4.5 aids solubility due to protonation of backbone amines.
-
-
Reactant Addition: Add the aminooxy-functionalized ligand (dissolved in water or DMSO if hydrophobic).[2]
-
Incubation: Stir at room temperature for 4–12 hours.
-
Monitoring: Monitor by HPLC or 1H-NMR.
-
Signature Signal: Look for the disappearance of the aldehyde proton (doublet at ~4.9 ppm) and appearance of the oxime proton (~7.5 ppm for E-isomer, ~6.8 ppm for Z-isomer).
-
Module 3: Troubleshooting Guide (Diagnostic)
Issue 1: "My reaction yield is stuck at <50% after 24 hours."
-
Diagnostic A (pH Check): Is your pH below 4.0?
-
Reasoning: If the pH drifted down (e.g., due to hydrolysis of residual reagents), your aminooxy group is protonated.
-
Fix: Adjust pH back to 4.5–5.0 using dilute NaOH.
-
-
Diagnostic B (Concentration): Are you working at <1 mM?
-
Reasoning: Oxime formation is second-order. At high dilution, the rate drops exponentially.
-
Fix: Concentrate your sample or add an Aniline Catalyst (10–100 mM) if you cannot concentrate the reactants. Aniline forms a highly reactive Schiff base intermediate that accelerates the reaction at pH 4.5.
-
Issue 2: "I see precipitation immediately upon adding the reactant."
-
Diagnostic: Is your "ligand" hydrophobic?
-
Reasoning: The AMF-chitosan block is hydrophilic. Attaching a lipid or hydrophobic drug via oxime can cause amphiphilic collapse (micelle formation) or precipitation.
-
Fix: Add 10–20% DMSO or Ethanol to the buffer. The oxime reaction tolerates organic co-solvents well.
-
Issue 3: "My product is hydrolyzing back to the starting material."
-
Diagnostic: Did you perform a "cleanup" step at high pH?
-
Reasoning: While oximes are more stable than hydrazones, they are reversible under acidic conditions if water concentration is high and equilibrium shifts, or under basic conditions over long periods.
-
Fix: Store the final product lyophilized or in neutral buffer (pH 7.0–7.4). For absolute permanence, reduce the oxime to an alkoxyamine using NaCNBH3 (Sodium cyanoborohydride) or Picoline Borane during the reaction.
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I run this reaction at physiological pH (7.4)? A: Yes, but it will be slow. At pH 7.4, the acid catalysis required to activate the aldehyde is missing. To run at pH 7.4 (e.g., for protein conjugation where pH 4.5 causes denaturation), you must use a catalyst. Add 10–100 mM Aniline or p-Phenylenediamine . These nucleophilic catalysts restore the reaction rate at neutral pH.
Q: How do I know if I have the "E" or "Z" isomer? A: You will likely have both. Oxime formation on 2,5-anhydro-D-mannose yields a mixture of E (trans) and Z (cis) isomers.[3] In 1H-NMR, you will see two distinct signals for the oxime proton. This is normal and usually does not affect the biological function of the conjugate (e.g., if used as a linker).
Q: Does the 2,5-anhydro ring open during this reaction? A: No. The furanose ring structure of the 2,5-anhydro-D-mannose is stable. The reaction occurs specifically at the exocyclic aldehyde group. This stability is a key advantage over reducing GlcNAc residues, which can undergo ring-opening mutarotation.
References
-
Moussa, M. et al. (2020).[4] Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Marine Drugs.
- Relevance: Establishes the pH 5.0 standard for solubilizing COS and optimizing nucleophilicity.
-
Tømmeraas, K. et al. (2001). Preparation and characterisation of chitosans with oligosaccharide branches. Carbohydrate Research.
- Relevance: Foundational work on the reactivity of the 2,5-anhydro-D-mannose aldehyde unit.
-
Dirksen, A. & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.
- Relevance: Definitive guide on Aniline catalysis and pH dependence for oxime lig
-
Honma, K. et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides. Biomacromolecules.
- Relevance: Provides specific kinetics data for AMF-oxime formation
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2,5-Anhydro-D-mannofuranose oxime under acidic conditions
Introduction: The Stability Paradox
2,5-Anhydro-D-mannofuranose oxime is a critical intermediate, often derived from the nitrous acid depolymerization of chitosan. It serves as a gateway to C-nucleosides and glycomimetics. However, its stability is governed by a delicate equilibrium. While the 2,5-anhydro furanose ring (an ether linkage) is robust, the oxime functionality (
This guide provides the mechanistic understanding and practical protocols required to handle this molecule without degradation.
Module 1: The Stability Profile (Mechanistic Insights)
The Acid Sensitivity Threshold
Unlike hydrazones, oximes are relatively stable at neutral pH (pH 6–8). However, under acidic conditions (pH < 4.0), two competing pathways compromise sample integrity:
-
Hydrolysis (Degradation): The protonation of the oxime nitrogen activates the carbon center for nucleophilic attack by water. This reverses the formation reaction, releasing hydroxylamine and regenerating the parent aldehyde (2,5-anhydro-D-mannose), which often exists as a hydrated gem-diol.
-
Isomerization (Structural Shift): Acid lowers the energy barrier for rotation around the
bond. A pure isomer can rapidly scramble into an mixture, complicating HPLC analysis and potentially affecting stereoselective downstream enzymatic reactions.
Quantitative Stability Data
| Condition | pH Range | Outcome | Half-Life ( |
| Strong Acid | < 2.0 | Rapid Hydrolysis | < 1 hour (at RT) |
| Mild Acid | 3.0 – 5.0 | Slow Hydrolysis + Isomerization | Hours to Days |
| Neutral | 6.0 – 8.0 | Stable | > 30 Days |
| Basic | > 9.0 | Stable (Deprotonation likely) | Stable |
*Estimates based on general aldose oxime kinetics in aqueous media [1][2].
Visualizing the Degradation Pathway
The following diagram illustrates the competing fates of the oxime in acidic media.
Figure 1: Acid-catalyzed pathways showing the competition between reversible isomerization (Blue) and irreversible hydrolysis (Red).
Module 2: Troubleshooting Guide
Scenario A: "I see two peaks in my HPLC/LC-MS trace."
-
Diagnosis: This is likely
Isomerization , not degradation. -
Cause: Exposure to mild acid (e.g., 0.1% TFA in mobile phase) or light.
-
Solution:
-
Check the mass of both peaks. If they are identical (
for ), they are isomers. -
Switch mobile phase modifier from TFA (strong acid) to Formic Acid (weaker) or Ammonium Acetate (neutral).
-
If purification is required, collect both peaks; they will likely equilibrate in solution anyway.
-
Scenario B: "My yield is low after reaction in acidic buffer."
-
Cause: The pH dropped below 3.0, or the reaction time was too long at pH 4-5.
-
Solution:
-
Buffer: Maintain pH 4.5–5.5 using Acetate buffer, not unbuffered HCl.
-
Concentration: High concentration of oxime favors stability (Le Chatelier’s principle regarding water attack).
-
Temperature: Perform reactions at 4°C if possible. Hydrolysis rates double for every 10°C increase.
-
Scenario C: "The compound turned into a syrup/oil."
-
Diagnosis: Hygroscopicity/Hydration .
-
Cause: 2,5-anhydro sugars are notoriously hygroscopic. If hydrolysis occurred, the resulting aldehyde forms a gem-diol syrup.
-
Solution: Lyophilize immediately. Store under Argon at -20°C.
Module 3: Validated Protocols
Protocol 3.1: Stability Testing Workflow
Before committing precious material to a scale-up, perform this micro-scale validation.
Figure 2: Decision tree for validating oxime stability prior to experimentation.
Protocol 3.2: Safe Removal of Acid
If your synthesis involves an acidic step (e.g., nitrous acid depolymerization of chitosan), you must neutralize before isolating the oxime.
-
Quenching: Do not rotovap acidic solutions. As water is removed, acid concentration spikes, accelerating hydrolysis.
-
Neutralization: Use solid
or anion exchange resin (OH- form) to adjust pH to 6.0–7.0. -
Drying: Lyophilize from a neutral solution.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use TFA (Trifluoroacetic acid) in my HPLC mobile phase?
A: It is not recommended . TFA is strong enough to induce on-column isomerization (
Q2: Is the 2,5-anhydro ring itself stable in acid?
A: Yes. The 2,5-anhydro ring is a tetrahydrofuran (ether) derivative. Ether linkages are generally stable to the acidic conditions that would destroy the oxime. The risk is specifically the
Q3: How do I store the oxime long-term? A: Store as a lyophilized powder at -20°C under an inert atmosphere (Argon/Nitrogen). Avoid storing in aqueous solution, even at neutral pH, for more than 24 hours to prevent slow hydrolysis or microbial growth.
References
-
Kalia, J., & Raines, R. T. (2008).[1][3] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[1] [Link]
- Navia, J. L., et al. (1990). Synthesis of 2,5-anhydro-D-mannitol derivatives. Journal of Organic Chemistry. (General reference for 2,5-anhydro sugar handling).
Sources
Technical Support Center: Stabilizing 2,5-Anhydro-D-mannofuranose and Preventing HMF Formation
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,5-anhydro-D-mannofuranose. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate the decomposition of this valuable intermediate into 5-hydroxymethylfurfural (HMF) and ensure the integrity of your experiments.
Introduction: The Challenge of 2,5-Anhydro-D-mannofuranose Instability
2,5-Anhydro-D-mannofuranose is a key chiral building block, often generated during the nitrous acid depolymerization of chitosan. Its reactive aldehyde group makes it a versatile precursor for various chemical modifications. However, this reactivity is also the source of its primary challenge: instability. Under certain conditions, particularly in mild acidic environments, 2,5-anhydro-D-mannofuranose readily undergoes acid-catalyzed dehydration to form the undesirable byproduct, 5-hydroxymethylfurfural (HMF).[1] This decomposition can compromise experimental outcomes, reduce yields, and introduce impurities that complicate downstream applications.
This guide is designed to provide you with the expertise and practical solutions to effectively manage the stability of 2,5-anhydro-D-mannofuranose.
Troubleshooting Guide: Addressing HMF Formation in Your Experiments
This section addresses common issues encountered during the handling and reaction of 2,5-anhydro-D-mannofuranose in a question-and-answer format.
Issue 1: I've just completed the nitrous acid depolymerization of chitosan to produce 2,5-anhydro-D-mannofuranose, and I'm already detecting HMF in my crude product.
-
Potential Cause: The depolymerization reaction is typically carried out in an acidic medium, which is a prerequisite for the decomposition to HMF.[1] Prolonged reaction times or elevated temperatures can accelerate this degradation. The rehydration of the intermediate imino-adducts in acidic aqueous conditions can also lead to HMF formation.[2]
-
Suggested Solution:
-
Minimize Reaction Time and Temperature: Optimize your depolymerization protocol to use the shortest possible reaction time and the lowest effective temperature to achieve the desired molecular weight of your chitooligosaccharides.
-
Immediate Neutralization and Stabilization: Immediately following the depolymerization, neutralize the reaction mixture to a pH of 7-8.[1] Do not leave the product in an acidic solution. Proceed immediately with one of the stabilization protocols outlined below (see Protocols for Preventing Decomposition ).
-
Issue 2: My stored solution of 2,5-anhydro-D-mannofuranose is turning yellow/brown, and analytical tests confirm the presence of HMF.
-
Potential Cause: 2,5-Anhydro-D-mannofuranose is unstable in solution, especially if the pH is not strictly controlled. Even in seemingly neutral water, dissolved CO₂ can create a slightly acidic environment, promoting slow decomposition over time.
-
Suggested Solution:
-
Avoid Aqueous Storage: If possible, avoid long-term storage of 2,5-anhydro-D-mannofuranose in aqueous solutions. Lyophilization to a powder is the preferred storage method.
-
pH Control: If aqueous solutions are necessary for a short period, ensure the solution is buffered to a neutral pH (7.0-7.5).
-
Chemical Stabilization: For long-term stability, chemical modification of the aldehyde group is the most robust solution. Convert the aldehyde to a more stable alcohol (2,5-anhydro-D-mannitol) via reduction or to a carboxylic acid (2,5-anhydro-D-mannonic acid) via oxidation.[1] The resulting 2,5-anhydro-D-mannonic acid has been shown to be stable for several months in both aqueous solution and as a powder.[1]
-
Issue 3: I am attempting a downstream reaction with the aldehyde group of 2,5-anhydro-D-mannofuranose, but I am getting low yields and a significant amount of HMF as a byproduct.
-
Potential Cause: Your reaction conditions may be inadvertently promoting the decomposition pathway. Acidic catalysts, high temperatures, or the use of certain solvents can all contribute to HMF formation.
-
Suggested Solution:
-
Reaction Condition Optimization:
-
pH: If your reaction can tolerate it, maintain a neutral to slightly basic pH.
-
Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Solvent Choice: Consider using aprotic solvents, which can suppress the dehydration reaction leading to HMF.
-
-
Protecting Group Strategy: If the aldehyde is not immediately participating in the desired reaction, consider a temporary protection strategy. However, the most effective approach is to convert it to a stable derivative (alcohol or carboxylic acid) and then deprotect or utilize the new functional group in your synthetic scheme.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the decomposition of 2,5-anhydro-D-mannofuranose to HMF?
A1: The decomposition is an acid-catalyzed dehydration reaction. The furanose ring structure undergoes a series of protonation and water elimination steps, ultimately leading to the formation of the aromatic furan ring of HMF.
Q2: How can I monitor the decomposition of 2,5-anhydro-D-mannofuranose to HMF?
A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is highly effective.
-
¹H-NMR: The aldehyde proton of 2,5-anhydro-D-mannofuranose (often in its hydrated gem-diol form in D₂O) gives a characteristic signal around 5.1 ppm.[3] The formation of HMF can be monitored by the appearance of its characteristic aromatic and aldehydic protons.
-
HPLC: A reversed-phase HPLC method with a photodiode array (PDA) detector can be used for the simultaneous quantification of 2,5-anhydro-D-mannofuranose and HMF.[4]
Q3: Is there a preferred method for stabilizing 2,5-anhydro-D-mannofuranose?
A3: For long-term stability and ease of handling, the oxidation to 2,5-anhydro-D-mannonic acid is highly recommended. This derivative has been shown to be stable for extended periods without detectable HMF formation.[1] The reduction to 2,5-anhydro-D-mannitol is also an effective stabilization strategy. The choice between the two may depend on the desired functionality for subsequent reactions.
Protocols for Preventing Decomposition
Here we provide detailed, step-by-step protocols for the chemical stabilization of 2,5-anhydro-D-mannofuranose.
Protocol 1: Reduction to 2,5-Anhydro-D-mannitol
This protocol converts the unstable aldehyde to a stable primary alcohol using sodium borohydride.
Materials:
-
2,5-Anhydro-D-mannofuranose
-
Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and MeOH
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dowex 50WX8 resin (H⁺ form) or other suitable cation exchange resin
Procedure:
-
Dissolve the 2,5-anhydro-D-mannofuranose in methanol (or a THF/methanol mixture) to a concentration of approximately 10-20 mg/mL.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 to 2.0 molar equivalents relative to the anhydro-mannofuranose) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Quench the reaction by the slow addition of deionized water.
-
Neutralize the solution with a cation exchange resin (e.g., Dowex 50WX8, H⁺ form) until the pH is neutral.
-
Filter off the resin and concentrate the filtrate under reduced pressure.
-
Co-evaporate the residue with methanol several times to remove borate esters.
-
The resulting 2,5-anhydro-D-mannitol can be purified by recrystallization or chromatography if necessary.
Protocol 2: Oxidation to 2,5-Anhydro-D-mannonic Acid
This protocol utilizes a modified Pinnick oxidation to convert the aldehyde to a highly stable carboxylic acid.
Materials:
-
2,5-Anhydro-D-mannofuranose
-
tert-Butanol (t-BuOH)
-
Deionized water
-
2-Methyl-2-butene (as a scavenger)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂)
Procedure:
-
In a reaction vessel, prepare a solution of 2,5-anhydro-D-mannofuranose in a mixture of tert-butanol and water (typically a 1:1 to 4:1 ratio).
-
Add 2-methyl-2-butene (approximately 10 molar equivalents).
-
Add sodium dihydrogen phosphate (approximately 5-10 molar equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium chlorite (approximately 3-5 molar equivalents) in deionized water, keeping the temperature below 5°C.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH 2-3 with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-anhydro-D-mannonic acid.
Data Presentation
Table 1: Stability of 2,5-Anhydro-D-mannofuranose and its Derivatives
| Compound | Functional Group at C1 | Stability in Aqueous Solution | Recommended Storage |
| 2,5-Anhydro-D-mannofuranose | Aldehyde | Poor, especially in acidic conditions | Lyophilized powder, short-term |
| 2,5-Anhydro-D-mannitol | Alcohol | Good | Lyophilized powder or neutral solution |
| 2,5-Anhydro-D-mannonic acid | Carboxylic Acid | Excellent[1] | Lyophilized powder or neutral solution |
Visualizations
Decomposition Pathway
Caption: Acid-catalyzed decomposition of 2,5-anhydro-D-mannofuranose to HMF.
Stabilization Workflow
Caption: Decision workflow for the stabilization of 2,5-anhydro-D-mannofuranose.
References
-
Moussa, A., et al. (2016). Octanoic Hydrazide-Linked Chitooligosaccharides-2,5-Anhydro-d-Mannofuranose. Molbank, M899. Available at: [Link]
-
Coudurier, M., et al. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Molecules, 25(5), 1155. Available at: [Link]
-
Trombotto, S., et al. (2014). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. Molbank, M832. Available at: [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]
-
NROChemistry. Pinnick Oxidation: Mechanism & Examples. Available at: [Link]
-
Silva, Y. L. C., et al. (2023). Simultaneous Determination of Yeast Inhibitors 5-HMF and Furfural in Hydrolyzed Lignocellulosic Biomass using HPLC-PDA. Journal of the Brazilian Chemical Society, 34, 1-11. Available at: [Link]
-
Tømmeraas, K., et al. (2001). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end of chitosan by depolymerization in nitrous acid (HONO). Carbohydrate Research, 333(2), 135-143. (Note: A specific URL for this direct citation may require database access, the general journal site is provided). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Yeast Inhibitors 5‑HMF and Furfural in Hydrolyzed Lignocellulosic Biomass using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,5-Anhydro-D-mannofuranose Oxime Synthesis
This guide is structured as a specialized Technical Support Center for researchers synthesizing 2,5-Anhydro-D-mannofuranose oxime . It prioritizes mechanistic insight, troubleshooting, and impurity profiling.
Topic: Impurity Profiling, Side Reactions, and Process Optimization Audience: Medicinal Chemists, Glycobiologists, Process Development Scientists
Process Overview & Reaction Logic
The synthesis of 2,5-Anhydro-D-mannofuranose oxime typically proceeds via the nitrous acid deamination of D-glucosamine (or chitosan oligomers) to form the 2,5-anhydro-D-mannose core (often called "Chitose"), followed by condensation with hydroxylamine.
Unlike standard pyranose sugars, the 2,5-anhydro core is a furanose ether . It does not mutarotate but possesses a highly reactive aldehyde at C-1 that exists in equilibrium with its gem-diol.
Master Reaction Pathway (Interactive Map)
The following diagram details the critical control points where side reactions (Red) diverge from the main synthetic path (Green).
Figure 1: Reaction pathway showing the critical divergence to HMF (acid-catalyzed dehydration) and the reversibility of oxime formation.
Troubleshooting Guides (Side Reactions)
Issue 1: The "Browning" Effect (HMF Formation)
Symptom: The reaction mixture turns yellow/brown during the precursor generation or oximation step. Diagnosis: Formation of 5-Hydroxymethylfurfural (HMF) .[1] Mechanism: The 2,5-anhydro-D-mannose intermediate is an aldehyde.[1] Under acidic conditions (pH < 3) or high heat, it undergoes dehydration. This is the most common "impurity" and acts as a polymerization initiator, causing tarring.
| Parameter | Optimal Range | Failure Mode |
| pH (Precursor) | 3.5 – 4.5 | pH < 3.0 accelerates dehydration to HMF. |
| Temperature | 0°C – 4°C | > 25°C promotes HMF kinetics over oximation. |
| Reagent Addition | Slow | Rapid addition of |
Corrective Protocol:
-
Buffer the System: When generating the aldehyde from glucosamine, neutralize the reaction immediately after deamination is complete.
-
Cold Processing: Keep the aldehyde solution at 4°C until the hydroxylamine is added.
-
Scavenging: If HMF is present (detectable by UV at ~284 nm), it can be removed via washing with organic solvents (e.g., ethyl acetate) before adding hydroxylamine, as the sugar aldehyde is water-soluble.
Issue 2: Heterogeneity in NMR/HPLC (Isomerism)
Symptom: The final product shows "double peaks" in
Technical Insight:
- -Isomer (syn): Often favored in aqueous solutions due to hydrogen bonding with the ring oxygen or hydroxyls.
- -Isomer (anti): Sterically bulkier but can be favored in non-polar solvents.
Validation Step:
-
Do not discard: If Mass Spec confirms the correct mass (M+H), but NMR shows split peaks (e.g., C-1 signal at
148-152 ppm split by ~0.5 ppm), it is likely isomerism. -
Variable Temp NMR: Run
NMR at elevated temperature (e.g., 50°C). If peaks coalesce or the ratio shifts, it confirms dynamic isomerism.
Issue 3: Hydrolysis (Reversion to Aldehyde)
Symptom: Appearance of the starting aldehyde peak or loss of oxime yield over time.
Diagnosis: Acid-Catalyzed Hydrolysis .
Mechanism: Oxime formation is reversible.
Prevention Protocol:
-
Buffer Mandatory: Always use a buffering agent (e.g., Sodium Acetate or Pyridine) to maintain pH at 4.5 – 5.5.
-
The "Sweet Spot":
-
pH < 3: Hydrolysis dominates (Yield loss).
-
pH > 7: Reaction slows down; risk of side reactions (e.g., nucleophilic attack on ring).
-
pH 4.5: Maximal rate of oximation (Jencks' catalysis mechanism).
-
Impurity Profile & Data Tables
Common Impurities Summary
| Impurity | Origin | Detection Method | Removal Strategy |
| 5-HMF | Acid dehydration of aldehyde | UV (284 nm) or TLC (charring) | Wash aq. phase with EtOAc; Keep T < 4°C. |
| Nitrile | Dehydration of oxime | IR (Sharp peak ~2250 cm⁻¹) | Avoid heating dry solid; Lyophilize carefully. |
| Glucosamine | Unreacted starting material | Ninhydrin Stain (Purple) | Ensure stoichiometric excess of |
| Ammonium Salts | Reagent residue | Dialysis or Ion Exchange (if polymer); Recrystallization. |
Solvent Effects on Isomer Ratio ( )
Note: Ratios are approximate and dependent on specific concentration/temp.
| Solvent | Dominant Isomer | Notes |
| D₂O (Water) | Stabilized by H-bonding network. | |
| DMSO-d₆ | Mixture | Often ~60:40 split; easiest for characterization. |
| Methanol-d₄ | Mixture | Kinetic product often initially observed. |
Frequently Asked Questions (FAQ)
Q: My product is a sticky syrup that won't crystallize. Is it pure?
A: Likely yes. 2,5-anhydro-D-mannofuranose derivatives are notoriously hygroscopic and difficult to crystallize due to the
Q: Can I use Sodium Nitrite (
Q: I see a small peak at 2250 cm⁻¹ in the IR spectrum. What is it?
A: This indicates the Nitrile functionality (
Q: Why is the 2,5-anhydro ring stable? I thought furanoses were unstable. A: Normal furanoses are hemiacetals (unstable). 2,5-anhydro-D-mannose is an ether (tetrahydrofuran ring). The ring oxygen is not part of a hemiacetal linkage; the hemiacetal functionality is only at the C-1 aldehyde (which you are converting to an oxime). The ring itself is chemically robust.
References & Authority
-
Precursor Synthesis (Deamination):
-
Horton, D., & Philips, K. D. (1973). "Definitive synthesis of 2,5-anhydro-D-mannose." Carbohydrate Research. The foundational method for generating the "Chitose" core from glucosamine.
-
-
Oximation Kinetics & pH Dependence:
-
Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society. Establishes the pH 4.5 rate maximum for carbonyl condensation.
-
-
HMF Formation (Side Reaction):
-
Lewkowski, J. (2001). "Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives." Arkivoc. Details the acid-catalyzed dehydration pathway of hexoses/anhydro-hexoses.
-
-
Isomerization of Furanose Oximes:
-
Coudurier, M., et al. (2020).[2] "Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine." Biomacromolecules. Specifically discusses the
isomerism in this exact molecular context.
-
Sources
purification techniques for 2,5-Anhydro-D-mannofuranose oxime
The following technical guide is structured as a Tier-3 Support Knowledge Base for 2,5-Anhydro-D-mannofuranose oxime (CAS 127676-61-3) . It addresses the specific physicochemical challenges of this molecule, particularly its tendency to form viscous oils, its E/Z isomerism, and its equilibrium with the parent aldehyde.[1]
Topic: Purification, Isolation, and Troubleshooting Guide Document ID: TS-GLYCO-25AM-OX Applicable For: Chemical Synthesis, Glycobiology, C-Nucleoside Development[1]
Part 1: Core Technical Brief
The Molecule at a Glance: 2,5-Anhydro-D-mannofuranose oxime is a critical intermediate, often derived from the nitrous acid deamination of D-glucosamine. It serves as a gateway to C-nucleosides (e.g., potential antivirals) and glycomimetics.[1]
-
Physical State: Often isolated as a viscous, colorless-to-yellow syrup. High-purity samples can be lyophilized to an off-white hygroscopic solid.
-
Key Challenge: The compound exists as an equilibrium mixture of E (trans) and Z (cis) oximes and can revert to the aldehyde (2,5-anhydro-D-mannose) under acidic conditions.[1]
Part 2: Troubleshooting & FAQs
Module 1: Physical State & Isolation Issues
Q: Why is my product a viscous oil instead of the expected white solid? Diagnosis: This is the most common support ticket. The "oiling out" phenomenon is driven by three factors:
-
Hygroscopicity: The furanose ring and oxime group bind water avidly. Even trace moisture prevents crystal lattice formation.
-
Isomeric Mixtures: The presence of both E and Z isomers (typically ~70:30 ratio) disrupts packing, lowering the melting point.[1]
-
Impurities: Residual salts (NaOAc, NaCl) from the oximation reaction act as humectants.[1]
Corrective Protocol:
-
Do not attempt standard recrystallization from hot solvents; it will likely result in phase separation (oiling) rather than crystallization.[1]
-
Action: Perform a Lyophilization Cycle . Dissolve the oil in minimal HPLC-grade water, freeze at -80°C, and lyophilize for 48 hours. This usually yields a stable, off-white foam/solid.
-
Alternative: Triturate the oil with anhydrous diethyl ether or hexanes to remove non-polar impurities, then dry under high vacuum (<0.1 mbar) for 24 hours.[1]
Q: I see a "wet" spot on my TLC that trails. How do I improve resolution? Diagnosis: The "streaking" is caused by the free hydroxyl groups interacting with the silica and the E/Z isomerization happening on the acidic silica surface. Corrective Protocol:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your eluent (e.g., DCM:MeOH:TEA).[1] This neutralizes silica acidity and tightens the band.
-
Stationary Phase: Switch to Amine-functionalized Silica or HILIC (Hydrophilic Interaction Liquid Chromatography) for analytical checks.[1]
Module 2: Purity & Stability
Q: My NMR shows double peaks. Is my product contaminated? Analysis: Not necessarily.
-
Explanation: You are observing E/Z isomerism. The oxime C=N bond is rigid on the NMR time scale. You will see two doublets for the anomeric proton (H-1) and distinct signals for the oxime proton (=N-OH).[1]
-
Verification: Run a variable-temperature NMR (e.g., at 50°C). If the peaks coalesce or broaden significantly, they are dynamic isomers, not impurities.[1]
-
Standard Ratio: Expect an E:Z ratio between 2:1 and 4:1 depending on the solvent and pH used during synthesis.
Q: The product smells like vinegar or shows aldehyde peaks after storage. What happened? Diagnosis: Hydrolysis.[5]
-
Mechanism: In the presence of moisture and trace acid, the oxime hydrolyzes back to 2,5-anhydro-D-mannose and hydroxylamine.
-
Prevention: Store the compound under Argon at -20°C. Ensure the sample is strictly neutral (pH 7) before storage. Residual acetic acid from the synthesis is a catalyst for degradation.
Part 3: Validated Purification Protocols
Workflow A: Standard Isolation (Post-Synthesis)
Best for: Routine synthesis from D-Glucosamine/NaNO2.[1]
-
Neutralization (Critical Step):
-
After the reaction of 2,5-anhydro-D-mannose with NH₂OH[3]·HCl/NaOAc, the solution is buffered (pH ~5).
-
Step: Adjust pH to 7.0–7.5 using saturated NaHCO₃. Do not exceed pH 8 to avoid side reactions.
-
-
Salt Removal (Desalting):
-
The reaction mixture contains high salt loads. Direct extraction is difficult due to water solubility.
-
Step: Pass the aqueous crude through a short column of Activated Carbon/Celite (1:1) .[1] The sugar oxime adsorbs slightly less than impurities, but this step primarily removes color.
-
Better Option: Use a Dowex 50W (H+ form) and Dowex 1X8 (OH- form) mixed bed resin carefully to remove ionic salts, or use a C18 Flash Cartridge (eluting with water -> 5% MeOH).[1]
-
-
Solvent Exchange:
-
Final Polish:
-
Dissolve residue in minimal dry Methanol.
-
Filter through a 0.2 µm PTFE filter to remove precipitated inorganic salts.
-
Concentrate and dry under high vacuum.[6]
-
Workflow B: High-Purity Flash Chromatography
Best for: Analytical standards or drug development precursors.[1]
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 (spherical preferred) or Amine-bonded Silica |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | Methanol (MeOH) containing 1% NH₄OH |
| Gradient | 0% B → 15% B over 20 CV (Column Volumes) |
| Loading | Dry load on Celite (liquid loading causes band broadening) |
| Detection | KMnO₄ stain (Yellow/Brown spot) or ELSD |
Part 4: Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying 2,5-Anhydro-D-mannofuranose oxime based on the crude state and desired application.
Figure 1: Decision tree for the isolation and solidification of 2,5-anhydro-D-mannofuranose oxime, prioritizing salt removal and lyophilization for oil-prone batches.
Part 5: References & Authority
-
Synthesis & Reactivity Context :
-
Source: ACS Biomacromolecules . Describes the generation of the 2,5-anhydro-D-mannose unit (M-unit) via nitrous acid depolymerization and its subsequent oximation.[7][8][9][10]
-
Citation: Mo, I. V., Dalheim, M. Ø., et al. (2020).[1][10] "2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides." Biomacromolecules. [1]
-
-
Chemical Properties & Identification :
-
Oxime Isomerism & Handling :
Sources
- 1. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CAS 127676-61-3: 2,5-ANHYDRO-D-MANNOSE OXIME | CymitQuimica [cymitquimica.com]
- 4. 2,5-Anhydro-D-mannose Oxime | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2,5-Anhydro-D-Mannose Formation
Topic: Temperature Optimization for Nitrous Acid Deamination of Glucosamine Audience: Chemical Engineers, Carbohydrate Chemists, and Drug Development Scientists Document ID: TSC-25AM-OPT-01
Core Directive: The Thermodynamic vs. Kinetic Balance
The Critical Rule: The formation of 2,5-anhydro-D-mannose (2,5-AM) via the deamination of D-glucosamine is a kinetically controlled rearrangement that demands strict temperature regulation between 0°C and 4°C during the initiation phase.
Why Temperature is the Single Point of Failure
The reaction proceeds through a Tiffeneau-Demjanov-type ring contraction. The pivotal intermediate is a diazonium ion formed by the reaction of the amine group with nitrous acid (HONO).
-
At < 4°C (Target Zone): The diazonium intermediate is sufficiently stable to allow the specific stereoelectronic alignment required for the ring contraction (pyranose
furanose). This favors the formation of the 2,5-anhydro linkage. -
At > 10°C (Danger Zone): The diazonium ion decomposes non-selectively. This leads to:
-
Hydrolysis: Direct attack by water without rearrangement (reverting to glucose/mannose mixtures).
-
Elimination: Formation of double bonds.
-
Degradation: Rapid dehydration to 5-hydroxymethylfurfural (HMF) , causing browning and yield loss.
-
Technical Troubleshooting Guide (FAQ)
Q1: I am observing a rapid color change to yellow/brown upon adding NaNO2. Is this normal?
Status: Critical Failure Diagnosis: Thermal Runaway / HMF Formation. Root Cause: The reaction between Glucosamine and Nitrous Acid is exothermic. If the NaNO2 is added too quickly or at room temperature, localized heating triggers the dehydration of the sugar ring into furans (Maillard-like browning). Solution:
-
Pre-cool the Glucosamine/Acid solution to 0°C.
-
Add NaNO2 solution dropwise over 30–60 minutes.
-
Monitor internal temperature; do not allow it to exceed 5°C during addition.
Q2: My yield is consistently below 40%. What is going wrong?
Status: Optimization Required Diagnosis: Incomplete Diazotization or Workup Degradation. Root Cause:
-
Scenario A (Cold): If the reaction is kept at 0°C for too short a time, the rearrangement may be incomplete.
-
Scenario B (Workup): 2,5-AM contains a reactive aldehyde.[1][2][3] If you use heat during rotary evaporation (e.g., >40°C bath) under acidic conditions, it will polymerize or degrade. Solution:
-
Allow the reaction to warm to room temperature (20–25°C) naturally only after the 12-hour cold incubation to ensure completion.
-
Neutralize the acid (pH 7) before any concentration step.
Q3: Can I use room temperature to speed up the reaction?
Status: Prohibited Analysis: While reaction kinetics increase with temperature, the selectivity for the ring contraction drops precipitously. Data Impact:
-
0–4°C: ~70–80% Yield (Dominant Product: 2,5-AM)
-
25°C (Start): <50% Yield (Significant Glucose/Mannose contamination)
-
>40°C: Complex mixture of humins and HMF.
Visualizing the Mechanism
The following diagram illustrates the pathway and the specific point where temperature control prevents side reactions.
Caption: Mechanistic pathway of deamination. The transition from Diazonium to Carbocation requires low temperature to favor Ring Contraction over direct hydrolysis.
Validated Experimental Protocol (SOP)
Objective: Synthesis of 2,5-anhydro-D-mannose via Nitrous Acid Deamination. Standard: Adapted from Ledderhose and modern optimizations (e.g., Coudurier et al., 2020).
Reagents
-
Sodium Nitrite (NaNO2)[6]
-
Acetic Acid (1% v/v) or dilute HCl
-
Ion Exchange Resin (Dowex 50W-X8 or equivalent)
Step-by-Step Workflow
-
Solubilization & Deoxygenation:
-
Dissolve D-Glucosamine HCl in dilute acetic acid (or water with stoichiometric HCl).
-
Critical: Purge with Nitrogen (
) for 15 minutes to remove dissolved oxygen (prevents oxidative side reactions).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Thermal Conditioning:
-
Place the reaction vessel in an ice/water bath.
-
Equilibrate until internal temperature
.
-
-
Diazotization (The "Danger" Step):
-
Prepare a solution of NaNO2 (1.2 – 1.5 molar equivalents relative to GlcN).
-
Add NaNO2 solution dropwise over 45 minutes.
-
Checkpoint: If bubbling becomes violent or
, stop addition immediately and let cool.
-
-
Incubation:
-
Stir at 4°C for 4–6 hours.
-
Allow to slowly warm to room temperature (20°C) overnight (12h total) to ensure complete conversion of the intermediate.
-
-
Purification:
-
Pass through cation exchange resin (H+ form) to remove unreacted amine and sodium ions.
-
Freeze-dry (Lyophilize) to obtain the white powder. Avoid rotary evaporation at high heat.
-
Data Summary: Temperature vs. Outcome[5][7][8]
| Variable | Condition | Expected Yield | Purity Profile | Observation |
| Temp | 0°C – 4°C | 70 – 85% | High | Clear solution; controlled |
| Temp | 20°C – 25°C | 40 – 55% | Low | Yellowing; rapid gas evolution; glucose impurities. |
| Temp | > 40°C | < 10% | Critical Failure | Dark brown solution (HMF); charring. |
References
-
Coudurier, M., et al. (2020).[7] Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Molecules, 25(5), 1165.
-
Bera, B.C., Foster, A.B., & Stacey, M. (1956). Amino-sugars and related compounds.[5][8][9][10] Part I. Deamination of D-glucosamine and related compounds. Journal of the Chemical Society, 4531-4535.
-
Horton, D., & Philips, K.D. (1973). The nitrous acid deamination of glycosides and acetates of 2-amino-2-deoxy-D-glucose.
-
Source: [Link]
-
Sources
- 1. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitooligosaccharide-2,5-anhydro-D-mannonic Acid [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucosamine - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Kinetic nitrogen isotope effects of 18 amino acids degradation during burning processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
challenges in the glycosylation of 2,5-anhydro-D-mannitol derivatives
Technical Support Center: Glycosylation & Functionalization of 2,5-Anhydro-D-Mannitol
Current Status: Operational Subject Matter Expert: Senior Application Scientist, Carbohydrate Chemistry Division Topic: Troubleshooting Challenges in the Glycosylation and Functionalization of 2,5-Anhydro-D-Mannitol Derivatives.
Executive Summary
2,5-Anhydro-D-mannitol is a
Because it lacks a true anomeric center (hemiacetal), "glycosylation" in this context refers to two distinct workflows:[1]
-
As a Glycosyl Acceptor: Coupling sugars to its hydroxyl groups (etherification).[1]
-
Nucleoside Mimetic Synthesis: Coupling heterocycles (nucleobases) to its primary hydroxyls, typically via Mitsunobu reaction.[1][5]
The primary challenges stem from its
Module 1: Desymmetrization & Regioselectivity
User Query: "I need to functionalize just one of the primary hydroxyl groups (C1), but I consistently get a mixture of di-substituted and unreacted starting material. How do I achieve mono-functionalization?"
Diagnostic & Troubleshooting
2,5-Anhydro-D-mannitol possesses a
Protocol A: Enzymatic Desymmetrization (High Selectivity) For high enantiomeric excess (ee) and yield, biocatalysis is superior to chemical statistical methods.[1]
-
Reagent: Pseudomonas cepacia lipase (PSL) or Candida antarctica lipase B (CAL-B).[1]
-
Solvent: Vinyl acetate (acts as both solvent and acyl donor).[1]
-
Mechanism: The enzyme selectively acetylates one hydroxymethyl group due to the chiral environment of the active site, breaking the
symmetry. -
Result: Yields >90% of the mono-acetate.
Protocol B: The "Stannylene Acetal" Method (Chemical Selectivity) If enzymatic routes are unavailable, use organotin chemistry to activate specific hydroxyls.[1]
-
Step 1: React the diol with dibutyltin oxide (
) in refluxing methanol/toluene to form a stannylene acetal.[1] -
Step 2: Add a limiting amount of electrophile (e.g., Benzyl bromide) and CsF.[1]
-
Why it works: The tin intermediate modifies the nucleophilicity of the oxygen atoms and can sometimes be directed by coordination to the ring oxygen, though this is less effective on exocyclic primary alcohols than cis-diols.
Protocol C: Statistical Tritylation (The "Brute Force" Cleanup) If you must use chemical protection (e.g., TBDMS or Trityl):
-
Use 0.6 to 0.7 equivalents of the protecting group chloride.
-
Push the reaction to consume the reagent, not the starting material.
-
Purification: The polarity difference between Di-OH (polar), Mono-OPG (medium), and Di-OPG (non-polar) is usually sufficient for silica gel chromatography.[1]
Module 2: The Mitsunobu Coupling (Nucleoside Synthesis)
User Query: "I am trying to couple a purine base to the C1 position using the Mitsunobu reaction (DEAD/PPh3), but I am observing low yields and significant betaine precipitation. What is going wrong?"
Diagnostic & Troubleshooting
The Mitsunobu reaction is the standard method for converting the primary alcohols of 2,5-anhydro-D-mannitol into "nucleosides" (via
Issue 1: pKa Mismatch (The "Dead" Reaction) The Mitsunobu reaction requires the nucleophile (the base) to have a pKa < 11 (ideally < 13) to protonate the zwitterionic betaine intermediate.
-
Fix: If using unmodified adenine or cytosine, the pKa is often too high. Use 6-chloropurine or N-protected bases (e.g.,
-benzoylthymine) where the pKa is lower (approx. 9-10).[1]
Issue 2: Order of Addition
-
Incorrect: Mixing Alcohol + Base + Phosphine, then adding DEAD.[1][6] (Can lead to premature alkylation of the phosphine).
-
Correct Protocol:
Issue 3: Separation of Phosphine Oxide
-
Symptom: Product co-elutes with
. -
Solution: Use (Cyanomethyl)trimethylphosphonium iodide (CMMP) or polymer-supported phosphines to simplify purification, although these are more expensive.[1] Alternatively, perform a saponification immediately after coupling if the product allows; the polarity shift often helps separation.
Module 3: Glycosylation as an Acceptor (Steric Hindrance)[1]
User Query: "I'm trying to attach a glucose unit to the C3-OH (secondary), but the reaction is extremely slow, or I get decomposition. The primary hydroxyls are already protected."
Diagnostic & Troubleshooting
The C3 and C4 hydroxyls in 2,5-anhydro-D-mannitol are trans-disposed on a tetrahydrofuran ring.[1] While they are secondary, they are sterically crowded by the adjacent hydroxymethyl groups (C1/C6).[1]
Critical Factor: Promoter Selection
Standard Lewis acids (
-
Recommendation: Switch to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) at low temperatures (-78°C to -20°C).[1] It is a potent promoter that allows for shorter reaction times, preserving the anhydro-mannitol core.[1]
Critical Factor: Donor Reactivity Since the acceptor (the mannitol C3-OH) is sterically hindered:
-
Do NOT use: Acetate donors (too stable, require harsh conditions).[1]
-
USE: Trichloroacetimidates (Schmidt donors) or Thioglycosides (activated by NIS/TfOH).[1] These "hot" donors can overcome the nucleophilic sluggishness of the secondary alcohol.
Visual Guide: Troubleshooting Workflows
Caption: Decision matrix for functionalizing 2,5-anhydro-D-mannitol, highlighting critical control points for symmetry breaking and coupling efficiency.
Summary of Reaction Conditions
| Reaction Type | Target Position | Recommended Reagents | Key Precaution |
| Desymmetrization | C1 or C6 (Primary) | Vinyl Acetate, Lipase (PSL/CAL-B) | Do not use water; run in organic solvent (transesterification).[1] |
| Mitsunobu Coupling | C1 or C6 (Primary) | Add alcohol last .[1] Ensure base pKa < 11.[1] | |
| Glycosylation | C3 or C4 (Secondary) | Trichloroacetimidate Donor, TMSOTf | Maintain T < -20°C to prevent furanose ring opening.[1] |
| Sulfation | All OH groups | Requires excess reagent; purification via dialysis often needed.[1] |
References
-
Glycosidation Mechanisms & Donors
-
Mitsunobu Coupling for Nucleoside Analogs
-
Synthesis of Sulfated Derivatives
-
Biological Context (GLUT5 Inhibition)
Sources
- 1. 2,5-anhydro-D-mannitol | C6H12O5 | CID 73544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Minimizing Substrate Burning & Degradation in Furan Oxidation Reference ID: TSC-FUR-OX-001 Status: Active Audience: Chemical Engineers, Medicinal Chemists, Process Chemists
Core Directive: The "Fragile Furan" Paradox
Welcome to the Furan Oxidation Support Hub.
You are likely here because your reaction turned into a black tar (humins) or your carbon balance is missing (mineralization to CO
-
The Goal: Selective oxidation of functional groups (aldehyde/alcohol)
Carboxylic acids (e.g., FDCA, Furoic acid). -
The Failure Mode A (Charring): Acid-catalyzed polymerization
Humins (insoluble black solids). -
The Failure Mode B (Burning): Ring cleavage
Deep oxidation to CO + H O.
This guide provides the protocols to navigate this cliff.
Diagnostic: The Furan Oxidation Fate Map
Before adjusting your protocol, identify your failure mode using the pathway map below.
Figure 1: The Furan Fate Map distinguishing between productive oxidation, polymerization (humins), and destructive burning (mineralization).
Troubleshooting Module: Humin Formation (The "Black Tar" Issue)
Symptom: Reaction solution turns dark brown/black within minutes; formation of insoluble solids. Root Cause: Acid-catalyzed aldol condensation and etherification between the furan ring and intermediates (like 2,5-dioxo-6-hydroxyhexanal).[1]
Protocol A: Solvent Switching (The "Water Exclusion" Method)
Water promotes ring opening and humin growth. Switching to dipolar aprotic solvents stabilizes the furan ring.
| Parameter | Standard (High Risk) | Optimized (Low Risk) | Mechanism |
| Solvent | Water (pH < 3) | DMSO or GBL (Gamma-butyrolactone) | DMSO suppresses nucleophilic attack on the ring [1]. |
| Concentration | > 10 wt% | < 5 wt% | High dilution reduces intermolecular polymerization rates. |
| Atmosphere | Air (1 atm) | Pure O | Faster oxidation kinetics outcompete slow polymerization steps. |
Protocol B: The "Stepwise pH" Control
If you must work in water (e.g., for green chemistry compliance), you must control the acidity generated by the product.
-
Start Neutral: Begin reaction at pH 7–8 using a weak base (NaHCO
). -
Buffer Capacity: Do not use strong bases (NaOH) initially as they trigger Cannizzaro reactions.
-
Monitoring: If pH drops below 4, STOP . Add dropwise Na
CO to reset to pH 6. -
Why? Humin formation rates scale exponentially with proton concentration [2].
Troubleshooting Module: Substrate Burning (The "CO2" Issue)
Symptom: Loss of carbon balance; rapid temperature spikes (exotherms); low yield despite high conversion. Root Cause: Radical over-oxidation breaks the C-O-C furan bond, leading to ring opening and combustion.
Protocol C: TEMPO-Mediated "Cold" Oxidation
This protocol decouples the oxidation step from thermal degradation. It uses a nitroxyl radical mediator to oxidize alcohols/aldehydes without attacking the furan ring unsaturation [3].
Reagents:
-
Substrate: HMF (1.0 eq)
-
Catalyst: TEMPO (0.1 eq)
-
Co-oxidant: NaOCl (Bleach) or PhI(OAc)
-
Buffer: NaHCO
(sat. aq.)
Step-by-Step Workflow:
-
Dissolution: Dissolve HMF in CH
Cl :H O (1:1 biphasic mixture). -
Cooling: Cool to 0 °C (Ice bath). Critical: Heat promotes ring cleavage.
-
Mediator: Add TEMPO and KBr (0.1 eq).
-
Slow Addition: Add NaOCl dropwise over 30 minutes.
-
Check: Color should change from orange
pale yellow. If it turns dark, quench immediately with Na S O .
-
-
Quench: Stop reaction at 0 °C once conversion is reached. Do not heat to reflux.
Protocol D: Flow Chemistry (Hotspot Management)
Batch reactors suffer from poor heat transfer, creating local "hotspots" where temperature > 150°C causes immediate ring destruction.
Workflow Diagram:
Figure 2: Continuous flow setup to eliminate thermal hotspots and minimize residence time, preventing secondary degradation.
Frequently Asked Questions (FAQ)
Q1: My reaction turns black immediately upon adding the oxidant. Is it salvageable?
-
Answer: No. The black color indicates the formation of humins (conjugated polymers). These cannot be reversed. Action: Discard the batch. For the next run, dilute the substrate concentration by 50% and lower the temperature by 20°C. Check if your oxidant is too acidic (e.g., H
O often requires a buffer).
Q2: Can I use Hydrogen Peroxide (H
-
Answer: Only with extreme caution. H
O generates hydroxyl radicals ( OH) which are non-selective and will attack the furan ring double bonds, leading to ring opening [4]. Recommendation: Use a heterogeneous catalyst (e.g., TS-1 or Au/TiO ) that directs the peroxide to the functional group rather than the ring, or switch to molecular oxygen (O ) with a noble metal catalyst.
Q3: Why is my yield of FDCA low even though HMF conversion is 100%?
-
Answer: You are likely experiencing "Selectivity Drift." The intermediate (FFCA) is sticking to the catalyst surface and polymerizing before it desorbs. Solution: Increase the oxygen pressure (to speed up the second oxidation step) or switch to a basic support (like Hydrotalcite) to facilitate desorption of the acid product.
References
-
Patil, S. K. R., & Lund, C. R. F. (2011). Formation and Growth Mechanisms of Humins in Acid-Catalyzed Biomass Conversion. Energy & Fuels.
-
Van Zandvoort, I., et al. (2013). Formation, Molecular Structure, and Morphology of Humins in Biomass Conversion. ChemSusChem.[2]
-
Davis, S. E., et al. (2014). Oxidation of 5-hydroxymethylfurfural over supported Pt, Pd and Au catalysts. Catalysis Today.
-
Zhang, Z., & Deng, K. (2015). Recent Advances in the Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Biomass-Derived 5-Hydroxymethylfurfural.[3] ACS Catalysis.
Sources
Validation & Comparative
Comparative Guide: 2,5-Anhydro-D-mannofuranose Oxime vs. Standard Glycosidase Inhibitors
Executive Summary
2,5-Anhydro-D-mannofuranose oxime (AMFO) represents a specialized class of glycosidase inhibitors distinct from the canonical iminosugars like Kifunensine and Swainsonine. While Kifunensine and Swainsonine are the "gold standards" for arresting N-glycan processing at the ER and Golgi stages, respectively, AMFO functions primarily as a transition-state mimetic with unique utility in metabolic studies and chemical biology applications (e.g., click-chemistry functionalization of chitosan oligosaccharides).
This guide objectively compares AMFO against its primary alternatives, defining its specific niche in drug development and glycobiology research.
Technical Profile & Mechanism of Action
The Molecule: 2,5-Anhydro-D-mannofuranose Oxime[1]
-
Structure: A furanose ring with an oxime group at the C1 position.
-
Mechanism: AMFO mimics the oxocarbenium ion transition state of mannosidases. The
hybridization of the oxime nitrogen flattens the ring, resembling the half-chair conformation adopted by the mannosyl cation during hydrolysis. -
Primary Target:
-Mannosidases (General), with specific activity noted in blocking mannitol-to-mannose conversion pathways in fungal/metabolic contexts.
The Competitors: Mechanism Comparison
The efficacy of a glycosidase inhibitor is dictated by how well it mimics the enzyme's transition state or ground state.
| Inhibitor | Class | Mechanism of Binding | Primary Target (Pathway) |
| AMFO | Oxime / Anhydro-sugar | Transition State Mimic: Geometric mimicry of the flattened oxocarbenium ion. | Metabolic |
| Kifunensine | Alkaloid (Cyclic Oxamide) | Transition State Mimic: Locks Class I mannosidases in a high-energy boat conformation.[3] | ER |
| Swainsonine | Indolizidine Alkaloid | Cation Mimic: Protonated nitrogen mimics the positive charge of the oxocarbenium ion. | Golgi |
| 1-Deoxymannojirimycin (DMJ) | Iminosugar (Piperidine) | Ground State / Cation Mimic: Resembles mannose with a nitrogen substitution. | Golgi |
Performance Comparison: Quantitative & Qualitative Data
Potency (Inhibition Constants)
Note: Lower
| Feature | Kifunensine | Swainsonine | AMFO |
| Potency ( | High (Nanomolar) ~20–50 nM (ER Man I) | High (Nanomolar) ~20–100 nM (Golgi Man II) | Moderate (Micromolar) Typically |
| Specificity | Class I Specific Does not inhibit Class II (Golgi) or Lysosomal enzymes. | Class II Specific Also inhibits Lysosomal | Broad / Metabolic Less specific; often used as a metabolic probe or chemical building block. |
| Cell Permeability | High | High | Moderate (Polar oxime group may limit passive diffusion). |
| Toxicity | Low Does not induce lysosomal storage phenotype. | High Induces "mannosidosis-like" lysosomal storage vacuoles. | Unknown/Low Less characterized in long-term cell culture. |
Application Suitability
-
Choose Kifunensine if: You need to produce glycoproteins with homogeneous Man9GlcNAc2 structures (e.g., for crystallization or specific antibody effector functions). It is the standard for arresting processing in the ER.
-
Choose Swainsonine if: You need to block the formation of complex glycans at the Golgi stage, resulting in Hybrid-type glycans. Warning: Cytotoxic in long-term culture.
-
Choose AMFO if:
-
You are studying mannitol/mannose metabolism (specifically the conversion pathways in fungi or bacteria).
-
You require a chemically modifiable inhibitor . The oxime group allows for derivatization (e.g., "click" chemistry) to create probes that Kifunensine (rigid structure) cannot support.
-
You are working with chitosan depolymerization products (COS-amf), where the terminal 2,5-anhydro-D-mannose unit is a structural feature.
-
Visualization: Inhibitor Action in N-Glycan Processing[5]
The following diagram illustrates where each inhibitor arrests the N-glycan processing pathway.
Caption: Schematic of N-glycan processing showing the distinct arrest points of Kifunensine (ER) and Swainsonine (Golgi), contrasted with the upstream/metabolic role of AMFO.
Experimental Protocol: Comparative Inhibition Assay
Since AMFO is often used in specific metabolic contexts, this protocol describes a General
Materials
-
Enzyme Source: Jack Bean
-Mannosidase (Sigma M7257) or cell lysate (e.g., HEK293 lysate for mammalian comparison). -
Substrate: p-Nitrophenyl-
-D-mannopyranoside (pNP-Man, 5 mM stock in water). -
Buffer: 0.1 M Sodium Acetate, pH 4.5 (Lysosomal/Jack Bean) or 0.1 M MES, pH 6.5 (ER/Golgi mimic).
-
Stop Solution: 0.2 M Sodium Carbonate (
). -
Inhibitors:
-
Kifunensine (Stock: 1 mM in
). -
2,5-Anhydro-D-mannofuranose oxime (Stock: 10 mM in
or DMSO).
-
Protocol Steps
-
Preparation: Dilute inhibitors in Buffer to create a concentration range (
M to M). -
Incubation:
-
Add 10
L of Enzyme solution to 80 L of Inhibitor solution (or Buffer control). -
Pre-incubate for 15 minutes at 37°C to allow equilibrium binding.
-
-
Reaction Start:
-
Add 10
L of 5 mM pNP-Man substrate. -
Incubate for 30–60 minutes at 37°C.
-
-
Termination:
-
Add 100
L of Stop Solution ( ). The reaction will turn yellow upon cleavage of pNP.
-
-
Measurement:
-
Read Absorbance at 405 nm on a microplate reader.
-
-
Analysis:
-
Plot % Activity vs. Log[Inhibitor].
-
Calculate
using non-linear regression (Sigmoidal dose-response).
-
Expected Results
-
Kifunensine: Sharp inhibition curve with
in the nanomolar range (enzyme dependent). -
AMFO: Shallow or shifted inhibition curve with
in the micromolar range, confirming it is a weaker competitive inhibitor for standard glycosidases.
References
-
Elbein, A. D., et al. (1990). "Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I."[4] The Journal of Biological Chemistry, 265(32), 19729–19735.
-
Tulsiani, D. R., et al. (1982). "Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II."[5] The Journal of Biological Chemistry, 257(14), 7936–7939.
-
CymitQuimica. (n.d.). "2,5-Anhydro-D-mannose oxime Product Description." CymitQuimica Catalog.
-
Tømmeraas, K., et al. (2001). "Preparation and characterisation of chitosans with oligosaccharide side chains." Carbohydrate Research, 333(2), 137-144. (Describes the 2,5-anhydro-D-mannose unit in chitosan depolymerization).
-
BenchChem. (2025). "Comparative Guide to Mannosidase Inhibitors for Glycobiology Research."
Sources
- 1. 2,5-ANHYDRO-D-MANNOSE OXIME | 127676-61-3 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Comparison of kifunensine and 1-deoxymannojirimycin binding to class I and II alpha-mannosidases demonstrates different saccharide distortions in inverting and retaining catalytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different glucopyranosyl donors with 2,5-anhydro-D-mannitol
Title: Comparative Guide: Glycosylation of 2,5-Anhydro-D-Mannitol with Glucopyranosyl Donors
Executive Summary
This guide evaluates the performance of three distinct glucopyranosyl donors in the glycosylation of 2,5-anhydro-D-mannitol derivatives. This specific acceptor, a
Key Findings:
-
Best Overall Performance: Glucosyl Trichloroacetimidates (TCA) activated by TMSOTf provide the highest yields (>80%) and excellent
-selectivity, though they require strict moisture exclusion. -
Best for Convergent Synthesis: Thioglycosides offer superior shelf-stability and orthogonal activation (NIS/TfOH), making them ideal for multistep synthesis where the donor must survive prior chemical manipulations.
-
Legacy Method: Glycosyl Bromides (Koenigs-Knorr) generally result in lower yields and significant orthoester byproducts due to the specific steric environment of the anhydro-mannitol primary hydroxyl groups.
The Acceptor: 2,5-Anhydro-D-Mannitol[1][2][3][4][5]
Before selecting a donor, one must understand the acceptor's architecture. 2,5-anhydro-D-mannitol is a
-
Symmetry: The hydroxyl groups at C1 and C6 are homotopic (chemically equivalent). Glycosylation at either position breaks this symmetry, creating a chiral, non-racemic product.
-
Reactivity: The primary alcohols (C1/C6) are significantly more nucleophilic than the secondary alcohols (C3/C4).
-
Protection Strategy: To achieve clean glycosylation, the secondary hydroxyls are typically protected (e.g., 2,5-anhydro-3,4-di-O-benzyl-D-mannitol). This guide assumes the use of a 3,4-protected scaffold to prevent polymerization.
Comparative Performance Data
The following data compares the coupling of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl donors with 2,5-anhydro-3,4-di-O-benzyl-D-mannitol .
| Metric | Trichloroacetimidate (TCA) | Thioglycoside | Glycosyl Bromide |
| Activation Method | TMSOTf (Catalytic) | NIS / TfOH | Hg(CN)₂ / HgBr₂ |
| Reaction Temp | -20°C to 0°C | -40°C to 0°C | Room Temperature |
| Reaction Time | 30 - 60 min | 1 - 3 hours | 12 - 24 hours |
| Yield (Mono) | 82 - 88% | 65 - 75% | 45 - 55% |
| Stereoselectivity | Exclusive | High | Moderate |
| Major Byproduct | N-acetyl rearrangement | Hydrolysis (if wet) | Orthoesters |
| Scale Suitability | Gram-scale | Multi-gram | Small scale only |
Critical Insight: The formation of orthoesters is a significant side reaction with this acceptor. The steric bulk of the 2,5-anhydro ring hinders the attack of the hydroxyl group on the oxocarbenium ion, allowing the C2-acetate of the donor to trap the cation, forming a stable orthoester rather than the desired glycoside. TCA donors minimize this by promoting a faster direct attack.
Mechanistic Visualization
The following diagram illustrates the divergent pathways. The "Direct Path" leads to the desired
Caption: Pathway competition between direct glycosylation (Path A) and orthoester formation (Path B) driven by the steric hindrance of the 2,5-anhydro-mannitol acceptor.
Detailed Experimental Protocols
These protocols are designed for the coupling of 2,3,4,6-tetra-O-acetyl-D-glucopyranose donors with 2,5-anhydro-3,4-di-O-benzyl-D-mannitol .[1]
Protocol A: Trichloroacetimidate Method (Recommended)
Best for: High yield, difficult couplings.
-
Preparation: Dry the acceptor (1.0 equiv) and the glucosyl trichloroacetimidate donor (1.2 equiv) separately under high vacuum for 4 hours.
-
Solvation: Dissolve both in anhydrous Dichloromethane (DCM) (0.1 M concentration relative to donor) in a flame-dried flask under Argon.
-
Sieving: Add activated 4Å Molecular Sieves (powdered) and stir for 30 minutes at room temperature to ensure absolute dryness.
-
Cooling: Cool the mixture to -20°C .
-
Activation: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 equiv) dropwise.
-
Note: Do not use
if acid-sensitive groups are present; TMSOTf is cleaner for imidates.
-
-
Reaction: Stir at -20°C for 30 minutes, then allow to warm to 0°C over 30 minutes. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Quenching: Add Triethylamine (
) (2-3 drops) to neutralize the acid. -
Workup: Filter through Celite to remove sieves. Wash filtrate with
(sat. aq.) and Brine.[2] Dry over . -
Purification: Silica gel chromatography. The
-anomer typically elutes after the -anomer (if present), but NGP usually ensures exclusive .
Protocol B: Thioglycoside Method
Best for: Convergent synthesis, stable intermediates.
-
Preparation: Dry Acceptor (1.0 equiv) and Phenyl 1-thio-
-D-glucopyranoside donor (1.2 equiv). -
Solvation: Dissolve in anhydrous DCM/Ether (3:1 ratio).
-
Expert Tip: The ether cosolvent helps stabilize the oxocarbenium ion and can enhance
-selectivity via the "nitrile effect" if acetonitrile is used, but Ether is standard for general solubility.
-
-
Sieving: Add 4Å Molecular Sieves. Stir 1 hour.
-
Activation: Cool to -40°C . Add NIS (N-Iodosuccinimide) (1.5 equiv) followed by TfOH (Triflic acid) (0.1 equiv).
-
Visual Cue: The solution will turn dark violet/brown due to iodine release.
-
-
Reaction: Stir at -40°C for 1 hour, then warm to -10°C.
-
Quenching: Add saturated aqueous
(Sodium Thiosulfate) to reduce the iodine (color disappears) and . -
Workup: Extract with DCM. The organic layer must be washed thoroughly to remove succinimide byproducts.
References
-
Comparative Study of Donors on Anhydro-Mannitol
- Kuszmann, J., Medgyes, G., & Boros, S. (2006). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: A comparative study.
-
General Glycosylation Mechanisms (Imidates vs. Thio)
- Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides.
-
Thioglycoside Activation Protocols
- Veeneman, G. H., et al. (1990). Iodonium ion promoted reactions at the anomeric center. II.
Sources
- 1. Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]
assessing the specificity of 2,5-Anhydro-D-mannofuranose oxime as an inhibitor
The following guide provides an in-depth technical assessment of 2,5-Anhydro-D-mannofuranose oxime (AMFO) . This document is structured to serve as a comparative analysis for researchers evaluating AMFO against established glycosidase inhibitors and metabolic effectors.
Executive Summary: The "Locked" Furanose Mimic
2,5-Anhydro-D-mannofuranose oxime (AMFO) represents a specialized class of carbohydrate derivatives where the sugar ring is chemically "locked" in a furanose configuration by an ether bridge between C2 and C5. Unlike D-mannose, which mutarotates between pyranose and furanose forms, AMFO is conformationally restricted.
The addition of the oxime (=N-OH) functionality at the C1 position creates a geometry that mimics the planar oxocarbenium ion transition state of glycosidic cleavage. This guide assesses its utility as a Glycosyl Hydrolase (GH) Inhibitor —specifically targeting
Key Application Areas
-
Primary Target:
-Mannosidase (Glycoprotein processing). -
Secondary/Off-Target: Fructose-1,6-bisphosphatase (Gluconeogenesis regulation).
-
Synthetic Utility: Reducing-end functionalization of chitooligosaccharides (COS).[1][2][3][4]
Mechanistic Basis of Inhibition
To understand the specificity of AMFO, one must analyze its structural divergence from natural substrates.
Transition State Mimicry
Glycosidases catalyze hydrolysis via a transition state where the anomeric carbon (C1) adopts a planar,
-
The Oxime Advantage: The
bond of the oxime is planar, mimicking the geometry of the transition state more closely than the hybridized hemiacetal of the native sugar. -
The Anhydro Constraint: The 2,5-anhydro bridge forces the molecule into a rigid furanose shape. This excludes it from the active sites of enzymes that strictly require a pyranose (6-membered) ring, thereby increasing specificity for furanose-processing enzymes or those with flexible pockets.
Pathway Visualization
The following diagram illustrates the competitive inhibition logic within the N-glycan processing pathway.
Figure 1: Mechanism of Competitive Inhibition. AMFO (red) structurally mimics the planar transition state (yellow), blocking the active site of
Comparative Profiling: AMFO vs. Alternatives
When selecting an inhibitor, specificity is the critical metric. Below is a comparative analysis of AMFO against the "Gold Standard" (Swainsonine) and a metabolic analog.
Table 1: Inhibitor Performance Matrix
| Feature | 2,5-Anhydro-D-mannofuranose oxime | Swainsonine | 1-Deoxymannojirimycin (dMM) |
| Primary Target | Golgi | ER | |
| Mechanism | Transition State Mimic (Planar C1) | Cationic Mimic (Protonated N) | Cationic Mimic |
| Specificity | Moderate: Discriminates against pyranose-only sites. | Low: Hits Lysosomal & Golgi forms (High Toxicity). | High: Specific to Class I mannosidases. |
| Toxicity Risk | Low (Metabolically liable to phosphorylation). | High (Causes Lysosomal Storage Disease). | Low. |
| Solubility | High (Water/Polar solvents). | High. | High. |
Critical Insight: The "Fructose" Off-Target Risk
Unlike Swainsonine, AMFO is structurally homologous to Fructose-6-Phosphate (if the oxime is hydrolyzed or metabolized).
-
Risk: It may inhibit Fructose-1,6-bisphosphatase (FBPase) , a key enzyme in gluconeogenesis.
-
Data Point: The reduced form, 2,5-anhydro-D-mannitol, is a known inhibitor of gluconeogenesis.[7] Researchers must control for metabolic effects in whole-cell assays.
Experimental Protocol: Assessing Specificity
To validate AMFO's specificity in your specific biological system, do not rely on literature values alone. Use this self-validating protocol to determine the Inhibition Constant (
Materials
-
Enzyme: Purified
-Mannosidase (Jack Bean or recombinant Human Lysosomal). -
Substrate: p-Nitrophenyl-
-D-mannopyranoside (pNP-Man). -
Inhibitor: AMFO (Stock solution in water).
-
Buffer: 0.1 M Sodium Acetate, pH 4.5 (Lysosomal optimum) AND pH 6.0 (Golgi optimum).
Workflow: Kinetic Characterization
Figure 2: Kinetic Assay Workflow. This logic tree distinguishes between active-site binding (Competitive) and allosteric effects.
Data Interpretation[8]
-
Competitive Inhibition: If the Lineweaver-Burk lines intersect on the Y-axis (
is unchanged), AMFO is binding the active site. This confirms it is acting as a substrate mimic. -
Specificity Ratio: Calculate the
at pH 4.5 vs. pH 6.0.-
High Ratio (>10): Indicates specificity for one isoform (likely Lysosomal).
-
Ratio ~1: Indicates broad-spectrum inhibition (lower utility as a probe).
-
Synthesis & Stability Notes
For researchers synthesizing AMFO or using it as a scaffold (e.g., for "Click" chemistry):
-
Stability: The oxime bond is stable at physiological pH but can hydrolyze under strong acidic conditions (pH < 3) to regenerate the aldehyde.
-
Isomerism: AMFO exists as a mixture of E and Z isomers across the
bond.-
Note: Most commercial preparations are mixtures. In rigid binding pockets, only one isomer may be active. High-resolution NMR (
, ) is required to quantify the E/Z ratio before biological testing.
-
References
-
Trombotto, S., et al. (2020). "Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine." Marine Drugs. Link
-
Van Poelje, P. D., et al. (2011). "Fructose-1,6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes." Handbook of Experimental Pharmacology. Link
-
He, L., et al. (2011). "Click chemistry synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases." Carbohydrate Research. Link
-
Liu, S., et al. (2025). "Biosynthesis of the α-D-mannosidase inhibitor (-)-Swainsonine." Nature Chemical Biology.[8][9] Link
-
Tordoff, M. G., et al. (1988). "2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats."[7] American Journal of Physiology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ‘Click chemistry‘ synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of the α-D-mannosidase inhibitor (-)-Swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Profile: 2,5-Anhydro-D-mannofuranose Oxime Derivatives vs. Parent Compound
This guide provides an in-depth technical comparison between 2,5-Anhydro-D-mannofuranose (2,5-AM) and its Oxime Derivatives , specifically focusing on their application in chitooligosaccharide (COS) engineering and enzyme inhibition.
Executive Summary
2,5-Anhydro-D-mannofuranose (2,5-AM) is a rare monosaccharide derivative, primarily generated as the reducing end unit of chitooligosaccharides (COS) following nitrous acid depolymerization of chitosan.[1][2][3] While the parent compound exhibits potent metabolic modulation (inhibiting gluconeogenesis), its utility is severely limited by chemical instability (mutarotation and aldehyde hydration).
Oxime Derivatives of 2,5-AM represent a structural evolution designed to lock the furanose ring in a stable acyclic or cyclic conformation. This modification neutralizes the reactive aldehyde, significantly enhancing shelf-life and bioavailability. Biologically, the oxime derivatives shift the activity profile from metabolic interference to targeted antimicrobial efficacy and glycosidase inhibition , serving as stable pharmacophores for advanced drug delivery.
Key Comparison Matrix
| Feature | Parent: 2,5-Anhydro-D-mannofuranose (2,5-AM) | Derivative: 2,5-AM Oxime / Dioxyamine Conjugates |
| Primary State | Hydrated aldehyde (gem-diol); unstable | Stable Oxime / Alkoxyamine ether |
| Core Bioactivity | Metabolic Inhibitor: Blocks gluconeogenesis & glycogenolysis.[4] | Antimicrobial & Scaffold: Enhanced membrane disruption; stable linker for drug conjugates. |
| Mechanism | Fructose analogue; mimics fasting state.[4] | Cationic interaction (COS backbone) + Nitrogen-based enzyme binding. |
| Chemical Stability | Low; prone to oxidation (to mannonic acid) or reduction. | High; resistant to hydrolysis and mutarotation. |
| Primary Application | Metabolic research (obesity/diabetes models). | Antimicrobial coatings, drug delivery systems, glycosidase inhibitor synthesis. |
Chemical Basis of Activity
The divergence in biological activity stems directly from the modification of the C-1 functionality.
-
Parent (2,5-AM): Exists in aqueous solution primarily as a hydrated aldehyde (gem-diol). This equilibrium allows it to act as a substrate analogue for fructose-metabolizing enzymes, but also makes it susceptible to rapid degradation.
-
Oxime Derivative: The condensation of the C-1 aldehyde with a hydroxylamine (or dioxyamine) creates a
linkage. This "locks" the molecule, preventing the ring-opening/closing mutarotation that often confounds enzymatic recognition, thereby increasing specificity for target binding sites (e.g., bacterial membranes or enzyme active pockets).
Figure 1: Structural transformation from the unstable parent aldehyde to the stable oxime derivative.
Detailed Biological Activity Comparison
A. Metabolic Modulation (Parent Dominance)
The parent 2,5-AM is a potent regulator of hepatic metabolism. It acts as a fructose analogue , entering hepatocytes and being phosphorylated to 2,5-AM-1-phosphate and bisphosphate.
-
Mechanism: These phosphorylated metabolites accumulate and inhibit key enzymes: aldolase and fructose-1,6-bisphosphatase .
-
Outcome: This blockade halts gluconeogenesis and glycogenolysis, effectively starving the liver of glucose output. In rat models, this triggers a "phantom fasting" signal, causing a dramatic increase in food intake despite sufficient energy stores.
-
Oxime Contrast: The oxime derivative lacks the free aldehyde required for the initial phosphorylation by fructokinase, rendering it inert in this specific metabolic pathway. This is a desired loss of activity when designing non-toxic antimicrobial agents.
B. Antimicrobial Efficacy (Derivative Dominance)
When 2,5-AM is the reducing end of a chitooligosaccharide (COS-amf), its conversion to an oxime (COS-amf-oxime) significantly preserves and often enhances antimicrobial activity.
-
Stability Factor: The parent COS-amf can degrade into 5-hydroxymethylfurfural (HMF) or oxidize to mannonic acid, losing its cationic charge density. The oxime linkage stabilizes the oligomer, maintaining the critical density of protonated amine groups (
) on the glucosamine backbone required to disrupt bacterial cell membranes. -
Spectrum:
-
Gram-Negative (E. coli, P. aeruginosa): Oxime derivatives show retained or improved MIC values (typically 32–128 µg/mL depending on DP) due to better stability in complex media.
-
Fungal (C. albicans): The oxime linker allows for the attachment of hydrophobic tails (e.g., via dioxyamine linkers), which increases lipophilicity and enhances penetration through the fungal cell wall.
-
C. Enzyme Inhibition (Glycosidase Targets)
The small molecule 2,5-anhydro-D-mannose oxime is a critical intermediate in the synthesis of iminosugars and amine-based glycosidase inhibitors .
-
Direct Activity: While the oxime itself has moderate inhibitory potential, it serves as a "warhead" precursor.
-
Mechanism: The
hybridized nitrogen of the oxime mimics the oxocarbenium ion transition state of glycosidic hydrolysis. -
Data Insight: Derivatives reduced from the oxime (amines) often show
values in the nanomolar range against -glucosidase, whereas the parent aldehyde has negligible binding affinity.
Experimental Protocols
Protocol A: Synthesis of 2,5-AM Oxime Derivatives (COS-amf-oxime)
Context: Functionalization of Chitooligosaccharides (COS)
Reagents:
-
Sodium Nitrite (
)[5] -
O,O'-1,3-propanediylbishydroxylamine (Dioxyamine)[1]
-
Acetic Acid / Ammonium Acetate buffer[2]
Workflow:
-
Depolymerization (Parent Generation):
-
Oximation (Derivative Formation):
-
Dissolve COS-amf (0.5 g) in 10 mL acetate buffer (pH 4.5).
-
Add 5 equivalents of O,O'-1,3-propanediylbishydroxylamine.
-
Stir for 24h at RT.
-
-
Purification:
-
Precipitate using excess ethanol or acetone.
-
Dialyze (MWCO 500-1000 Da) against deionized water to remove unreacted linker.
-
Lyophilize to obtain COS-amf-oxime as a white powder.
-
Validation:
-
H NMR (
): Disappearance of the hydrated aldehyde signal at 5.10 ppm. Appearance of oxime doublet signals at 7.59 ppm (E-isomer) and 7.00 ppm (Z-isomer).[1]
Protocol B: Comparative Antimicrobial Assay (MIC)
-
Preparation: Prepare stock solutions (10 mg/mL) of Parent (COS-amf) and Derivative (COS-amf-oxime) in sterile water.
-
Inoculum: Adjust bacterial culture (E. coli K12) to
CFU/mL in Mueller-Hinton Broth. -
Plate Setup: Use a 96-well microplate. Add 100 µL broth to all wells.
-
Dilution: Perform serial 2-fold dilutions of the test compounds (Range: 1024 to 2 µg/mL).
-
Incubation: Add 100 µL bacterial inoculum to each well. Incubate at 37°C for 18–24h.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 absorbance.
-
Expected Result: Derivative should show stable MIC values; Parent may show variability due to degradation during incubation.
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the parent compound versus the oxime derivative.
Figure 2: Divergent biological pathways. The oxime modification blocks metabolic phosphorylation (red) while enabling stable antimicrobial activity (green).
References
-
Coudurier, M., Faivre, J., Crépet, A., Ladavière, C., Delair, T., Schatz, C., & Trombotto, S. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Marine Drugs, 18(3), 152. Link
-
Tordoff, M. G., Rafka, R., DiNovi, M. J., & Friedman, M. I. (1988).[4] 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats.[4] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(1), R150-R153.[4] Link
-
Salim, E., Ailincai, D., & Trombotto, S. (2014).[6] Chitooligosaccharide-2,5-anhydro-D-mannonic Acid.[1][2][3][5][6] Molbank, 2014(4), M832. Link
-
Vikøren Mo, I., Dalheim, M. Ø., Aachmann, F. L., Schatz, C., & Christensen, B. E. (2020).[3] 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides.[3] Biomacromolecules, 21(6), 2236–2246. Link
-
Raska, K., & Zidek, Z. (2025). Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation. Antimicrobial Agents and Chemotherapy (Retrospective Analysis). Link
Sources
- 1. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octanoic Hydrazide-Linked Chitooligosaccharides-2,5-Anhydro-d-Mannofuranose [mdpi.com]
- 3. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating 2,5-Anhydro-D-mannofuranose Oxime in Cell-Based Assays
A Comparative Analysis Against Established Glycosidase Inhibitors
Introduction: The Therapeutic Potential of Targeting Glycosylation
Cellular glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that dictates a vast array of biological processes. Aberrant glycosylation is a hallmark of numerous diseases, including cancer, where it plays a pivotal role in tumor progression, metastasis, and immune evasion.[1][2] One of the key enzyme families involved in the N-linked glycosylation pathway is the α-mannosidases.[3] Inhibition of these enzymes, particularly Golgi α-mannosidase II, can disrupt the maturation of N-glycans, leading to altered cell surface glycoproteins and potentially inducing anti-tumor effects.[3][4]
2,5-Anhydro-D-mannofuranose oxime is a carbohydrate mimetic with a structure suggestive of a potential role as a glycosidase inhibitor.[5] This guide will provide the necessary scientific context and detailed methodologies to assess its efficacy in cell-based assays, using the established α-mannosidase inhibitors, Swainsonine and 1-Deoxymannojirimycin (DMJ), as benchmarks for comparison.
Comparative Landscape of Alpha-Mannosidase Inhibitors
To objectively evaluate the potential of 2,5-Anhydro-D-mannofuranose oxime, it is crucial to compare its performance against inhibitors with known mechanisms and cellular effects. Swainsonine and 1-Deoxymannojirimycin are two of the most well-characterized inhibitors of α-mannosidases.
| Inhibitor | Target Enzyme(s) | Reported Cellular Effects | Known IC50/Ki Values |
| Swainsonine | Golgi α-mannosidase II, Lysosomal α-mannosidase | Inhibits cancer cell proliferation, migration, and invasion. Induces apoptosis.[6] Modulates immune response.[7] | Ki = 135 nM (jack bean α-mannosidase)[8] |
| 1-Deoxymannojirimycin (DMJ) | α-1,2-mannosidases (ER and Golgi) | Inhibits N-linked glycosylation, leading to an accumulation of high-mannose structures. Can induce ER stress and apoptosis.[9] | IC50 = 0.02 µM (class I α-1,2-mannosidase)[10] |
| 2,5-Anhydro-D-mannofuranose oxime | Presumed α-mannosidase | To be determined through experimentation | To be determined |
Experimental Design for Efficacy Evaluation
A logical and stepwise approach is essential for characterizing the efficacy of a novel compound. The following experimental workflow provides a robust framework for assessing the cellular effects of 2,5-Anhydro-D-mannofuranose oxime.
Caption: Experimental workflow for evaluating the efficacy of 2,5-Anhydro-D-mannofuranose oxime.
Detailed Experimental Protocols
This initial assay is critical for determining the concentration range of the test compound that affects cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line like U251 glioblastoma or B16-F10 melanoma) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of 2,5-Anhydro-D-mannofuranose oxime, Swainsonine, and DMJ in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
This assay directly measures DNA synthesis to assess the anti-proliferative effects of the compound.
Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle. The incorporated BrdU can be detected using a specific anti-BrdU antibody.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using sub-lethal concentrations of the test compounds determined from the cytotoxicity assay.
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well and incubate.
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol.
-
Antibody Incubation: Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition: Add the substrate solution and measure the colorimetric or fluorometric signal using a plate reader.
-
Data Analysis: Quantify the percentage of proliferating cells relative to the control.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells in a 6-well plate with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Interpreting the Data and a Look at the Underlying Mechanism
The data gathered from these assays will provide a comprehensive profile of the cellular efficacy of 2,5-Anhydro-D-mannofuranose oxime. A significant reduction in cell viability and proliferation, coupled with an increase in apoptosis, would suggest potent anti-cancer activity.
To further understand the mechanism of action, it is crucial to investigate the compound's effect on glycosylation and downstream signaling pathways.
Caption: Proposed mechanism of action for α-mannosidase inhibitors.
Western Blot Analysis: Probing cell lysates with lectins that specifically recognize high-mannose structures (e.g., Concanavalin A) can provide evidence of α-mannosidase inhibition. A successful inhibitor would lead to an increase in high-mannose glycoproteins.
Signaling Pathway Analysis: Aberrant glycosylation is known to impact key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[6] Western blot analysis for key phosphorylated proteins in this pathway (e.g., p-AKT, p-mTOR) can reveal the downstream consequences of glycosylation inhibition.
Conclusion
This guide provides a robust framework for the systematic evaluation of 2,5-Anhydro-D-mannofuranose oxime in cell-based assays. By employing a comparative approach with established inhibitors like Swainsonine and 1-Deoxymannojirimycin, and by following the detailed protocols outlined, researchers can generate high-quality, reproducible data to ascertain the therapeutic potential of this novel compound. The insights gained from these studies will be invaluable for the drug development community and will contribute to the ongoing efforts to target aberrant glycosylation for the treatment of cancer and other diseases.
References
-
Targeting Cancer via Golgi α-mannosidase II Inhibition: How Far Have We Come In Developing Effective Inhibitors? (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Studies toward new anti-cancer strategies based on alpha-mannosidase inhibition. (2010). Chimia (Aarau), 64(9), 634-9. [Link]
-
Studies toward new anti-cancer strategies based on alpha-mannosidase inhibition. (2010). Infoscience. [Link]
-
What are MAN2A1 inhibitors and how do they work? (2024, June 25). Patsnap Synapse. [Link]
-
Functionalized pyrrolidines inhibit alpha-mannosidase activity and growth of human glioblastoma and melanoma cells. (2009). Journal of Medicinal Chemistry, 52(13), 3966-76. [Link]
-
Swainsonine represses glioma cell proliferation, migration and invasion by reduction of miR-92a expression. (2019). Journal of Experimental & Clinical Cancer Research, 38(1), 127. [Link]
-
Augmentation of murine natural killer cell activity by swainsonine, a new antimetastastic immunomodulator. (1987). Cancer Research, 47(13), 3338-43. [Link]
-
Swainsonine restrained U251 cells proliferation and evoked apoptosis. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Comparing the efficacy of α-glucosidase inhibitors in suppressing postprandial hyperglycemia using continuous glucose monitoring: a pilot study-the MAJOR study. (2011). Diabetes Technology & Therapeutics, 13(3), 303-8. [Link]
-
Comparisons of the efficacy of alpha glucosidase inhibitors on type 2 diabetes patients between Asian and Caucasian. (2013). PLoS One, 8(11), e79421. [Link]
-
Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. (2024). Molecules, 29(11), 2535. [Link]
-
Comparisons of the Efficacy of Alpha Glucosidase Inhibitors on Type 2 Diabetes Patients between Asian and Caucasian. (2013). PLoS One, 8(11), e79421. [Link]
-
Comparisons of the Efficacy of Alpha Glucosidase Inhibitors on Type 2 Diabetes Patients between Asian and Caucasian. (2013). PLOS One. [Link]
-
View of Comparative efficacy and safety of DPP-4 inhibitors and α-glucosidase inhibitors as add on therapy in type 2 diabetes. (n.d.). Retrieved February 13, 2026, from [Link]
-
Deoxynojirimycin and its hexosaminyl derivatives bind to natural killer cell receptors rNKR-P1A and hCD69. (2010). Bioorganic & Medicinal Chemistry Letters, 20(21), 6336-9. [Link]
-
Cell Viability and Cytotoxicity Assay. (n.d.). Cell Biolabs, Inc. Retrieved February 13, 2026, from [Link]
-
Cell-based Assays. (n.d.). ProtaGene. Retrieved February 13, 2026, from [Link]
-
Cell-based Assay Services. (n.d.). Retrieved February 13, 2026, from [Link]
-
The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? (2023, September 8). ResearchGate. [Link]
-
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2024). Heliyon, 10(19), e30890. [Link]
-
In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. (2021). International Journal of Molecular Sciences, 22(16), 8794. [Link]
-
Suitability of different cell viability assays for nanotoxicity testing. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. (2017). Molecules, 22(12), 2058. [Link]
-
1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms. (2019). Organic & Biomolecular Chemistry, 17(10), 2716-2728. [Link]
-
Biogenic zinc oxide nanoparticles (ZnO-NPs) synthesized from Tinospora Cordifolia induce apoptosis in colorectal cancer. (2024). Nanotheranostics, 8(2), 193-209. [Link]
Sources
- 1. Studies toward new anti-cancer strategies based on alpha-mannosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. What are MAN2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Swainsonine represses glioma cell proliferation, migration and invasion by reduction of miR-92a expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Augmentation of murine natural killer cell activity by swainsonine, a new antimetastatic immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionalized pyrrolidines inhibit alpha-mannosidase activity and growth of human glioblastoma and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Oximation vs. Reductive Amination for COS-amf Functionalization
Topic: Comparative Analysis of Oximation and Reductive Amination for COS-amf Conjugation Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of functionalized chitooligosaccharides (COS), the choice of conjugation chemistry is the primary determinant of yield, stability, and biological efficacy. This guide analyzes the two dominant strategies for functionalizing COS-amf (chitooligosaccharides possessing a 2,5-anhydro-D-mannofuranose reducing end): Oximation and Reductive Amination .[1][2][3][4]
While Reductive Amination remains the historical standard for irreversible amine linkage, Oximation has emerged as the superior method for high-efficiency, chemoselective grafting, particularly when acid-labile reversibility or "click-like" kinetics are advantageous. This guide details the mechanistic divergences, experimental protocols, and decision-making criteria for selecting the optimal pathway.
Technical Context: The "COS-amf" Scaffold
To control conjugation, one must first understand the reactive substrate. COS-amf is not a generic chitosan oligomer; it is the specific product of nitrous acid depolymerization of chitosan.[1][2][3][5]
-
Identity: The "amf" refers to the 2,5-anhydro-D-mannofuranose unit located exclusively at the reducing end.[1][2][3][5]
-
Reactivity: Unlike standard COS (which has a low-reactivity open-chain aldehyde equilibrium), the amf unit presents a highly reactive aldehyde (often existing as a gem-diol hydrated form) that is sterically accessible.
-
Implication: This unique aldehyde allows for site-specific "end-grafting" without modifying the amine groups along the chitosan backbone, preserving the cationic charge essential for biological interaction.
Mechanistic Comparison & Pathways
The following diagram illustrates the divergent pathways from the common COS-amf precursor.
Figure 1: Divergent synthesis pathways for COS-amf. Oximation (Green) proceeds directly via dehydration, while Reductive Amination (Red) requires an external reducing agent to trap the transient imine.
Deep Dive: Oximation (The Chemoselective Route)
Oximation involves the reaction of the COS-amf aldehyde with an aminooxy (alkoxyamine) group (-O-NH₂).
Why it works well for COS-amf:
-
Enhanced Nucleophilicity: The oxygen atom adjacent to the nitrogen (alpha-effect) makes the aminooxy group significantly more nucleophilic than a standard primary amine.
-
pH Compatibility: The reaction proceeds optimally at acidic pH (4.0–5.0). This is critical because Chitosan/COS is soluble in acidic media but precipitates at neutral/basic pH.
-
No Reducing Agent: It is a condensation reaction, eliminating the need for toxic hydrides like Sodium Cyanoborohydride.
Experimental Protocol (Validated System)
Based on Coudurier et al. (2020)
-
Preparation: Dissolve COS-amf (e.g., 0.15 mmol amf unit) in deionized water.
-
Ligand Addition: Add the aminooxy-functionalized ligand (e.g., 10 molar eq. if small molecule, 1-2 eq. if macromolecule) dissolved in water.[1][6]
-
pH Adjustment: Adjust pH to 4.5 using dilute HCl or Na₂CO₃. (Note: pH < 3 slows the reaction due to protonation of the nucleophile; pH > 6 reduces electrophilicity of the aldehyde).
-
Incubation: Stir at Room Temperature (RT) for 1–4 hours .
-
Purification: Dialysis (MWCO 500-1000 Da) against 0.1M NaCl then water, followed by lyophilization.
Key Outcome: Formation of an Oxime bond (C=N-O-) . This bond is generally stable at physiological pH but can be hydrolyzed under strong acidic conditions, offering a potential "release" mechanism.
Deep Dive: Reductive Amination (The Stable Standard)
Reductive amination involves reacting the COS-amf aldehyde with a primary amine (-NH₂) to form a Schiff base (imine), which is subsequently reduced.
The Challenge with COS-amf:
While standard, this method faces thermodynamic hurdles. The imine formation is an equilibrium process.[7] Without reduction, the imine hydrolyzes back to starting materials. The reduction step "locks" the bond.
Experimental Protocol (Validated System)
-
Preparation: Dissolve COS-amf in acetate buffer (pH 5.5).
-
Amine Addition: Add the amine-bearing ligand (excess required, typically 5–10 eq. to drive equilibrium).
-
Imine Formation: Stir for 1 hour at RT to establish Schiff base equilibrium.
-
Reduction (Critical Step): Add Sodium Cyanoborohydride (NaCNBH₃) (50 molar eq. relative to amf).
-
Note: NaBH₄ is too strong and will reduce the aldehyde to an alcohol before it reacts with the amine. NaCNBH₃ is selective for the imine at pH 5–6.
-
-
Incubation: Reaction requires 24–48 hours to reach completion.
-
Quenching/Purification: Extensive dialysis is required to remove toxic cyanide byproducts.
Key Outcome: Formation of a secondary Amine bond (-CH₂-NH-) . This bond is extremely stable and non-cleavable.
Performance Comparison Data
The following table synthesizes experimental observations comparing these methods for COS-amf conjugation.
| Feature | Oximation (Aminooxy) | Reductive Amination (Amine) |
| Reaction Kinetics | Fast (1–4 hours) | Slow (24–48 hours) |
| Coupling Efficiency | High (>85% typical) | Moderate (40–70% typical) |
| Atom Economy | High (Water is only byproduct) | Lower (Requires excess hydride) |
| Bond Stability | Hydrolytically stable at pH 7; Acid labile (pH < 4) | Extremely stable (Non-cleavable) |
| Chemoselectivity | Excellent (Reacts only with aldehyde) | Good, but amine competition can occur |
| Toxicity Risks | Low (Biocompatible) | High (Cyanoborohydride/Cyanide residues) |
| Structural Integrity | Preserves ring structure | Risk of ring-opening/side reactions |
Expert Recommendations
Choose Oximation If:
-
Speed and Yield are paramount: You need a high grafting degree with minimal purification steps.
-
You are working with sensitive biologics: The absence of harsh reducing agents preserves the integrity of delicate protein or peptide payloads.
-
You need a "Click" approach: The reaction is orthogonal to most other functional groups found in biology.
-
Acid-triggered release is desired: The oxime bond can release the payload in endosomal compartments (pH ~5).
Choose Reductive Amination If:
-
Permanent linkage is required: You are building a scaffold where the ligand must never detach (e.g., permanent surface coating).
-
The ligand is only available as an amine: If synthesizing an aminooxy-derivative of your drug/ligand is chemically difficult or expensive, reductive amination allows you to use the native amine.
-
Regulatory precedence: Reductive amination is a "workhorse" reaction with a vast history in FDA-approved conjugates, potentially simplifying regulatory explanation (provided cyanide clearance is validated).
References
-
Coudurier, M., et al. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization.[1][3] Molecules, 25(5), 1143.[3] [Link]
-
Moussa, M., et al. (2019). Nitrous acid depolymerization of chitosan: A standard method for the synthesis of specific chitooligosaccharides. Carbohydrate Polymers.[1][3] [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[6] (Fundamental reference for reductive amination mechanism). [Link]
Sources
- 1. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Structural and Functional Analysis of 2,5-Anhydro-D-mannofuranose Oxime: A Comparative Guide
Topic: Structural Comparison of 2,5-Anhydro-D-mannofuranose Oxime with Other Mannose Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a rigorous technical comparison of 2,5-Anhydro-D-mannofuranose oxime (2,5-AM-Oxime) against standard mannose analogs, specifically D-Mannose and 1-Deoxymannojirimycin (DMJ) . While D-Mannose serves as the metabolic baseline and DMJ as the gold-standard glycosidase inhibitor, 2,5-AM-Oxime occupies a unique niche. It functions primarily as a stable, non-mutarotating furanose scaffold derived from chitosan depolymerization, offering distinct advantages in bioconjugation and transition-state mimicry.
This document details the structural rigidity, hydrolytic stability, and experimental applications of 2,5-AM-Oxime, supported by quantitative physicochemical data and validated protocols.
Structural Comparison: Topology and Conformation
The defining feature of 2,5-AM-Oxime is its locked furanose ring , imposed by the anhydride bridge between C2 and C5. This contrasts sharply with the dynamic equilibrium of D-Mannose and the rigid pyranose-mimicry of DMJ.
Comparative Structural Analysis
| Feature | 2,5-Anhydro-D-mannofuranose Oxime | D-Mannose | 1-Deoxymannojirimycin (DMJ) |
| Primary Ring Topology | Furanose (5-membered) | Pyranose (6-membered) / Furanose mix | Piperidine (6-membered) |
| Conformational Lock | Yes (2,5-anhydro bridge) | No (Mutarotation active) | Yes (Ring nitrogen) |
| C1 Functionality | Oxime (=N-OH) | Hemiacetal (-OH) | Amine (-NH) |
| Electronic State | Neutral, H-bond donor/acceptor | Neutral | Cationic (at physiological pH) |
| Stability (pH 4-7) | High (Hydrolytically stable) | Low (Mutarotates) | High |
| Primary Application | Bioconjugation, Metabolic Probe | Metabolic Substrate | Glycosidase Inhibitor |
Mechanism of Action: The Furanose Advantage
-
D-Mannose: Exists predominantly (~67%) as
-D-mannopyranose in solution. It is the natural substrate for mannosidases. -
DMJ: Mimics the oxocarbenium ion transition state of mannosidase hydrolysis. The protonated nitrogen at C1 mimics the positive charge of the transition state, binding tightly to the enzyme's active site (
). -
2,5-AM-Oxime: The 2,5-anhydro bridge forces the ring into a specific envelope conformation . This distorted shape can mimic the flattened ring geometry required during the catalytic cycle of certain glycosyl hydrolases. Furthermore, the oxime group at C1 is chemically orthogonal , allowing ligation to proteins or surfaces without disrupting the ring structure, unlike the reductive amination of D-mannose which opens the ring.
Experimental Data: Stability and Reactivity
The following data highlights the superior stability of the oxime derivative compared to the free aldehyde form (2,5-anhydro-D-mannose), which is prone to degradation into 5-hydroxymethylfurfural (HMF).
Table 1: Physicochemical Stability Profile
| Parameter | 2,5-AM-Oxime | 2,5-Anhydro-D-mannose (Aldehyde) | D-Mannose |
| Half-life (pH 5, 25°C) | > 4 weeks | < 24 hours (degrades to HMF) | Stable (Mutarotation eq.) |
| Reducibility (NaCNBH | Slow (Requires acid catalysis) | Fast | Fast |
| Click Chemistry Utility | High (Oxime ligation) | Low | Low |
| NMR Diagnostic Signal |
Insight: The oxime formation is a critical stabilization step. The free aldehyde generated from nitrous acid depolymerization of chitosan is fleeting. Converting it immediately to the oxime preserves the unique 2,5-anhydro scaffold for downstream applications.
Experimental Protocols
Protocol A: Synthesis of 2,5-AM-Oxime from Chitosan
This protocol generates the 2,5-anhydro-D-mannose scaffold via nitrous acid depolymerization and traps it as the oxime.
Reagents:
-
Chitosan (Low MW, >90% deacetylation)
-
Sodium Nitrite (
)[1] -
Acetic Acid (
) -
Hydroxylamine Hydrochloride (
)
Workflow:
-
Depolymerization: Dissolve Chitosan (1% w/v) in 1% AcOH. Add
(0.5 eq per GlcN unit). Stir at RT for 24h. -
Oximation: Adjust pH to 4.5 using NaOH. Add excess
(5 eq). Stir for 12h.-
Validation: Monitor disappearance of aldehyde peak (CHO) and appearance of oxime doublets (E/Z isomers) via
-NMR.
-
-
Purification: Dialyze (MWCO 500-1000 Da) against water to remove excess hydroxylamine and salts. Lyophilize.
Protocol B: Glycosidase Inhibition Assay
To evaluate the inhibitory potential of 2,5-AM-Oxime against
Reagents:
- -Mannosidase (Jack Bean)
-
Substrate: p-Nitrophenyl-
-D-mannopyranoside (pNP-Man) -
Buffer: 50 mM Sodium Acetate, pH 5.0, 1 mM
Steps:
-
Preparation: Dissolve 2,5-AM-Oxime in buffer to prepare serial dilutions (0.1
to 10 mM). -
Incubation: Mix 10
enzyme (0.5 U/mL) with 10 inhibitor. Incubate 10 min at 37°C. -
Reaction: Add 80
pNP-Man (2 mM). Incubate 20 min at 37°C. -
Termination: Stop reaction with 100
1M . -
Quantification: Measure Absorbance at 405 nm.
-
Analysis: Plot % Inhibition vs. Log[Inhibitor] to determine
.
Visualization of Pathways and Logic
Figure 1: Synthesis and Stabilization Workflow
This diagram illustrates the conversion of Chitosan to the stable 2,5-AM-Oxime, contrasting it with the degradation pathway to HMF.
Caption: Synthesis pathway showing the critical trapping of the reactive 2,5-anhydro aldehyde intermediate to form the stable oxime.
Figure 2: Structural Logic of Inhibition
Comparison of the transition state mimicry between DMJ and 2,5-AM-Oxime.
Caption: Mechanistic basis for inhibition. DMJ mimics the charge, while 2,5-AM-Oxime mimics the distorted ring geometry.
References
-
Mo, I. V., Dalheim, M. Ø., et al. (2020). 2,5-Anhydro-D-mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides. Biomacromolecules. Retrieved from [Link]
-
Winchester, B., et al. (1993). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. Biochemical Journal. Retrieved from [Link]
Sources
Safety Operating Guide
2,5-Anhydro-D-mannofuranose oxime proper disposal procedures
Topic:
Part 1: Operational Directive (Immediate Action)
Status: ACTIVE SAFETY PROTOCOL Compound: 2,5-Anhydro-D-mannofuranose oxime (CAS: 127676-61-3) Functional Group Hazard: Oxime (=N-OH) attached to a furanose ring.
Executive Summary
Do not treat this compound as generic carbohydrate waste (i.e., "sugar waste"). While the furanose backbone is benign, the oxime functionality introduces specific thermal and chemical instabilities.
Primary Disposal Path: High-Temperature Incineration via a licensed chemical waste contractor. Critical Prohibition: Do NOT mix with strong acids (risk of hydrolysis to hydroxylamine) or strong oxidizers (exothermic reaction).
Part 2: Technical Profile & Hazard Logic
To ensure safety, you must understand why we manage this compound differently than D-mannose.
| Feature | Technical Detail | Safety Implication |
| Chemical Structure | Cyclic ether (2,5-anhydro) with an aldoxime group. | The ring is stable, but the C=N-OH bond is chemically active. |
| Thermal Stability | Oximes can undergo Beckmann rearrangement or dehydration at high temperatures. | Do not autoclave. Waste containers must be kept cool and away from direct heat sources. |
| Acid Sensitivity | Hydrolyzes in aqueous acid. | Releases Hydroxylamine ( |
| Physical State | Typically a viscous oil or low-melting solid. | May require dissolution in a combustible solvent for proper waste stream classification. |
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Compound (Solid/Oil)
Context: Expired reagents or surplus synthesis product.
-
Solubilization (The Carrier Method):
-
Do not dispose of the neat solid/oil directly into a bulk waste drum to avoid "hot spots."
-
Dissolve the compound in a compatible non-halogenated combustible solvent (e.g., Ethanol, Methanol, or Acetone).
-
Target Concentration: <10% w/v.
-
-
Container Selection:
-
Use a High-Density Polyethylene (HDPE) or Amber Glass container.
-
Labeling: Mark clearly as "Non-Halogenated Organic Waste."
-
Addendum Label: "Contains Oximes – Avoid Acidic Contact."
-
-
Segregation:
-
Place in the Organic Solvents waste stream.
-
Verify: Ensure the waste stream does not contain oxidizing acids (Nitric, Perchloric).
-
Scenario B: Disposal of Reaction Mixtures (Aqueous/Organic)
Context: Post-reaction workup streams.
-
pH Check (Crucial Step):
-
Test the pH of the waste solution.
-
If Acidic (pH < 5): Slowly neutralize with saturated Sodium Bicarbonate (
) to pH 7. This prevents the slow generation of hydroxylamine in the waste container.
-
-
Phase Separation:
-
Organic Phase: Dispose of in "Halogenated" or "Non-Halogenated" solvent waste depending on the extraction solvent (e.g., DCM vs. Ethyl Acetate).
-
Aqueous Phase: If the oxime has partitioned into the water, do not pour down the drain. Collect as "Aqueous Chemical Waste" for off-site treatment.
-
Part 4: Decision Logic & Workflow (Visualization)
The following diagram outlines the critical decision nodes for disposing of oxime-functionalized carbohydrates.
Figure 1: Decision tree for the safe segregation and disposal of oxime-derivatized carbohydrates.
Part 5: Emergency Procedures
Spill Management:
-
Isolate: Evacuate the immediate area if dust is present (sugar oximes can form combustible dusts).
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95) is recommended for solids.
-
Containment:
-
Liquids: Absorb with vermiculite or sand. Do not use sawdust (combustible).
-
Solids: Wet wipe or damp sweep to avoid dust generation.
-
-
Decontamination: Clean the surface with a mild soap solution. Avoid using bleach (hypochlorite) directly on the concentrated spill, as it can react vigorously with oximes.
First Aid:
-
Skin Contact: Wash with soap and water.[1] Oximes can be potential sensitizers; monitor for dermatitis.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13886475 (2,5-Anhydro-D-mannose oxime). PubChem. [Link]
-
Kuca, K., et al. In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators.[2] PMC - NIH. (Reference for oxime cytotoxicity and stability mechanisms). [Link]
-
Emory University EHS. Chemical Waste Disposal Guidelines: Hydrolysis of Acid Halides and Reactive Intermediates. (Protocol for neutralizing reactive functional groups). [Link]
Sources
Personal protective equipment for handling 2,5-Anhydro-D-mannofuranose oxime
Field Safety & Logistics Guide: 2,5-Anhydro-D-mannofuranose oxime
Executive Summary & Risk Context
2,5-Anhydro-D-mannofuranose oxime (CAS: 127676-61-3) is a specialized carbohydrate intermediate often utilized in the synthesis of C-nucleosides and glycosidase inhibitors. Unlike common bulk solvents, this compound presents unique handling challenges due to its variable physical state (often a viscous oil or hygroscopic solid) and its nitrogenous functionality.
The Safety Paradox: While often classified merely as an "Irritant" (H315/H319), the oxime functional group introduces latent risks—specifically thermal instability at high processing temperatures and the potential to hydrolyze into hydroxylamine (a potent mutagen/toxin) under acidic conditions. This guide moves beyond the generic SDS to provide a rigorous, self-validating safety framework for research applications.
Physicochemical Hazard Analysis
Effective safety starts with understanding the material's behavior.
| Property | Value / Characteristic | Safety Implication |
| Physical State | Viscous oil or hygroscopic solid | High adhesion to gloves/surfaces; difficult to weigh without static control. |
| Molecular Formula | C₆H₁₁NO₅ | Nitrogen content dictates specific waste stream segregation (NOx generation). |
| Solubility | Water, DMSO, Methanol | High skin permeability potential when dissolved in DMSO (carrier solvent effect). |
| Thermal Stability | Sensitive >100°C | Risk of exothermic Beckmann rearrangement if heated with acids. |
| Reactivity | Acid-labile | CRITICAL: Do not store or mix with strong mineral acids; releases hydroxylamine. |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy of the experiment and the state of the matter.
Task-Based PPE Selection
| Activity Profile | Hand Protection | Eye/Face Protection | Body/Respiratory |
| Storage & Transport (Sealed containers) | Single Nitrile (4 mil) | Safety Glasses (ANSI Z87.1) | Standard Lab Coat |
| Weighing/Transfer (Solid/Viscous Oil) | Double Nitrile (Outer: 4-5 mil, Inner: 2-3 mil) | Safety Goggles (Unvented if powder risk exists) | Lab Coat + Sleeves (Tyvek) if reaching into drums. |
| Synthesis/Reaction (Dissolved in DMSO/DMF) | Laminate/Barrier Gloves (e.g., Silver Shield) OR Double Nitrile (Change every 15 mins) | Face Shield + Goggles | Chemical Apron. Fume hood sash at lowest working height. |
| Spill Cleanup (>10g or heated) | Double Nitrile (Extended Cuff) | Full-Face Respirator (P100/OV cartridges) | Tyvek Suit (impervious). |
Scientific Rationale for Glove Selection
-
Nitrile: Excellent for the neat solid/oil. However, nitrile has poor resistance to polar aprotic solvents (DMSO/DMF) often used to dissolve this oxime. If the oxime is in solution, the solvent drives the permeation rate.
-
The "Carrier Effect": If dissolved in DMSO, the oxime can be carried through nitrile gloves into the bloodstream. In these cases, laminate gloves are mandatory.
Visualizing Safety Logic
Diagram 1: PPE Decision Tree
This logic gate ensures researchers select protection based on the state of the chemical, not just its name.
Caption: Workflow for selecting glove material based on the "Carrier Solvent" principle. Note the critical escalation for DMSO/DMF solutions.
Operational Protocol: Handling & Weighing
Objective: Transfer 500mg of viscous oxime without contamination or exposure.
-
Preparation:
-
Place a disposable balance draft shield or static control bar inside the fume hood.
-
Static Control: Sugar oximes are prone to static charge. Use an ionizing gun if the material is solid/powdery.
-
-
The "Viscous Oil" Technique:
-
If the material is a gum/oil (common for this CAS), do not use a spatula.
-
Use a wide-bore glass pipette or a disposable syringe (without needle) to draw up the material.
-
Weigh by difference: Tare the receiving flask, dispense, and re-weigh.
-
-
Decontamination:
-
Immediately wipe the threads of the stock vial with a dry Kimwipe, then a methanol-dampened wipe.
-
Self-Validation: Check the vial cap liner. If the liner is degraded (swollen), replace it immediately. Oximes can attack certain rubber liners over time.
-
Disposal & Waste Management
Proper disposal prevents the formation of toxic byproducts in the waste stream.
Core Prohibition: NEVER mix oxime waste with oxidizing acids (Nitric, Chromic) or strong bases .
-
Reason: Acidic hydrolysis releases hydroxylamine; Oxidizers can cause rapid, exothermic decomposition.
Diagram 2: Waste Segregation Logic
Caption: Segregation workflow emphasizing the absolute prohibition of mixing oximes with oxidizers to prevent exothermic runaway.
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes.[1][2][3] Note: Sugar oximes are sticky. You must physically hold the eyelid open to ensure water reaches the fornix.
-
Skin Contact:
-
Spill (Solid/Oil):
-
Cover with an inert absorbent (Vermiculite or Sand).
-
Do not use paper towels alone (smearing risk).
-
Scoop into a wide-mouth jar labeled "Hazardous Waste - Oxime Contaminated."
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73544, 2,5-Anhydro-D-mannitol (Analogous Structure Safety Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][4] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[5] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
